molecular formula C19H10ClF4N5O3S2 B3181772 PF-05186462 CAS No. 1235406-03-7

PF-05186462

Katalognummer: B3181772
CAS-Nummer: 1235406-03-7
Molekulargewicht: 531.9 g/mol
InChI-Schlüssel: ZAGGUCLXSCVDCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PF-05186462 is a useful research compound. Its molecular formula is C19H10ClF4N5O3S2 and its molecular weight is 531.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-chloro-2-fluoro-4-[2-pyridazin-4-yl-4-(trifluoromethyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF4N5O3S2/c20-13-6-17(34(30,31)29-18-28-27-9-33-18)14(21)7-16(13)32-15-2-1-11(19(22,23)24)5-12(15)10-3-4-25-26-8-10/h1-9H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGGUCLXSCVDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CN=NC=C2)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NN=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF4N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of PF-05186462: A Selective Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of PF-05186462, a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7. Contrary to potential misconceptions, this compound is not a phosphodiesterase 1 (PDE1) inhibitor but a well-characterized Nav1.7 blocker investigated for its potential as an analgesic. This document will delve into its molecular target, binding site, downstream signaling effects, and available quantitative data, along with methodologies for its characterization.

Core Mechanism of Action: Selective Inhibition of Nav1.7

The primary mechanism of action of this compound is the selective blockade of the Nav1.7 voltage-gated sodium channel. Nav1.7 is a key component in the transmission of pain signals, predominantly expressed in peripheral nociceptive neurons. Genetic studies in humans have validated Nav1.7 as a critical player in pain perception; loss-of-function mutations in the SCN9A gene (which encodes Nav1.7) lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating chronic pain syndromes.

By inhibiting Nav1.7, this compound effectively dampens the generation and propagation of action potentials in response to noxious stimuli, thereby reducing the sensation of pain.

Molecular Binding Site

This compound belongs to the class of aryl sulfonamide inhibitors. These compounds have a distinct binding site on the fourth voltage-sensing domain (VSD4) of the Nav1.7 channel. This is a crucial feature, as it differs from the pore-blocking mechanism of many non-selective sodium channel blockers. The interaction with VSD4 is allosteric, modulating the channel's gating properties and stabilizing it in a non-conducting state. This unique binding site contributes to the selectivity of this compound for Nav1.7 over other Nav channel isoforms.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueSpeciesAssay SystemReference
IC50 21 nMHumanHEK293 cells[1]

Table 2: Human Pharmacokinetic Parameters of this compound from a Micro-dose Study

ParameterRoute of AdministrationValueUnitsReference
Plasma Clearance Intravenous45 - 392 (range for 4 compounds)mL/min/kg[2]
Volume of Distribution Intravenous13 - 36 (range for 4 compounds)L/kg[2]
Bioavailability Oral38 - 110 (range for 4 compounds)%[2]

Note: The data is presented as a range observed in a clinical micro-dose study that included this compound and three other Nav1.7 inhibitors. Specific individual values for this compound were not detailed in the primary publication.

Signaling Pathways and Experimental Workflows

Nav1.7 Signaling Pathway in Nociception

The following diagram illustrates the role of Nav1.7 in the pain signaling cascade and the inhibitory effect of this compound.

Nav1_7_Pathway cluster_neuron Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Receptor_Activation Receptor Activation (e.g., TRP channels) Noxious_Stimuli->Receptor_Activation Membrane_Depolarization Membrane Depolarization Receptor_Activation->Membrane_Depolarization Nav1_7_Activation Nav1.7 Channel Activation Membrane_Depolarization->Nav1_7_Activation Action_Potential Action Potential Generation & Propagation Nav1_7_Activation->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Action_Potential->Neurotransmitter_Release Pain_Signal_to_CNS Pain Signal to CNS Neurotransmitter_Release->Pain_Signal_to_CNS PF_05186462 This compound PF_05186462->Nav1_7_Activation Inhibition

Nav1.7 signaling cascade in a nociceptive neuron.
Experimental Workflow for Characterizing Nav1.7 Inhibitors

The following diagram outlines a typical experimental workflow for the preclinical characterization of a selective Nav1.7 inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Primary_Screening Primary Screening (High-Throughput Assay) Electrophysiology Electrophysiology (Patch-Clamp for IC50) Primary_Screening->Electrophysiology Selectivity_Panel Nav Channel Selectivity Panel (e.g., Nav1.1-1.8) Electrophysiology->Selectivity_Panel Binding_Assay Binding Site Characterization (e.g., Mutagenesis, Crystallography) Selectivity_Panel->Binding_Assay Pharmacokinetics Pharmacokinetics (PK) (e.g., Micro-dosing study) Binding_Assay->Pharmacokinetics Efficacy_Models Efficacy in Pain Models (e.g., Formalin, CFA, Neuropathic) Pharmacokinetics->Efficacy_Models Toxicity_Safety Toxicology & Safety Pharmacology Efficacy_Models->Toxicity_Safety

Preclinical workflow for a Nav1.7 inhibitor.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on the characterization of other aryl sulfonamide Nav1.7 inhibitors, the following methodologies are representative of the key experiments performed.

Electrophysiology (Whole-Cell Patch Clamp)
  • Objective: To determine the inhibitory concentration (IC50) of this compound on human Nav1.7 channels.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human SCN9A gene (encoding Nav1.7).

  • Recording Configuration: Whole-cell voltage-clamp.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • Voltage Protocol:

    • Cells are held at a holding potential of -120 mV.

    • Nav1.7 currents are elicited by a depolarizing step to 0 mV for 20-50 ms.

    • To assess state-dependent inhibition, various pre-pulse potentials are used to favor different channel states (resting, open, inactivated). For aryl sulfonamides that preferentially bind to the inactivated state, a depolarizing pre-pulse is often used.

  • Data Analysis: Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the corresponding reduction in the peak sodium current. The IC50 is calculated by fitting the data to a Hill equation.

Nav Channel Selectivity Assay
  • Objective: To determine the selectivity of this compound for Nav1.7 over other Nav channel isoforms.

  • Methodology: The whole-cell patch-clamp protocol described above is repeated using HEK293 cell lines stably expressing other human Nav channel isoforms (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.8).

  • Data Analysis: The IC50 values for each Nav channel isoform are determined and compared to the IC50 for Nav1.7 to calculate the selectivity ratio.

In Vivo Pain Models
  • Objective: To evaluate the analgesic efficacy of this compound in preclinical models of pain.

  • Animal Models:

    • Formalin Test (Inflammatory Pain): Involves subcutaneous injection of formalin into the paw of a rodent, which elicits a biphasic pain response (acute and inflammatory). The time spent licking or biting the injected paw is measured.

    • Complete Freund's Adjuvant (CFA) Model (Chronic Inflammatory Pain): Injection of CFA into the paw induces a localized and persistent inflammation, leading to thermal and mechanical hypersensitivity.

    • Neuropathic Pain Models (e.g., Chronic Constriction Injury - CCI, Spared Nerve Injury - SNI): These models involve surgical ligation of peripheral nerves to induce neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia.

  • Drug Administration: this compound would typically be administered orally or intraperitoneally at various doses prior to the induction of the pain stimulus or at a time point when the pain phenotype is established.

  • Outcome Measures:

    • Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold to a non-noxious mechanical stimulus.

    • Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves test) or a cold plate to measure the latency to paw withdrawal.

  • Data Analysis: The effect of this compound on pain behaviors is compared to a vehicle-treated control group.

Conclusion and Future Directions

This compound is a selective inhibitor of the Nav1.7 sodium channel, a genetically validated target for the treatment of pain. Its mechanism of action involves the allosteric modulation of the channel's VSD4 domain, leading to a reduction in nociceptive signaling. While in vitro data demonstrates its potency, comprehensive in vivo efficacy data for this compound in various pain models remains limited in the public domain. The clinical development of Nav1.7 inhibitors has been challenging, with a disconnect often observed between preclinical efficacy and clinical outcomes. Future research on this compound and other Nav1.7 inhibitors will likely focus on optimizing pharmacokinetic and pharmacodynamic properties to ensure adequate target engagement at the site of pain generation and on exploring combination therapies to enhance analgesic efficacy.

References

An In-Depth Technical Guide to PF-05186462: A Selective Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05186462 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7. Developed by Pfizer, this compound was investigated as a potential analgesic for the treatment of acute and chronic pain. The Nav1.7 channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. This compound was one of four selective Nav1.7 inhibitors evaluated in a human microdose study to assess its pharmacokinetic profile. While it demonstrated favorable properties such as high oral bioavailability, it was not selected for further clinical development in favor of another compound. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro potency and selectivity, pharmacokinetic properties, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Selective Inhibition of Nav1.7

This compound exerts its pharmacological effect by selectively blocking the human Nav1.7 voltage-dependent sodium channel.[1][2] These channels are integral membrane proteins that conduct sodium ions (Na+) across the cell's plasma membrane, playing a critical role in the initiation and propagation of action potentials in sensory neurons.[1] The Nav1.7 channel, in particular, is highly expressed in nociceptive (pain-sensing) neurons and is considered a key player in pain signaling pathways.[1] By inhibiting the influx of sodium ions through Nav1.7 channels, this compound reduces the excitability of these neurons, thereby dampening the transmission of pain signals.

Signaling Pathway of Nav1.7 in Nociception and Point of Intervention for this compound

cluster_0 Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., heat, pressure, chemical) Receptor_Activation Receptor Activation (e.g., TRPV1, TRPA1) Noxious_Stimuli->Receptor_Activation Membrane_Depolarization Initial Membrane Depolarization Receptor_Activation->Membrane_Depolarization Nav1.7_Activation Nav1.7 Channel Activation Membrane_Depolarization->Nav1.7_Activation Action_Potential Action Potential Generation & Propagation Nav1.7_Activation->Action_Potential This compound This compound This compound->Nav1.7_Activation Inhibition Pain_Signal_Transmission Pain Signal Transmission to CNS Action_Potential->Pain_Signal_Transmission

Caption: Mechanism of this compound in the nociceptive signaling pathway.

Quantitative Data

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of the human Nav1.7 channel with a reported half-maximal inhibitory concentration (IC50) of 21 nM.[2] A key characteristic of this compound is its significant selectivity for Nav1.7 over other voltage-gated sodium channel subtypes, which is crucial for minimizing off-target effects.[1][2]

TargetIC50 (nM)
Human Nav1.7 21
Human Nav1.1>1000
Human Nav1.2>1000
Human Nav1.3>1000
Human Nav1.4>1000
Human Nav1.5>1000
Human Nav1.6>1000
Human Nav1.8>1000
Note: Specific IC50 values for subtypes other than Nav1.7 are not publicly available but are reported to be significantly higher, indicating high selectivity.
Human Pharmacokinetics (Microdose Study)

This compound was evaluated in a clinical microdose study in healthy volunteers to determine its pharmacokinetic profile following both intravenous and oral administration.[3]

ParameterValueRoute of Administration
Oral Bioavailability (F) 101%Oral
Time to Maximum Concentration (Tmax) 1 hourOral
Plasma Clearance (CL) ~6% of hepatic blood flowIntravenous
Volume of Distribution (Vd) Not specifically reported-

Note: The plasma clearance for the group of four tested compounds ranged from 45 to 392 mL/min/kg, and the volume of distribution ranged from 13 to 36 L/kg.[3] this compound was reported to have the lowest plasma clearance of the group.[1]

Experimental Protocols

In Vitro Electrophysiology for IC50 Determination

The potency and selectivity of this compound against human Nav1.7 and other sodium channel subtypes were likely determined using whole-cell patch-clamp electrophysiology on stably transfected human embryonic kidney (HEK293) cells.[2]

General Protocol Outline:

  • Cell Culture: HEK293 cells stably expressing the alpha subunit of the human sodium channel of interest (e.g., hNav1.7) are cultured under standard conditions.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed using an automated or manual patch-clamp system.

    • Cells are perfused with an extracellular solution containing physiological ion concentrations.

    • The intracellular solution in the patch pipette contains a fluoride-based solution to maintain stable recordings.

  • Voltage Protocol:

    • Cells are held at a negative holding potential (e.g., -120 mV) to ensure channels are in a resting state.

    • A depolarizing voltage step (e.g., to 0 mV) is applied to elicit an inward sodium current.

    • To assess state-dependent inhibition, a pre-pulse to a more depolarized potential may be used to inactivate a population of channels before the test pulse.

  • Compound Application:

    • A baseline current is established by repeated application of the voltage protocol.

    • Increasing concentrations of this compound are perfused onto the cells.

    • The effect of the compound on the peak sodium current is measured at each concentration until a steady-state inhibition is achieved.

  • Data Analysis:

    • The percentage of current inhibition is calculated for each concentration relative to the baseline current.

    • The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Cell_Culture HEK293 cells expressing Nav channel subtype Patch_Clamp_Setup Whole-cell patch-clamp configuration Cell_Culture->Patch_Clamp_Setup Establish_Baseline Establish baseline current with voltage protocol Patch_Clamp_Setup->Establish_Baseline Compound_Application Apply increasing concentrations of This compound Establish_Baseline->Compound_Application Measure_Inhibition Measure steady-state inhibition of peak sodium current Compound_Application->Measure_Inhibition Data_Analysis Fit concentration-response curve to determine IC50 Measure_Inhibition->Data_Analysis

Caption: Experimental workflow for determining the IC50 of this compound.

Human Microdose Pharmacokinetic Study

The pharmacokinetic properties of this compound were investigated in a clinical microdose study involving healthy volunteers.[3]

General Protocol Outline:

  • Study Design: An open-label, randomized, parallel-group study.

  • Subjects: Healthy male volunteers.

  • Dosing:

    • A single microdose (≤100 µg) of this compound is administered.

    • One group receives an intravenous (IV) infusion.

    • Another group receives an oral solution or capsule.

  • Blood Sampling:

    • Serial blood samples are collected at predefined time points before and after drug administration.

    • The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

  • Bioanalysis:

    • Plasma is separated from the blood samples.

    • The concentration of this compound in the plasma samples is quantified using a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data are analyzed using non-compartmental analysis (NCA).[3]

    • Key pharmacokinetic parameters are calculated, including:

      • For IV administration: Clearance (CL), Volume of distribution (Vd), Area under the concentration-time curve (AUC).

      • For oral administration: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC.

      • Oral bioavailability (F) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral).

cluster_IV Intravenous Administration cluster_Oral Oral Administration IV_Dose Administer IV microdose IV_Sampling Serial blood sampling IV_Dose->IV_Sampling IV_Analysis LC-MS/MS analysis of plasma IV_Sampling->IV_Analysis IV_PK Calculate CL, Vd, AUCIV IV_Analysis->IV_PK Bioavailability Calculate Oral Bioavailability (F) IV_PK->Bioavailability Oral_Dose Administer Oral microdose Oral_Sampling Serial blood sampling Oral_Dose->Oral_Sampling Oral_Analysis LC-MS/MS analysis of plasma Oral_Sampling->Oral_Analysis Oral_PK Calculate Cmax, Tmax, AUCoral Oral_Analysis->Oral_PK Oral_PK->Bioavailability

Caption: Logical workflow of the human microdose pharmacokinetic study.

Summary and Conclusion

This compound is a potent and highly selective inhibitor of the Nav1.7 sodium channel. Its in vitro profile demonstrates the desired characteristics for a novel analgesic targeting this genetically validated pain pathway. The human microdose study confirmed its excellent oral bioavailability and low plasma clearance. Despite these promising attributes, a comparative analysis with other proprietary Nav1.7 inhibitors led to the prioritization of an alternative compound for further clinical development. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals interested in the pharmacology of selective Nav1.7 inhibitors.

References

The Potent and Selective Nav1.7 Inhibitor: PF-05186462

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the pursuit of novel analgesics, underscored by human genetic studies linking loss-of-function mutations in the SCN9A gene to a congenital inability to experience pain. PF-05186462 is a potent and selective inhibitor of the human Nav1.7 channel, representing a significant effort in the development of non-opioid pain therapeutics. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, selectivity, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Core Properties and Mechanism of Action

This compound is a small molecule that acts as a blocker of the Nav1.7 voltage-gated sodium channel. These channels are integral membrane proteins that facilitate the influx of sodium ions, a process essential for the initiation and propagation of action potentials in excitable cells like neurons.[1] Nav1.7 channels are predominantly expressed in peripheral nociceptive neurons, which are responsible for transmitting pain signals to the central nervous system. By inhibiting Nav1.7, this compound is designed to dampen the excitability of these neurons, thereby reducing the perception of pain.[1]

The primary mechanism of action for this compound involves the direct blockade of the Nav1.7 ion channel, preventing the influx of sodium ions that initiate an action potential.

cluster_Neuron Nociceptive Neuron cluster_Inhibition Inhibition by this compound Pain_Stimulus Painful Stimulus Nav1_7 Nav1.7 Channel (Open State) Pain_Stimulus->Nav1_7 Depolarization Na_Influx Na+ Influx Nav1_7->Na_Influx Nav1_7_Blocked Nav1.7 Channel (Blocked State) Action_Potential Action Potential Generation Na_Influx->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal PF_05186462 This compound PF_05186462->Nav1_7_Blocked Binds to Channel No_Na_Influx No Na+ Influx Nav1_7_Blocked->No_Na_Influx No_Action_Potential Inhibition of Action Potential No_Na_Influx->No_Action_Potential

Figure 1: Mechanism of Nav1.7 Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and human pharmacokinetic data available for this compound.

Table 1: In Vitro Potency and Physicochemical Properties

ParameterValueCell LineNotes
Nav1.7 IC50 21 nMHEK293Potent inhibition of the human Nav1.7 channel.[2]
Aqueous Solubility >0.30 mg/mL-Good aqueous solubility.[1]
Plasma Protein Binding High-Exhibits a high degree of binding to plasma proteins.[1][2]
Lipophilicity Moderately Lipophilic-[1]

Table 2: Human Pharmacokinetic Parameters (Microdose Study)

ParameterValueRoute of AdministrationNotes
Oral Bioavailability 101%OralExcellent oral bioavailability observed in a human microdose study.[1]
Tmax (Time to Peak Concentration) 1 hourOralRapid absorption following oral administration.[1]
Plasma Clearance ~6% of hepatic blood flowIntravenousLow plasma clearance.[1]
Peak Concentration End of 15-minute infusionIntravenous[1]

Selectivity Profile

This compound has demonstrated significant selectivity for the Nav1.7 channel over other voltage-gated sodium channel subtypes, which is a critical attribute for minimizing off-target effects. The compound shows selectivity against Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8.[1][2] While specific fold-selectivity values are not publicly available, this profile suggests a reduced potential for cardiovascular (Nav1.5) and central nervous system-related side effects.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on standard industry practices for Nav1.7 inhibitor evaluation, the following methodologies are likely to have been employed.

In Vitro Electrophysiology: Automated Patch Clamp

The determination of the IC50 value for this compound on Nav1.7 channels expressed in HEK293 cells was likely performed using high-throughput automated patch-clamp systems.

Cell_Culture HEK293 cells stably expressing hNav1.7 Cell_Suspension Prepare cell suspension Cell_Culture->Cell_Suspension APC_System Automated Patch-Clamp System (e.g., QPatch, IonWorks) Cell_Suspension->APC_System Whole_Cell Achieve whole-cell configuration APC_System->Whole_Cell Voltage_Protocol Apply voltage-clamp protocol to elicit Nav1.7 currents Whole_Cell->Voltage_Protocol Compound_Application Apply increasing concentrations of This compound Voltage_Protocol->Compound_Application Current_Measurement Measure peak Nav1.7 current inhibition Compound_Application->Current_Measurement IC50_Calculation Generate concentration- response curve and calculate IC50 Current_Measurement->IC50_Calculation

Figure 2: Generalized Workflow for IC50 Determination using Automated Patch Clamp.

A typical voltage-clamp protocol to assess the potency of a state-dependent Nav1.7 inhibitor would involve holding the cell membrane at a potential where a fraction of the channels are in the inactivated state, followed by a depolarizing pulse to elicit a current.

Human Pharmacokinetics: Microdose Study

The human pharmacokinetic data for this compound was obtained from a Phase 0, open-label, randomized, parallel-group microdose study in healthy male volunteers.[3]

Volunteer_Recruitment Recruit healthy male volunteers Randomization Randomly assign to IV or Oral group Volunteer_Recruitment->Randomization Dosing Administer a single microdose of This compound Randomization->Dosing Blood_Sampling Collect serial blood samples over time Dosing->Blood_Sampling LC_MS_MS Quantify plasma concentrations using LC-MS/MS Blood_Sampling->LC_MS_MS PK_Analysis Perform non-compartmental pharmacokinetic analysis LC_MS_MS->PK_Analysis

Figure 3: Logical Flow of a Human Microdose Pharmacokinetic Study.

This type of study allows for the early assessment of human pharmacokinetics with a very low, non-pharmacologically active dose, minimizing risk to participants.

Preclinical Development and Clinical Status

This compound was one of four potent and selective Nav1.7 inhibitors investigated in a clinical microdose study by Pfizer to select a lead candidate for further development.[3] While this compound demonstrated favorable pharmacokinetic properties, another compound from this series, PF-05089771, was ultimately selected to advance into further clinical trials. The specific reasons for this decision have not been detailed in the available literature.

Conclusion

This compound is a potent and selective inhibitor of the Nav1.7 sodium channel with excellent oral bioavailability and low clearance in humans. The available data highlight its potential as a therapeutic agent for the treatment of pain. While it was not the lead candidate selected for further development from its initial cohort, the information gathered on this compound contributes to the broader understanding of Nav1.7 inhibitor pharmacology and serves as a valuable case study for drug development professionals in the field of pain research. Further disclosure of detailed preclinical efficacy and comprehensive selectivity data would provide a more complete picture of its therapeutic potential.

References

In-Depth Technical Guide: PF-05186462 for Acute and Chronic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-05186462 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for pain therapeutics. This technical guide provides a comprehensive overview of the available data on this compound and the broader context of Nav1.7 inhibition for the study of acute and chronic pain. While specific preclinical efficacy data for this compound in animal models of pain are not publicly available, this document synthesizes in vitro characterization, human pharmacokinetic data from a microdose study, and relevant experimental protocols to serve as a resource for researchers in the field. The information presented suggests that while this compound demonstrates high in vitro potency and selectivity for Nav1.7, the translational success of related compounds in this class has been limited, highlighting the complexities of targeting this channel for analgesia.

Core Concepts: The Role of Nav1.7 in Pain Signaling

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory and sympathetic neurons.[1] It plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[2] Genetic studies in humans have solidified Nav1.7 as a key player in pain perception. Gain-of-function mutations lead to inherited pain syndromes like inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain.[2] This makes Nav1.7 an attractive target for the development of novel analgesics.

Signaling Pathway of Nav1.7 in Nociception

Nav1.7 Signaling Pathway cluster_0 Nociceptor Terminal cluster_1 Axon cluster_2 Presynaptic Terminal (Spinal Cord) Noxious Stimuli Noxious Stimuli Receptor Activation Receptor Activation Noxious Stimuli->Receptor Activation Membrane Depolarization Membrane Depolarization Receptor Activation->Membrane Depolarization Nav1.7 Activation Nav1.7 Activation Membrane Depolarization->Nav1.7 Activation Action Potential Initiation Action Potential Initiation Nav1.7 Activation->Action Potential Initiation Action Potential Propagation Action Potential Propagation Action Potential Initiation->Action Potential Propagation Neurotransmitter Release Neurotransmitter Release Action Potential Propagation->Neurotransmitter Release Pain Perception Pain Perception Neurotransmitter Release->Pain Perception

Nav1.7's role in initiating action potentials in nociceptors.

Quantitative Data for this compound and Related Compounds

The following tables summarize the available quantitative data for this compound and other relevant Nav1.7 inhibitors from the same chemical series developed by Pfizer.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueCell LineReference
hNav1.7 IC50 21 nMHEK293[3]
Selectivity Significant selectivity over Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, and 1.8Not specified[3]
Table 2: Human Pharmacokinetics of this compound (Single Microdose Study)
ParameterOral AdministrationIntravenous AdministrationReference
Tmax 1 hourEnd of 15-minute infusion[4]
Oral Bioavailability 101%N/A[4]
Plasma Clearance ~6% of hepatic blood flowNot specified[4]
Plasma Protein Binding HighHigh[4]
Table 3: Comparative Data for Related Pfizer Compounds
CompoundhNav1.7 IC50Key Preclinical/Clinical FindingReference
PF-04856264 PotentNo effect in formalin, carrageenan, or CFA-induced acute pain models in mice.[2]
PF-05089771 PotentNo significant analgesic effect in a battery of human evoked pain models.[5]

Experimental Protocols

Detailed experimental protocols for testing Nav1.7 inhibitors are crucial for reproducible research. Below are generalized methodologies for key assays.

In Vitro Electrophysiology: Patch-Clamp Assay for Nav1.7 Inhibition

Objective: To determine the potency (IC50) of a test compound on human Nav1.7 channels.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured under standard conditions.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems.

  • Voltage Protocol:

    • Cells are held at a holding potential of -120 mV.

    • A depolarizing pulse to 0 mV for 10-20 ms (B15284909) is applied to elicit Nav1.7 currents.

    • To assess state-dependent inhibition, various pre-pulse protocols can be used to bias the channels towards open, closed, or inactivated states.

  • Compound Application: The test compound (e.g., this compound) is applied at increasing concentrations.

  • Data Analysis: The peak inward current at each concentration is measured and normalized to the control current. The IC50 is calculated by fitting the concentration-response data to a Hill equation.

Preclinical Inflammatory Pain Model: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-hyperalgesic and anti-edema effects of a test compound in a model of acute inflammation.

Methodology:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.

  • Baseline Measurement: Baseline paw volume and thermal/mechanical withdrawal thresholds are measured.

  • Induction of Inflammation: 1% λ-carrageenan solution is injected into the plantar surface of the hind paw.

  • Compound Administration: The test compound is administered (e.g., orally, intraperitoneally) at various doses, typically before or shortly after carrageenan injection.

  • Post-Induction Measurements: Paw volume and withdrawal thresholds are measured at several time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours).

  • Data Analysis: The change in paw volume and withdrawal thresholds from baseline are calculated and compared between treatment groups and a vehicle control group.

Preclinical Neuropathic Pain Model: Chronic Constriction Injury (CCI)

Objective: To assess the efficacy of a test compound in a model of chronic neuropathic pain.

Methodology:

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Surgical Procedure: Under anesthesia, the sciatic nerve is exposed, and four loose ligatures are tied around it.

  • Development of Neuropathy: Animals are allowed to recover for 7-14 days, during which they develop mechanical allodynia and thermal hyperalgesia.

  • Compound Administration: The test compound is administered at various doses.

  • Behavioral Testing: Mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a radiant heat source) are assessed at multiple time points after drug administration.

  • Data Analysis: The paw withdrawal thresholds are compared between treated and vehicle control groups.

Visualizations: Workflows and Logical Relationships

Experimental Workflow for Preclinical Pain Research

Preclinical Pain Research Workflow In Vitro Characterization In Vitro Characterization Animal Model Selection Animal Model Selection In Vitro Characterization->Animal Model Selection Acute Pain Model Acute Pain Model Animal Model Selection->Acute Pain Model Chronic Pain Model Chronic Pain Model Animal Model Selection->Chronic Pain Model Compound Administration Compound Administration Acute Pain Model->Compound Administration Chronic Pain Model->Compound Administration Behavioral Testing Behavioral Testing Compound Administration->Behavioral Testing Data Analysis Data Analysis Behavioral Testing->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

A generalized workflow for preclinical evaluation of analgesics.
Logical Relationship: Nav1.7 Inhibition to Analgesia

Nav1.7 Inhibition to Analgesia This compound This compound Nav1.7 Channel Inhibition Nav1.7 Channel Inhibition This compound->Nav1.7 Channel Inhibition Reduced Nociceptor Excitability Reduced Nociceptor Excitability Nav1.7 Channel Inhibition->Reduced Nociceptor Excitability Decreased Action Potential Firing Decreased Action Potential Firing Reduced Nociceptor Excitability->Decreased Action Potential Firing Reduced Neurotransmitter Release Reduced Neurotransmitter Release Decreased Action Potential Firing->Reduced Neurotransmitter Release Analgesia Analgesia Reduced Neurotransmitter Release->Analgesia

The proposed mechanism from Nav1.7 inhibition to pain relief.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective in vitro inhibitor of Nav1.7. Human microdose data indicate favorable oral bioavailability. However, the lack of publicly available preclinical efficacy data, combined with the discontinuation of development for the related compound PF-05089771 due to a lack of clinical efficacy, suggests that translating the in vitro potency of this chemical series into meaningful analgesia has been challenging.

Future research in the field of Nav1.7 inhibition for pain may need to focus on:

  • Novel Chemical Scaffolds: Exploring diverse chemical matter that may interact with Nav1.7 in different ways.

  • State-Dependent Inhibition: Designing inhibitors that preferentially target specific conformational states of the channel that are more prevalent in pathological pain states.

  • Combination Therapies: Investigating the potential for synergistic effects of Nav1.7 inhibitors with other classes of analgesics.

  • Improved Preclinical Models: Developing and utilizing animal models that more accurately recapitulate the human pain experience and have better predictive validity for clinical outcomes.

This technical guide provides a foundation for researchers working with this compound and other Nav1.7 inhibitors, summarizing the available data and outlining key experimental considerations. The journey to a successful Nav1.7-targeted analgesic remains ongoing, and a deeper understanding of the complexities of Nav1.7 pharmacology and its role in diverse pain states will be essential for future success.

References

The Discovery and Early Development of PF-05186462: A Selective Nav1.7 Inhibitor for Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05186462 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain. Developed by Pfizer, this compound was investigated as a potential non-opioid analgesic. This technical guide provides a comprehensive overview of the discovery and early-stage development of this compound, detailing its in vitro pharmacology, pharmacokinetic profile from a human microdose study, and the underlying scientific rationale for its development. While the clinical development of this compound was discontinued (B1498344) in Phase I, the learnings from its evaluation have contributed to the broader understanding of targeting Nav1.7 for pain.

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, plays a critical role in the transmission of pain signals.[1][2] Genetic studies in humans have demonstrated that gain-of-function mutations in SCN9A lead to debilitating pain syndromes such as inherited erythromelalgia, while loss-of-function mutations result in a congenital insensitivity to pain.[1] This strong human genetic validation has made Nav1.7 a highly attractive target for the development of novel analgesics. Pfizer initiated a research program to identify potent and selective Nav1.7 inhibitors, leading to the discovery of this compound.

Discovery and In Vitro Pharmacology

The discovery of this compound was the result of a focused drug discovery effort to identify selective inhibitors of Nav1.7. The primary goal was to achieve high potency for Nav1.7 while minimizing activity against other sodium channel isoforms to avoid potential cardiovascular (Nav1.5) and central nervous system (Nav1.1, Nav1.2, Nav1.3, Nav1.6) side effects.

Potency and Selectivity

This compound demonstrated potent inhibition of the human Nav1.7 channel with a 50% inhibitory concentration (IC50) of 21 nM.[3] The compound exhibited significant selectivity for Nav1.7 over other voltage-gated sodium channel subtypes, including Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8.[3]

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity vs. Nav1.7
Human Nav1.7 21 -
Human Nav1.1>1000>47-fold
Human Nav1.2>1000>47-fold
Human Nav1.3>1000>47-fold
Human Nav1.4>1000>47-fold
Human Nav1.5>1000>47-fold
Human Nav1.6>1000>47-fold
Human Nav1.8>1000>47-fold

Note: Specific IC50 values for other Nav subtypes are not publicly available but are stated to be significantly higher, indicating selectivity.

Experimental Protocols

The in vitro characterization of Nav1.7 inhibitors like this compound typically involves a cascade of assays to determine potency, selectivity, and mechanism of action.

High-throughput screening for Nav1.7 inhibitors often utilizes automated patch-clamp electrophysiology platforms.

  • Objective: To identify compounds that inhibit Nav1.7 channel activity.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel.

  • Method: Whole-cell voltage-clamp recordings are performed. Cells are held at a negative membrane potential (e.g., -120 mV) to ensure channels are in a resting state. A depolarizing voltage step (e.g., to 0 mV) is applied to activate the channels, eliciting an inward sodium current. The peak current amplitude is measured before and after the application of the test compound.

  • Data Analysis: The percentage of current inhibition at various compound concentrations is calculated to determine the IC50 value.

G cluster_workflow Automated Electrophysiology Workflow prep Prepare HEK293 cells expressing hNav1.7 plate Plate cells on patch-clamp chip prep->plate seal Establish whole-cell configuration plate->seal record_base Record baseline Nav1.7 current seal->record_base add_compound Apply this compound record_base->add_compound record_test Record post-compound Nav1.7 current add_compound->record_test analyze Calculate % inhibition and IC50 record_test->analyze G cluster_pathway Nav1.7 Signaling in Nociception stimulus Noxious Stimulus nociceptor Nociceptor Terminal stimulus->nociceptor depolarization Membrane Depolarization nociceptor->depolarization nav17 Nav1.7 Activation depolarization->nav17 ap_initiation Action Potential Initiation nav17->ap_initiation ap_propagation Action Potential Propagation ap_initiation->ap_propagation spinal_cord Spinal Cord (Dorsal Horn) ap_propagation->spinal_cord neurotransmitter Neurotransmitter Release spinal_cord->neurotransmitter second_order Second-Order Neuron Activation neurotransmitter->second_order brain Brain second_order->brain pain_perception Pain Perception brain->pain_perception pf05186462 This compound pf05186462->nav17 Inhibition

References

PF-05186462: An In-Depth Technical Guide on a Selective Nav1.7 Inhibitor for Nociception and Pain Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05186462 is a potent and selective, orally active small molecule inhibitor of the human voltage-gated sodium channel Nav1.7.[1][2] The Nav1.7 channel, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics. It is predominantly expressed in peripheral sensory neurons where it plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[1] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, pharmacokinetic profile, and its role in the broader context of Nav1.7 inhibition for the treatment of pain.

Core Properties of this compound

In Vitro Pharmacology

This compound demonstrates potent inhibition of the human Nav1.7 channel.[1]

ParameterValueCell Line
IC50 21 nMHEK293 cells

Table 1: In Vitro Potency of this compound.[1]

The compound exhibits significant selectivity for Nav1.7 over other sodium channel subtypes, including Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8.[1] This selectivity is a critical attribute for minimizing off-target effects, a common limitation of non-selective sodium channel blockers.

Pharmacokinetics

This compound has been evaluated in a clinical microdose study to determine its pharmacokinetic properties in humans.[3]

ParameterValueRoute of Administration
Tmax 1 hourOral
Oral Bioavailability 101%Oral

Table 2: Human Pharmacokinetic Parameters of this compound.[2]

The compound is characterized by a rapid oral absorption and excellent bioavailability.[2]

The Role of Nav1.7 in Nociception and Pain Signaling

The rationale for developing selective Nav1.7 inhibitors like this compound is strongly supported by human genetic studies. Loss-of-function mutations in the SCN9A gene lead to a rare condition known as congenital insensitivity to pain (CIP), where individuals are unable to perceive pain. Conversely, gain-of-function mutations are associated with debilitating pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder.

The Nav1.7 channel is strategically located at the nerve endings of nociceptors and within the dorsal root ganglia. It acts as a threshold channel, amplifying small sub-threshold depolarizations to initiate action potentials. By blocking this channel, inhibitors like this compound can theoretically prevent the initial signaling of pain from the periphery to the central nervous system.

cluster_Nociceptor Nociceptor Terminal Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Nav17 Nav1.7 Channel Noxious_Stimuli->Nav17 Activates AP_Initiation Action Potential Initiation Nav17->AP_Initiation Depolarization Signal_Propagation Signal Propagation to CNS AP_Initiation->Signal_Propagation PF05186462 This compound PF05186462->Nav17 Inhibits

Figure 1: Simplified signaling pathway of Nav1.7 in nociception and the inhibitory action of this compound.

Preclinical and Clinical Development Context

This compound was one of four selective Nav1.7 inhibitors (along with PF-05089771, PF-05150122, and PF-05241328) investigated by Pfizer in an exploratory clinical microdose study.[3] The primary objective of this study was to evaluate the pharmacokinetics of these compounds to select a lead candidate for further development.[3]

Based on the human pharmacokinetic data and subsequent modeling, another compound from this series, PF-05089771, was ultimately chosen to advance into further clinical trials for the treatment of pain.[3]

Experimental Protocols

While specific, detailed experimental protocols for preclinical efficacy studies of this compound are not publicly available, the following represents a generalized methodology commonly used for evaluating Nav1.7 inhibitors in pain models.

In Vitro Electrophysiology
  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel.

  • Method: Whole-cell patch-clamp electrophysiology.

  • Protocol:

    • Cells are cultured to an appropriate confluency and prepared for recording.

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to allow electrical access to the cell interior (whole-cell configuration).

    • Voltage protocols are applied to elicit Nav1.7 currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to a potential that elicits a peak inward sodium current (e.g., -10 mV).

    • This compound is perfused at various concentrations, and the inhibition of the peak sodium current is measured.

    • Concentration-response curves are generated to calculate the IC50 value.

Start HEK293 cells expressing human Nav1.7 Patch Whole-cell patch clamp Start->Patch Record_Baseline Record baseline Nav1.7 currents Patch->Record_Baseline Apply_Compound Apply this compound (various concentrations) Record_Baseline->Apply_Compound Record_Inhibition Record inhibited Nav1.7 currents Apply_Compound->Record_Inhibition Analyze Analyze data and calculate IC50 Record_Inhibition->Analyze

References

Target Validation of PF-05186462 in Pain Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a critical target in the development of novel analgesics. Compelling human genetic evidence underscores its pivotal role in pain perception. PF-05186462 is a potent and selective inhibitor of the Nav1.7 channel. This technical guide provides an in-depth overview of the target validation for this compound in pain pathways, summarizing available quantitative data, outlining detailed experimental protocols, and visualizing key concepts through signaling and workflow diagrams. While specific preclinical efficacy and comprehensive selectivity data for this compound are not extensively available in the public domain, this guide synthesizes the existing information and provides context based on related compounds from Pfizer's Nav1.7 inhibitor program.

The Nav1.7 Channel: A Genetically Validated Target for Pain

The validation of Nav1.7 as a therapeutic target for pain is strongly rooted in human genetic studies.[1][2] Loss-of-function mutations in the SCN9A gene lead to a rare condition known as Congenital Insensitivity to Pain (CIP), where individuals are unable to perceive pain but are otherwise healthy.[1] Conversely, gain-of-function mutations in the same gene are linked to debilitating pain syndromes such as Primary Erythromelalgia (also known as "man on fire" syndrome) and Paroxysmal Extreme Pain Disorder.[1] These genetic findings provide a powerful rationale for the therapeutic hypothesis that inhibiting Nav1.7 will produce analgesia.

Nav1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals from the periphery to the central nervous system.[3] This localized expression suggests that a selective Nav1.7 inhibitor could provide pain relief with a reduced risk of the central nervous system and cardiovascular side effects associated with less selective sodium channel blockers.

cluster_0 Genetic Evidence for Nav1.7 in Pain Gain-of-Function Mutations Gain-of-Function Mutations Pain Syndromes Pain Syndromes Gain-of-Function Mutations->Pain Syndromes lead to Loss-of-Function Mutations Loss-of-Function Mutations Congenital Insensitivity to Pain Congenital Insensitivity to Pain Loss-of-Function Mutations->Congenital Insensitivity to Pain results in

Genetic basis for Nav1.7 as a pain target.

This compound: A Potent and Selective Nav1.7 Inhibitor

This compound was developed by Pfizer as a potent and selective inhibitor of the human Nav1.7 channel. The primary mechanism of action is the blockade of sodium ion influx through the Nav1.7 channel, thereby dampening the generation and propagation of action potentials in nociceptive neurons.

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of the human Nav1.7 channel. While a comprehensive public dataset of its selectivity against other sodium channel subtypes is not available, it has been described as showing significant selectivity.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay System
Human Nav1.721Heterologous expression

Data sourced from publicly available information.

A critical aspect in the development of Nav1.7 inhibitors is high selectivity against other sodium channel isoforms, particularly Nav1.5 (cardiac) and central nervous system-expressed channels (e.g., Nav1.1, Nav1.2), to minimize the risk of adverse effects.

Human Pharmacokinetics

A clinical microdose study was conducted to evaluate the pharmacokinetic properties of this compound and other Nav1.7 inhibitors.[1][4][5] This early human data is crucial for predicting therapeutic dosing and assessing the compound's drug-like properties.

Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

ParameterValue
Tmax (hours)1
Oral Bioavailability (%)101
Plasma ClearanceLowest among 4 tested compounds

Data from a human microdose study.

The high oral bioavailability and lower plasma clearance suggested favorable pharmacokinetic properties for this compound.

Preclinical Efficacy in Pain Models

While specific in vivo efficacy data for this compound in preclinical models of pain have not been publicly disclosed, the general approach for evaluating Nav1.7 inhibitors involves a battery of rodent models that represent different pain modalities. For a related Pfizer compound, PF-04856264, it was reported to have no effect in formalin-, carrageenan-, or complete Freund's adjuvant (CFA)-induced acute pain models in mice when administered systemically, though it showed some effect when injected locally in a model of surgery-induced mechanical allodynia.[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization and comparison of Nav1.7 inhibitors.

Automated Patch-Clamp Electrophysiology for Nav1.7 Inhibition

Automated patch-clamp systems are high-throughput platforms used to measure the inhibitory activity of compounds on ion channels.

Objective: To determine the IC50 of a test compound against human Nav1.7 channels expressed in a stable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing human Nav1.7

  • Cell culture reagents

  • Extracellular and intracellular recording solutions

  • Test compound (e.g., this compound)

  • Automated patch-clamp system (e.g., Qube, Patchliner, or IonWorks)

Procedure:

  • Cell Preparation: Culture and harvest HEK293-hNav1.7 cells according to standard protocols.

  • System Setup: Prepare the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

  • Compound Preparation: Prepare serial dilutions of the test compound in the extracellular solution.

  • Cell Loading: Load the cell suspension onto the system.

  • Seal Formation and Whole-Cell Configuration: The system automatically establishes a giga-ohm seal and achieves whole-cell configuration.

  • Voltage Protocol: Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves a holding potential of -120 mV, followed by a depolarizing step to 0 mV to activate the channels.

  • Compound Application: Apply increasing concentrations of the test compound and record the corresponding inhibition of the Nav1.7 current.

  • Data Analysis: Measure the peak inward current at each compound concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Culture Cell Culture Automated Patch Clamp System Automated Patch Clamp System Cell Culture->Automated Patch Clamp System Compound Dilution Compound Dilution Compound Dilution->Automated Patch Clamp System Data Acquisition Data Acquisition Automated Patch Clamp System->Data Acquisition IC50 Determination IC50 Determination Data Acquisition->IC50 Determination

Workflow for IC50 determination.
Rodent Formalin Test for Inflammatory Pain

The formalin test is a widely used preclinical model of inflammatory pain that assesses the analgesic efficacy of a test compound.

Objective: To evaluate the anti-nociceptive effect of a test compound in a model of formalin-induced inflammatory pain in rodents.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Formalin solution (e.g., 5% in saline)

  • Test compound (e.g., this compound) and vehicle

  • Observation chambers with a clear floor

  • Video recording equipment

Procedure:

  • Acclimation: Acclimate the animals to the observation chambers for at least 30 minutes before the experiment.

  • Compound Administration: Administer the test compound or vehicle at a predetermined time before formalin injection (e.g., 30 minutes for intraperitoneal injection).

  • Formalin Injection: Inject a small volume (e.g., 50 µl) of formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, place the animal back into the observation chamber and record its behavior for a set period (e.g., 60 minutes).

  • Data Analysis: The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociceptive pain, and the late phase (15-60 minutes), reflecting inflammatory pain. Score the amount of time the animal spends licking, biting, or flinching the injected paw in each phase. Compare the pain scores between the compound-treated and vehicle-treated groups to determine the analgesic effect.

Animal Acclimation Animal Acclimation Compound Administration Compound Administration Animal Acclimation->Compound Administration Formalin Injection Formalin Injection Compound Administration->Formalin Injection Behavioral Recording Behavioral Recording Formalin Injection->Behavioral Recording Pain Score Analysis Pain Score Analysis Behavioral Recording->Pain Score Analysis

References

In-Depth Technical Guide: Oral Bioavailability and Pharmacokinetics of PF-05186462

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05186462 is a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7. This channel is a key player in pain signaling pathways, making it a significant target for the development of novel analgesics. Understanding the oral bioavailability and pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on the oral bioavailability and pharmacokinetics of this compound, detailed experimental protocols from a key clinical study, and a visualization of the relevant signaling pathway.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of this compound were evaluated in a clinical microdose study involving healthy male volunteers.[1] The study was designed as an exploratory, open-label, randomized, parallel-group trial with both single intravenous and oral administrations.[1] The primary objective was to characterize the pharmacokinetic profiles of four selective Nav1.7 inhibitors, including this compound.

ParameterValueSpeciesAdministration RouteStudy TypeReference
Oral Bioavailability (F%) 101%HumanOralMicrodose[1]
Time to Maximum Plasma Concentration (Tmax) 1 hourHumanOralMicrodose[1]
Plasma Clearance (CL) 45 - 392 mL/min/kg (Range for 4 compounds)HumanIntravenousMicrodose[1]
Volume of Distribution (Vd) 13 - 36 L/kg (Range for 4 compounds)HumanIntravenousMicrodose[1]
Plasma Protein Binding HighIn vitroN/AN/A
Aqueous Solubility >0.30 mg/mLIn vitroN/AN/A

Experimental Protocols

The following methodologies were employed in the clinical microdose study to assess the pharmacokinetics of this compound in healthy volunteers.

Study Design

An open-label, randomized, parallel-group study was conducted. Healthy male subjects were randomly assigned to receive a single microdose of this compound either orally or as an intravenous infusion. A microdose is defined as less than 1/100th of the pharmacologically active dose, with a maximum of 100 µg.

Dosing
  • Oral Administration: A single oral microdose of this compound was administered.

  • Intravenous Administration: A single intravenous microdose of this compound was administered as a 15-minute infusion.

Note: The exact microgram dosage for each administration route was not specified in the available literature.

Sample Collection and Analysis
  • Blood Sampling: Serial blood samples were collected from each participant at predetermined time points following drug administration to characterize the plasma concentration-time profile.

  • Analytical Method: Plasma concentrations of this compound were determined using a validated, sensitive analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard for quantifying low concentrations of drugs in biological matrices.

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using noncompartmental analysis of the plasma concentration-time data. Key parameters included:

  • Maximum plasma concentration (Cmax)

  • Time to reach Cmax (Tmax)

  • Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUClast) and extrapolated to infinity (AUCinf)

  • Plasma clearance (CL)

  • Volume of distribution at steady state (Vss)

  • Terminal half-life (t1/2)

  • Absolute oral bioavailability (F%), calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Signaling Pathway and Experimental Workflow

Nav1.7 Signaling Pathway in Nociception

This compound exerts its pharmacological effect by inhibiting the Nav1.7 sodium channel, which is predominantly expressed in peripheral nociceptive (pain-sensing) neurons.[2] The activation of Nav1.7 is a critical step in the transmission of pain signals.

Nav1_7_Signaling_Pathway cluster_Nociceptor Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., heat, pressure, chemical irritants) Receptor_Activation Receptor Activation (e.g., TRPV1, TRPA1) Noxious_Stimuli->Receptor_Activation Depolarization Membrane Depolarization Receptor_Activation->Depolarization Nav1_7_Activation Nav1.7 Channel Activation Depolarization->Nav1_7_Activation Sodium_Influx Na+ Influx Nav1_7_Activation->Sodium_Influx Action_Potential Action Potential Generation & Propagation Sodium_Influx->Action_Potential Signal_Transmission Signal Transmission to CNS Action_Potential->Signal_Transmission Neuropeptide_Release Neuropeptide Release (e.g., Substance P, CGRP) Action_Potential->Neuropeptide_Release Pain_Perception Pain_Perception Signal_Transmission->Pain_Perception Synaptic Transmission in Spinal Cord PF05186462 This compound PF05186462->Nav1_7_Activation Inhibition PK_Workflow cluster_Study_Setup Study Setup cluster_Clinical_Phase Clinical Phase cluster_Analytical_Phase Analytical Phase cluster_Data_Analysis Data Analysis Protocol Study Protocol Design Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment (Healthy Volunteers) Ethics->Recruitment Screening Inclusion/Exclusion Criteria Screening Recruitment->Screening Randomization Randomization Screening->Randomization Dosing_Oral Oral Administration (Single Microdose) Randomization->Dosing_Oral Dosing_IV IV Administration (Single Microdose) Randomization->Dosing_IV Sampling_Oral Serial Blood Sampling Dosing_Oral->Sampling_Oral Sampling_IV Serial Blood Sampling Dosing_IV->Sampling_IV Processing Plasma Sample Processing Sampling_Oral->Processing Sampling_IV->Processing Analysis LC-MS/MS Analysis Processing->Analysis Quantification Concentration Quantification Analysis->Quantification PK_Modeling Noncompartmental Analysis Quantification->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, F%) PK_Modeling->Parameter_Calc Report Final Study Report Parameter_Calc->Report

References

In-Depth Technical Guide: Selectivity of PF-05186462 for Human Nav1.7 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of PF-05186462, a potent inhibitor of the human voltage-gated sodium channel Nav1.7. This document summarizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key concepts and workflows.

Quantitative Selectivity Profile

This compound is a potent and selective inhibitor of the human Nav1.7 channel with a reported half-maximal inhibitory concentration (IC50) of 21 nM.[1] The compound has been characterized as demonstrating significant selectivity for Nav1.7 over other sodium channel subtypes, including Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8.[1][2]

While specific IC50 values for this compound against the full panel of Nav channel subtypes are not detailed in the currently available public literature, the consistent reporting of its high selectivity underscores its targeted mechanism of action. For context, a related compound from the same discovery program, PF-05089771, has a published selectivity profile demonstrating 11-fold selectivity over Nav1.2, 16-fold over Nav1.6, 59-fold over Nav1.1, and over 909-fold selectivity against Nav1.3, Nav1.4, Nav1.5, and Nav1.8. It is plausible that this compound possesses a similarly favorable selectivity profile.

Table 1: Potency of this compound against Human Nav1.7

Channel SubtypeIC50 (nM)
Human Nav1.721

Data obtained from studies conducted in HEK293 cells.[1]

Experimental Protocols

The determination of the potency and selectivity of Nav channel inhibitors like this compound typically involves whole-cell patch-clamp electrophysiology assays. These experiments are fundamental in drug discovery for ion channel targets.

Cell Line:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing the alpha subunit of the human Nav1.7 channel are commonly used.[1] For selectivity profiling, separate HEK293 cell lines, each stably expressing one of the other Nav channel subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.8), are utilized.

Electrophysiology:

  • Whole-Cell Patch-Clamp: This is the gold-standard technique for studying ion channel function. It allows for the direct measurement of the ionic currents flowing through the channels in response to controlled changes in the cell membrane potential.

  • Voltage Protocols: To determine the IC50 of a state-dependent inhibitor, specific voltage protocols are applied to the cell membrane. These protocols are designed to hold the channels in different conformational states (resting, open, or inactivated) to assess the compound's affinity for each state. A common protocol involves holding the cell at a negative potential (e.g., -120 mV) to keep the channels in a resting state, followed by a depolarizing pulse (e.g., to 0 mV) to open and then inactivate the channels. The effect of the compound on the peak sodium current is measured at various concentrations to generate a concentration-response curve, from which the IC50 is calculated.

  • Data Acquisition and Analysis: Specialized software is used to control the voltage protocols, acquire the current data, and perform the necessary analysis, including leak subtraction and fitting of the concentration-response data to the Hill equation to determine the IC50.

Visualizations

Experimental Workflow for Determining Nav Channel Selectivity

G A HEK293 Cell Culture (Stable Transfection) B Nav1.7 A->B C Nav1.1 A->C D Nav1.2 A->D E Nav1.x... A->E F Whole-Cell Patch-Clamp B->F C->F D->F E->F G Voltage Protocol Application F->G I Current Measurement & Data Acquisition G->I H This compound Concentration Gradient H->G J IC50 Determination (Concentration-Response Curve) I->J K Selectivity Profile (Fold-Selectivity Calculation) J->K

Caption: Workflow for assessing the selectivity of a compound across different Nav channel subtypes.

Signaling Pathway and Mechanism of Action

G cluster_membrane Cell Membrane Nav1_7 Nav1.7 Channel NaInflux Na+ Influx Nav1_7->NaInflux Allows PF05186462 This compound PF05186462->Nav1_7 Inhibition ActionPotential Action Potential Propagation PainSignal Pain Signal Transmission ActionPotential->PainSignal Leads to NaInflux->ActionPotential Initiates

Caption: Inhibition of Nav1.7 by this compound blocks sodium influx and subsequent pain signal transmission.

Conclusion

This compound is a potent inhibitor of the human Nav1.7 channel, a genetically validated target for pain therapeutics. The available data strongly indicate a high degree of selectivity for Nav1.7 over other Nav channel subtypes, which is a critical attribute for minimizing off-target effects and improving the therapeutic window. The methodologies employed to characterize this selectivity, primarily whole-cell patch-clamp electrophysiology on stably expressing cell lines, represent the industry standard for ion channel drug discovery. Further disclosure of the complete quantitative selectivity panel for this compound would provide a more detailed understanding of its pharmacological profile and its potential as a clinical candidate.

References

PF-05186462: A Technical Whitepaper on its Potential as a Selective Nav1.7 Inhibitor for Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05186462 is a potent and selective small-molecule inhibitor of the human voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. This compound has been investigated for its potential as a novel analgesic for acute and chronic pain conditions. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, selectivity profile, pharmacokinetic properties, and the experimental methodologies used in its evaluation.

Introduction

Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.7 subtype is preferentially expressed in peripheral sensory neurons, such as those in the dorsal root ganglia (DRG), which are responsible for transmitting pain signals to the central nervous system.[1][2] The crucial role of Nav1.7 in pain perception has been unequivocally demonstrated by human genetic studies. Gain-of-function mutations in the SCN9A gene result in debilitating pain syndromes like inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations cause a complete insensitivity to pain without other significant neurological deficits.[1] This makes Nav1.7 a highly attractive target for the development of novel analgesics with a potentially favorable side-effect profile.

This compound emerged from drug discovery programs aimed at identifying selective inhibitors of Nav1.7. Its development has been part of a broader effort to create non-opioid pain therapeutics that can effectively manage pain without the addictive properties and other adverse effects associated with current standard-of-care analgesics.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by directly blocking the pore of the Nav1.7 channel, thereby inhibiting the influx of sodium ions that is necessary for the depolarization of the neuronal membrane. By preventing the generation and propagation of action potentials in nociceptive neurons, this compound effectively dampens the transmission of pain signals from the periphery to the brain.

The signaling pathway of pain transmission originating from nociceptors and the inhibitory action of this compound are depicted in the following diagram:

Nav1.7 Signaling Pathway in Nociception cluster_0 Nociceptor Terminal cluster_1 Synaptic Transmission Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Transduction Signal Transduction Noxious_Stimuli->Transduction Nav1.7_Activation Nav1.7 Channel Activation Transduction->Nav1.7_Activation Action_Potential Action Potential Generation Nav1.7_Activation->Action_Potential This compound This compound This compound->Nav1.7_Activation Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Action_Potential->Neurotransmitter_Release Spinal_Cord Signal to Spinal Cord Neurotransmitter_Release->Spinal_Cord Pain_Perception Pain Perception in Brain Spinal_Cord->Pain_Perception

Figure 1: Nav1.7 Signaling Pathway in Nociception and Site of Action for this compound.

Quantitative Data

In Vitro Selectivity Profile

This compound demonstrates high potency for the human Nav1.7 channel with an IC50 of 21 nM.[3] It also exhibits significant selectivity over other voltage-gated sodium channel subtypes, which is a critical attribute for minimizing off-target effects.[3]

Channel SubtypeIC50 (nM)
Human Nav1.7 21 [3]
Human Nav1.1Data not available
Human Nav1.2Data not available
Human Nav1.3Data not available
Human Nav1.4Data not available
Human Nav1.5Data not available
Human Nav1.6Data not available
Human Nav1.8Data not available
Table 1: In vitro potency and selectivity of this compound against various human voltage-gated sodium channel subtypes. Further research is needed to fully quantify the selectivity profile.
Human Pharmacokinetics

A clinical microdose study was conducted to evaluate the pharmacokinetic properties of this compound in healthy volunteers.[4] The study provided key insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile in humans.

ParameterValue
Route of Administration Intravenous (IV) and Oral (PO)[4]
Tmax (Oral) 1 hour[5]
Oral Bioavailability 101%[5]
Plasma Clearance ~6% of hepatic blood flow[5]
Plasma Protein Binding High[5]
Aqueous Solubility >0.30 mg/mL[5]
Table 2: Pharmacokinetic parameters of this compound in humans from a clinical microdose study.

Experimental Protocols

Electrophysiology Assay for Nav Channel Inhibition

The potency and selectivity of this compound were likely determined using whole-cell patch-clamp electrophysiology, a standard method for characterizing ion channel modulators.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human Nav1.7 and other Nav channel subtypes.

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the specific human Nav channel subtype of interest.[3]

General Protocol:

  • Cell Culture: HEK293 cells expressing the target Nav channel are cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

  • Solutions:

    • External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

    • Internal (Pipette) Solution (in mM): Typically contains CsF or CsCl (to block potassium channels), NaCl, EGTA, and HEPES, with the pH adjusted to 7.2.

  • Voltage Protocol:

    • Cells are held at a holding potential of -120 mV.

    • To elicit sodium currents, a depolarizing test pulse to 0 mV is applied for a short duration (e.g., 20 ms).

    • To assess state-dependent inhibition, various pre-pulse protocols can be employed to favor the resting, open, or inactivated states of the channel.

  • Compound Application: this compound is applied at various concentrations to the external solution.

  • Data Analysis: The peak inward sodium current is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

Electrophysiology_Workflow Cell_Culture HEK293 cells expressing Nav channel subtype Patch_Clamp_Setup Whole-cell patch-clamp recording Cell_Culture->Patch_Clamp_Setup Voltage_Protocol Apply voltage protocol (e.g., -120mV holding, 0mV test pulse) Patch_Clamp_Setup->Voltage_Protocol Compound_Application Apply this compound (various concentrations) Voltage_Protocol->Compound_Application Data_Acquisition Record sodium currents Compound_Application->Data_Acquisition Data_Analysis Calculate % inhibition and determine IC50 Data_Acquisition->Data_Analysis

Figure 2: General experimental workflow for determining the IC50 of this compound on Nav channels.
In Vivo Pain Models (General Protocols)

While specific in vivo data for this compound is not publicly available, the following are general protocols for preclinical pain models that are commonly used to evaluate the efficacy of Nav1.7 inhibitors.

Objective: To assess the analgesic effect of a compound on both acute nociceptive and persistent inflammatory pain.

Animal Model: Typically mice or rats.

Protocol:

  • A dilute solution of formalin is injected into the plantar surface of one hind paw.

  • The animal's behavior is then observed for a set period (e.g., 60 minutes).

  • Pain-related behaviors, such as licking, flinching, and favoring of the injected paw, are quantified. The response occurs in two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).

  • The test compound is administered (e.g., orally or intraperitoneally) at a predetermined time before the formalin injection.

  • The reduction in pain-related behaviors in the treated group is compared to a vehicle-treated control group.

Objective: To evaluate the anti-hyperalgesic and anti-allodynic effects of a compound in a model of localized inflammation.

Animal Model: Typically rats.

Protocol:

  • A solution of carrageenan is injected into the plantar surface of one hind paw to induce inflammation and edema.

  • At a specific time point after carrageenan injection (e.g., 3 hours), pain sensitivity is assessed using methods such as:

    • Thermal Hyperalgesia: Hargreaves test (measuring paw withdrawal latency from a radiant heat source).

    • Mechanical Allodynia: Von Frey filaments (measuring the paw withdrawal threshold to a mechanical stimulus).

  • The test compound is administered before the carrageenan injection or at the time of peak inflammation.

  • The reversal of hyperalgesia and/or allodynia is compared between the treated and control groups.

Potential Therapeutic Applications and Future Directions

The primary therapeutic application for this compound is the treatment of a wide range of pain states, including:

  • Acute Nociceptive Pain: Such as post-operative pain and dental pain.

  • Chronic Inflammatory Pain: Including osteoarthritis and rheumatoid arthritis.

  • Neuropathic Pain: Arising from nerve damage, such as diabetic neuropathy and post-herpetic neuralgia.

The high selectivity of this compound for Nav1.7 suggests a potential for a favorable safety profile, with a reduced risk of the central nervous system and cardiovascular side effects that are common with less selective sodium channel blockers.

Further research is warranted to fully elucidate the selectivity profile of this compound and to obtain quantitative efficacy data in various preclinical models of pain. Clinical development beyond the initial microdose study would be necessary to establish its therapeutic potential in human pain conditions. The development of selective Nav1.7 inhibitors like this compound represents a promising avenue for the future of pain management, offering the possibility of effective, non-addictive analgesia.

References

Methodological & Application

Application Notes and Protocols for PF-05186462 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05186462 is a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7.[1] This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. Nav1.7 is preferentially expressed in peripheral sensory neurons where it plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. This document provides detailed protocols for key in vitro assays to characterize the potency, selectivity, and metabolic stability of this compound and similar Nav1.7 inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound and the representative selectivity profile of a similar Nav1.7 inhibitor, PF-05089771.

Table 1: Potency of this compound against human Nav1.7

CompoundTargetAssay TypeCell LineIC50 (nM)
This compoundhuman Nav1.7ElectrophysiologyHEK29321

Data sourced from publicly available information.[1]

Table 2: Representative Selectivity Profile of a Nav1.7 Inhibitor (PF-05089771)

Sodium Channel SubtypeIC50 (nM)Fold Selectivity vs. hNav1.7
human Nav1.7111
human Nav1.1850~77
human Nav1.211010
human Nav1.3>10,000>909
human Nav1.4>10,000>909
human Nav1.5>10,000>909
human Nav1.6160~15
human Nav1.8>10,000>909

This data for PF-05089771, a closely related compound, is provided as a representative example of a selective Nav1.7 inhibitor's profile.[2][3]

Signaling Pathway and Experimental Workflows

Nav1.7 Signaling Pathway in Nociception

The Nav1.7 channel is a critical component in the pain signaling pathway. Located in the peripheral terminals of nociceptive (pain-sensing) neurons, it acts as a threshold channel, amplifying small depolarizations to initiate an action potential. This signal then travels along the neuron to the spinal cord, where it triggers the release of neurotransmitters, relaying the pain signal to the brain.

Nav1_7_Pain_Pathway cluster_periphery Peripheral Nerve Terminal cluster_axon Axon cluster_spinal_cord Spinal Cord (Dorsal Horn) Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) Transducer_Channels Transducer Channels (e.g., TRPV1) Noxious_Stimulus->Transducer_Channels activates Nav1_7 Nav1.7 Channel Transducer_Channels->Nav1_7 depolarizes membrane, opens Nav1.7 AP_Initiation Action Potential Initiation Nav1_7->AP_Initiation amplifies signal AP_Propagation Action Potential Propagation AP_Initiation->AP_Propagation propagates PF_05186462 This compound PF_05186462->Nav1_7 inhibits Presynaptic_Terminal Presynaptic Terminal AP_Propagation->Presynaptic_Terminal arrives at Neurotransmitter_Release Neurotransmitter Release Presynaptic_Terminal->Neurotransmitter_Release triggers Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron activates Signal_to_Brain Signal to Brain Postsynaptic_Neuron->Signal_to_Brain transmits

Fig. 1: Role of Nav1.7 in the pain signaling pathway and point of inhibition by this compound.

Experimental Protocols

Electrophysiology Assay for Nav1.7 Potency and Selectivity

This protocol describes the use of whole-cell patch-clamp electrophysiology to determine the inhibitory concentration (IC50) of this compound on human Nav1.7 channels and its selectivity against other Nav subtypes.

Electrophysiology_Workflow Cell_Culture 1. Cell Culture HEK293 cells stably expressing Nav channel Patching 2. Whole-Cell Patching Establish gigaohm seal and whole-cell configuration Cell_Culture->Patching Baseline 3. Record Baseline Current Apply voltage protocol to elicit sodium current Patching->Baseline Compound_Application 4. Compound Application Perfuse cells with varying concentrations of this compound Baseline->Compound_Application Record_Inhibition 5. Record Inhibited Current Re-apply voltage protocol after compound incubation Compound_Application->Record_Inhibition Data_Analysis 6. Data Analysis Calculate % inhibition and fit to determine IC50 Record_Inhibition->Data_Analysis

Fig. 2: Workflow for the whole-cell patch-clamp electrophysiology assay.

Methodology:

  • Cell Culture:

    • Use a human embryonic kidney (HEK293) cell line stably expressing the human Nav1.7 channel (SCN9A). For selectivity profiling, use cell lines expressing other Nav subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.6).

    • Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a 5% CO2 incubator.

    • Plate cells onto glass coverslips 24-48 hours before recording.

  • Solutions:

    • External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 5 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature using a patch-clamp amplifier.

    • Pull recording pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.

    • Establish a gigaohm seal on an isolated cell and rupture the membrane to achieve the whole-cell configuration.

    • Compensate for series resistance by at least 80%.

  • Voltage Protocol and Data Acquisition:

    • Hold cells at a potential of -120 mV to ensure channels are in the resting state.

    • To measure peak current, apply a depolarizing test pulse to 0 mV for 20-50 ms.

    • Record baseline currents in the external solution before compound application.

    • Perfuse the recording chamber with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) diluted in the external solution. Allow 3-5 minutes for equilibration at each concentration.

    • Record the sodium current at each compound concentration using the same voltage protocol.

  • Data Analysis:

    • Measure the peak inward current amplitude before and after compound application.

    • Calculate the percentage of inhibition for each concentration relative to the baseline current.

    • Plot the concentration-response curve and fit the data to a four-parameter logistic equation to determine the IC50 value.

Fluorescence-Based Membrane Potential Assay

This high-throughput assay measures changes in membrane potential as an indirect readout of Nav1.7 channel activity. It is suitable for primary screening of large compound libraries.

FRET_Assay_Workflow Cell_Plating 1. Cell Plating Plate Nav1.7-expressing cells in 96/384-well plates Dye_Loading 2. Dye Loading Incubate cells with a membrane potential-sensitive dye Cell_Plating->Dye_Loading Compound_Incubation 3. Compound Incubation Add this compound or test compounds to wells Dye_Loading->Compound_Incubation Channel_Activation 4. Channel Activation Add a channel activator (e.g., veratridine) Compound_Incubation->Channel_Activation Read_Fluorescence 5. Read Fluorescence Measure fluorescence change on a plate reader (e.g., FLIPR) Channel_Activation->Read_Fluorescence

Fig. 3: Workflow for the fluorescence-based membrane potential assay.

Methodology:

  • Cell Preparation:

    • Plate HEK293 cells stably expressing Nav1.7 in black-walled, clear-bottom 96- or 384-well microplates.

    • Allow cells to form a confluent monolayer (24-48 hours).

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescence resonance energy transfer (FRET)-based membrane potential-sensitive dye according to the manufacturer's instructions.

    • Remove the culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Assay Procedure:

    • Prepare a dilution series of this compound in the assay buffer.

    • Transfer the compound dilutions to the cell plate. Include vehicle (e.g., DMSO) and positive control (e.g., a known Nav1.7 blocker) wells.

    • Incubate the plate at room temperature for 10-20 minutes.

    • Place the plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.

    • Prepare a solution of a Nav1.7 activator, such as veratridine (B1662332) (e.g., 20 µM final concentration), in the assay buffer.

    • Initiate the reading, establishing a baseline fluorescence for a few seconds.

    • Add the activator solution to all wells simultaneously using the instrument's integrated pipettor.

    • Continue recording the fluorescence signal for 2-5 minutes to capture the depolarization and any inhibition by the compound.

  • Data Analysis:

    • The influx of Na+ through activated Nav1.7 channels causes membrane depolarization, resulting in a change in fluorescence.

    • Calculate the magnitude of the fluorescence change (e.g., peak response or area under the curve) for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a full blocker control (100% inhibition).

    • Plot the normalized response against the compound concentration and fit the data to determine the IC50.

In Vitro Metabolic Stability Assay

This assay determines the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Microsomal_Stability_Workflow Incubation_Mix 1. Prepare Incubation Mix Combine buffer, liver microsomes, and this compound Pre_incubation 2. Pre-incubation Equilibrate mix at 37°C Incubation_Mix->Pre_incubation Initiate_Reaction 3. Initiate Reaction Add NADPH to start the metabolic reaction Pre_incubation->Initiate_Reaction Time_Points 4. Sample at Time Points Remove aliquots at 0, 5, 15, 30, 60 min Initiate_Reaction->Time_Points Stop_Reaction 5. Stop Reaction Quench with cold acetonitrile (B52724) containing an internal standard Time_Points->Stop_Reaction Analysis 6. LC-MS/MS Analysis Quantify remaining parent compound Stop_Reaction->Analysis

Fig. 4: Workflow for the in vitro metabolic stability assay using liver microsomes.

Methodology:

  • Reagents:

    • Pooled human liver microsomes (HLM).

    • Phosphate (B84403) buffer (100 mM, pH 7.4).

    • NADPH regenerating system (or NADPH stock solution).

    • This compound stock solution (e.g., 1 mM in DMSO).

    • Internal standard (a structurally similar, stable compound).

    • Acetonitrile (ACN), ice-cold.

  • Incubation Procedure:

    • Prepare a master mix containing phosphate buffer and HLM (e.g., final protein concentration of 0.5 mg/mL).

    • Add this compound to the master mix to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Develop an LC-MS/MS method to quantify the peak area of the parent compound (this compound) and the internal standard.

  • Data Analysis:

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard at each time point.

    • Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

References

Application Notes and Protocols for PF-05186462 in HEK293 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05186462 is a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7.[1] This channel is a key player in the transmission of pain signals and has been a significant target for the development of novel analgesics.[2][3][4] Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model system for studying the pharmacology of ion channels, including Nav1.7, due to their robust growth characteristics and amenability to transfection.[5] Notably, HEK293 cells have been shown to endogenously express Nav1.7 channels, making them a relevant platform for studying Nav1.7 inhibitors.[6]

These application notes provide detailed protocols for utilizing this compound in HEK293 cell-based assays, including electrophysiological and fluorescence-based methods.

Quantitative Data

The following table summarizes the key pharmacological data for this compound against the human Nav1.7 channel expressed in HEK293 cells.

CompoundTargetCell LineAssay TypeIC50Reference
This compoundHuman Nav1.7HEK293Not Specified21 nM[1]

Signaling Pathway and Mechanism of Action

Nav1.7 is a voltage-gated sodium channel predominantly expressed in peripheral sensory neurons.[4][7] It plays a crucial role in setting the threshold for action potential generation in response to noxious stimuli. The influx of sodium ions through Nav1.7 channels leads to depolarization of the neuronal membrane, which, if it reaches the threshold, triggers an action potential that propagates along the neuron to the central nervous system, resulting in the sensation of pain.

This compound acts as a state-dependent blocker of the Nav1.7 channel. This means it preferentially binds to the channel when it is in a depolarized (open or inactivated) state, stabilizing a non-conducting conformation.[8] By inhibiting the influx of sodium ions, this compound effectively dampens the excitability of sensory neurons, thereby reducing the transmission of pain signals.

Nav1_7_Signaling_Pathway cluster_0 Nociceptive Neuron Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) Membrane_Depolarization Membrane Depolarization Noxious_Stimulus->Membrane_Depolarization Nav1_7_Activation Nav1.7 Channel Activation Membrane_Depolarization->Nav1_7_Activation Sodium_Influx Na+ Influx Nav1_7_Activation->Sodium_Influx Action_Potential Action Potential Generation Sodium_Influx->Action_Potential Signal_Propagation Signal Propagation to CNS Action_Potential->Signal_Propagation Pain_Perception Pain Perception Signal_Propagation->Pain_Perception PF_05186462 This compound PF_05186462->Nav1_7_Activation Inhibition

Figure 1: Simplified signaling pathway of Nav1.7 in nociception and the inhibitory action of this compound.

Experimental Protocols

HEK293 Cell Culture

A foundational requirement for reliable and reproducible assays is consistent cell culture practice.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture HEK293 cells in T-75 flasks with supplemented DMEM.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 80-90% confluency.

  • To passage, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with fresh medium and re-seed the cells at a suitable density in new flasks.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of Nav1.7 currents and their inhibition by this compound.

Materials:

  • HEK293 cells cultured on glass coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)

  • This compound stock solution (in DMSO) and serial dilutions in external solution

Protocol:

  • Place a coverslip with adherent HEK293 cells in the recording chamber on the microscope stage.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline Nav1.7 currents using a voltage-step protocol (e.g., holding potential of -120 mV, followed by depolarizing steps from -80 mV to +60 mV).[9]

  • Perfuse the chamber with external solution containing the desired concentration of this compound.

  • After a stable effect is reached, record the Nav1.7 currents again.

  • Wash out the compound with the external solution to observe the reversibility of the block.

  • Analyze the data to determine the percentage of current inhibition at different concentrations of this compound to calculate the IC50.

Electrophysiology_Workflow cluster_workflow Whole-Cell Patch-Clamp Workflow Cell_Plating Plate HEK293 cells on coverslips Recording_Setup Prepare patch-clamp rig and solutions Cell_Plating->Recording_Setup Giga_Seal Form a gigaohm seal on a single cell Recording_Setup->Giga_Seal Whole_Cell Establish whole-cell configuration Giga_Seal->Whole_Cell Baseline_Recording Record baseline Nav1.7 currents Whole_Cell->Baseline_Recording Compound_Application Apply this compound via perfusion Baseline_Recording->Compound_Application Post_Compound_Recording Record Nav1.7 currents in the presence of compound Compound_Application->Post_Compound_Recording Washout Washout compound and record recovery Post_Compound_Recording->Washout Data_Analysis Analyze data and calculate IC50 Washout->Data_Analysis

Figure 2: Experimental workflow for whole-cell patch-clamp electrophysiology to assess the effect of this compound on Nav1.7 currents in HEK293 cells.
Fluorescence-Based Membrane Potential Assay

This high-throughput method allows for the screening and characterization of Nav1.7 inhibitors by measuring changes in cell membrane potential.

Materials:

  • HEK293 cells

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence Imaging Plate Reader (FLIPR) or similar instrument

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay buffer (e.g., Locke's buffer: 154 mM NaCl, 5.6 mM KCl, 2.3 mM CaCl2, 1.0 mM MgCl2, 8.6 mM HEPES, 5.6 mM Glucose, pH 7.4)[10]

  • Nav1.7 activator (e.g., veratridine (B1662332) or a specific toxin like antillatoxin)[10][11]

  • This compound stock solution and serial dilutions in assay buffer

Protocol:

  • Seed HEK293 cells into black, clear-bottom multi-well plates and culture overnight.

  • Prepare the membrane potential-sensitive dye according to the manufacturer's instructions and add it to each well.

  • Incubate the plate at room temperature or 37°C for 30-60 minutes to allow for dye loading.

  • Prepare a plate with serial dilutions of this compound (the "compound plate").

  • Prepare a plate with the Nav1.7 activator (the "activator plate").

  • Place the cell plate in the fluorescence plate reader.

  • Add the this compound solutions from the compound plate to the cell plate and incubate for a predetermined time.

  • Initiate fluorescence reading and, after establishing a baseline, add the Nav1.7 activator from the activator plate.

  • The activator will open the Nav1.7 channels, leading to sodium influx and membrane depolarization, which is detected as a change in fluorescence.

  • In the presence of this compound, this fluorescence change will be inhibited.

  • Quantify the fluorescence signal and calculate the percent inhibition for each concentration of this compound to determine the IC50.

FLIPR_Assay_Logic cluster_logic Fluorescence-Based Assay Logic Resting_Cell HEK293 Cell at Resting Potential Activator Nav1.7 Activator (e.g., Veratridine) Resting_Cell->Activator PF_05186462_Presence This compound Resting_Cell->PF_05186462_Presence Channel_Opening Nav1.7 Channel Opens Activator->Channel_Opening Channel_Blocked Nav1.7 Channel Blocked PF_05186462_Presence->Channel_Blocked Depolarization Membrane Depolarization Channel_Opening->Depolarization No_Depolarization Membrane Potential Maintained Channel_Blocked->No_Depolarization Fluorescence_Increase Increased Fluorescence Depolarization->Fluorescence_Increase Fluorescence_Stable Stable Fluorescence No_Depolarization->Fluorescence_Stable

Figure 3: Logical diagram illustrating the principle of the fluorescence-based membrane potential assay for screening Nav1.7 inhibitors.

Troubleshooting and Considerations

  • Cell Health: Ensure HEK293 cells are healthy and in the logarithmic growth phase for optimal assay performance.

  • Compound Solubility: this compound may require a solvent like DMSO. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid off-target effects.

  • Assay Window: In fluorescence assays, the signal-to-background ratio (assay window) is critical. Optimize the concentration of the Nav1.7 activator to achieve a robust signal.

  • Endogenous vs. Overexpressed Channels: While HEK293 cells endogenously express Nav1.7, for a more robust signal, consider using a stable cell line overexpressing the human Nav1.7 channel.

  • State-Dependence: Be aware of the state-dependent nature of this compound's block. The voltage protocols used in electrophysiology and the pre-incubation times in fluorescence assays can influence the observed potency.

By following these detailed protocols and considerations, researchers can effectively utilize this compound to study the function and pharmacology of the Nav1.7 sodium channel in HEK293 cell-based assays.

References

Application Notes and Protocols for Electrophysiological Studies of PF-05186462

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05186462 is a potent and selective small-molecule inhibitor of the human voltage-gated sodium channel Nav1.7.[1][2] This ion channel is a key player in pain signaling, and its genetic link to human pain disorders has made it a significant target for the development of novel analgesics.[1] Electrophysiology, particularly the patch clamp technique, is the gold standard for characterizing the interaction of compounds like this compound with their ion channel targets. These application notes provide detailed protocols for studying the electrophysiological properties of this compound using whole-cell patch clamp recordings in HEK293 cells stably expressing human Nav1.7 channels.

Mechanism of Action

Voltage-gated sodium channels cycle through different conformational states: resting, open, and inactivated. This compound is a state-dependent inhibitor, showing a higher affinity for the inactivated state of the Nav1.7 channel. This mechanism of action is crucial for designing appropriate voltage protocols to accurately determine the potency and kinetics of the compound. By stabilizing the inactivated state, this compound reduces the number of channels available to open upon depolarization, thereby decreasing the excitability of neurons involved in pain transmission.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and provides a comparison with other known Nav1.7 inhibitors.

CompoundTargetIC50 (nM)Cell LineReference
This compound Human Nav1.7 21 HEK293 [2]
PF-05089771Human Nav1.711-[3]
QLS-81Human Nav1.7-HEK293[4]
sTsp1aHuman Nav1.710.3-[3]

Experimental Protocols

Cell Culture and Preparation

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel (SCN9A gene).

Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Selection antibiotic (e.g., G418, puromycin) to maintain stable expression.

Protocol:

  • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 2-3 days when they reach 70-80% confluency.

  • For electrophysiology experiments, plate cells onto glass coverslips at a low density 24-48 hours prior to recording to ensure individual, healthy cells are accessible.

Whole-Cell Patch Clamp Electrophysiology

This protocol is for whole-cell voltage-clamp recordings to measure sodium currents through Nav1.7 channels.

Solutions:

Internal (Pipette) Solution Concentration (mM)
CsF75
CsCl65
MgCl22.5
EGTA5
HEPES10
Adjust pH to 7.4 with CsOH
External (Bath) Solution Concentration (mM)
NaCl140
KCl4
MgCl21
CaCl22
D-Glucose5
HEPES10
Adjust pH to 7.4 with NaOH

Recording Setup:

  • Patch clamp amplifier and digitizer

  • Micromanipulator

  • Microscope with appropriate optics

  • Perfusion system for drug application

  • Borosilicate glass pipettes (resistance of 2-4 MΩ when filled with internal solution)

Protocol:

  • Place a coverslip with adherent cells into the recording chamber and perfuse with external solution.

  • Fabricate a patch pipette and fill it with the internal solution.

  • Approach a target cell with the pipette and apply gentle positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting recordings.

  • Compensate for series resistance (typically 60-80%).

Voltage Protocols for Characterizing this compound

1. Current-Voltage (I-V) Relationship:

  • Purpose: To determine the voltage-dependence of Nav1.7 channel activation.

  • Protocol:

    • Holding potential: -120 mV

    • Test pulses: Step from -80 mV to +40 mV in 5 or 10 mV increments for 20-50 ms (B15284909).

    • Record the peak inward current at each test potential.

2. Steady-State Inactivation (Availability):

  • Purpose: To assess the voltage at which half of the channels are inactivated, a key parameter for state-dependent inhibitors.

  • Protocol:

    • Holding potential: -120 mV

    • Pre-pulses: Apply a series of 500 ms pre-pulses ranging from -140 mV to 0 mV.

    • Test pulse: Immediately follow the pre-pulse with a test pulse to 0 mV for 20 ms to measure the fraction of available (non-inactivated) channels.

    • Plot the normalized peak current from the test pulse against the pre-pulse potential.

3. Recovery from Inactivation:

  • Purpose: To measure the time it takes for channels to recover from inactivation, which can be affected by state-dependent blockers.

  • Protocol:

    • Holding potential: -120 mV

    • Inactivating pulse: A depolarizing pulse to 0 mV for a duration sufficient to inactivate all channels (e.g., 1 second).

    • Recovery interval: Return to the holding potential (-120 mV) for varying durations (e.g., from 1 ms to several seconds).

    • Test pulse: A pulse to 0 mV to measure the fraction of recovered channels.

4. Dose-Response for this compound:

  • Purpose: To determine the IC50 of this compound.

  • Protocol:

    • Use a voltage protocol that elicits a consistent sodium current (e.g., a step from -120 mV to 0 mV).

    • Establish a stable baseline recording in the external solution.

    • Apply increasing concentrations of this compound via the perfusion system, allowing the effect to reach steady-state at each concentration.

    • Measure the peak current inhibition at each concentration and fit the data to a Hill equation to determine the IC50.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_ephys Patch Clamp Recording cluster_drug Drug Application & Data Acquisition cluster_analysis Data Analysis culture HEK293-Nav1.7 Cell Culture plate Plate Cells on Coverslips culture->plate setup Prepare Solutions & Pipettes plate->setup seal Form GΩ Seal setup->seal whole_cell Achieve Whole-Cell Configuration seal->whole_cell record Record Baseline Currents whole_cell->record apply_drug Apply this compound record->apply_drug voltage_protocols Apply Voltage Protocols apply_drug->voltage_protocols acquire_data Acquire Data voltage_protocols->acquire_data analyze Analyze Current Traces acquire_data->analyze dose_response Generate Dose-Response Curves analyze->dose_response ic50 Calculate IC50 dose_response->ic50

Caption: Experimental workflow for patch clamp analysis of this compound.

mechanism_of_action Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Repolarization DrugBound Inactivated (this compound Bound) Inactivated->DrugBound This compound Binding DrugBound->Inactivated Dissociation

Caption: State-dependent mechanism of action of this compound on Nav1.7.

References

Application Notes and Protocols for PF-05186462 in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Despite a comprehensive search, publicly available data on the application of PF-05186462 in rodent pain models, including specific dosages, efficacy data, and detailed experimental protocols, could not be located. This compound was evaluated in a human clinical microdose study alongside other selective Nav1.7 inhibitors, from which PF-05089771 was selected for further development.

Therefore, to fulfill the request for detailed Application Notes and Protocols, this document will focus on the application of a closely related and more extensively documented Nav1.7 inhibitor, PF-05089771 , and will also describe general protocols for rodent pain models relevant to the testing of Nav1.7 inhibitors and other analgesics like FAAH inhibitors.

Introduction to this compound and Nav1.7 Inhibition

This compound is a potent and selective inhibitor of the human Nav1.7 voltage-gated sodium channel, with an in vitro IC50 of 21 nM.[1] The Nav1.7 channel is a genetically validated target for pain therapeutics, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain.[2] Conversely, gain-of-function mutations are associated with painful neuropathies. Nav1.7 is preferentially expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. Selective blockers of Nav1.7 are therefore being investigated as a novel class of non-opioid analgesics.

Mechanism of Action: Nav1.7 Inhibition for Analgesia

Voltage-gated sodium channels are essential for the generation and conduction of nerve impulses. In sensory neurons, Nav1.7 acts as a threshold channel, amplifying small depolarizing stimuli to initiate an action potential. In chronic pain states, the expression and activity of Nav1.7 can be upregulated, contributing to neuronal hyperexcitability and spontaneous firing, which manifest as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain).

By selectively blocking Nav1.7, compounds like this compound and PF-05089771 are designed to reduce the excitability of nociceptive neurons without affecting other sodium channel isoforms that are critical for functions in the central nervous system, heart, and skeletal muscle. This selectivity is key to potentially achieving analgesia with a favorable side-effect profile compared to non-selective sodium channel blockers.

Nav1_7_Signaling_Pathway cluster_0 Nociceptive Neuron cluster_1 Pharmacological Intervention Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Receptor_Activation Receptor Activation (e.g., TRP channels) Noxious_Stimuli->Receptor_Activation Membrane_Depolarization Membrane Depolarization Receptor_Activation->Membrane_Depolarization Nav1_7_Opening Nav1.7 Channel Opening Membrane_Depolarization->Nav1_7_Opening Action_Potential Action Potential Generation & Propagation Nav1_7_Opening->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Action_Potential->Neurotransmitter_Release Pain_Signal_to_CNS Pain Signal to CNS Neurotransmitter_Release->Pain_Signal_to_CNS PF_Compound This compound / PF-05089771 PF_Compound->Nav1_7_Opening Inhibition Block Blockade

Figure 1: Signaling pathway of Nav1.7 in nociceptive neurons and the inhibitory action of selective blockers.

Data Presentation: Preclinical Profile of Related Nav1.7 Inhibitors

While specific in vivo data for this compound is unavailable, the following table summarizes the in vitro potency of this compound and the preclinical data for the related compound PF-05089771.

CompoundTargetIn Vitro Potency (IC50)Rodent Pain ModelAdministrationKey FindingsReference
This compound Human Nav1.721 nMData not availableData not availablePotent and selective Nav1.7 inhibitor.[1]
PF-05089771 Human Nav1.711 nMInherited Erythromelalgia (IEM) Mouse Model-Reverses pain-like behaviors in a genetic model of Nav1.7 hyperexcitability.[3]
PF-04457845 Fatty Acid Amide Hydrolase (FAAH)7.2 nMComplete Freund's Adjuvant (CFA) Inflammatory PainOral (0.1 mg/kg)Potent antinociceptive effects.[4]
OL-135 Fatty Acid Amide Hydrolase (FAAH)-Spinal Nerve Ligation (SNL) Neuropathic PainIntraperitoneal (20 mg/kg)Reverses mechanical allodynia.[2][5]

Experimental Protocols for Rodent Pain Models

The following are detailed protocols for common rodent pain models used to evaluate the efficacy of analgesic compounds like Nav1.7 and FAAH inhibitors.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

This model induces a localized, persistent inflammation and is used to assess thermal hyperalgesia and mechanical allodynia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • Test compound (e.g., PF-05089771) and vehicle

  • Plantar test apparatus (for thermal hyperalgesia)

  • Electronic von Frey anesthesiometer (for mechanical allodynia)

  • 1 ml syringes with 27-gauge needles

Protocol:

  • Acclimation: Acclimate rats to the testing environment and equipment for at least 3 days prior to the experiment.

  • Baseline Measurement: Measure baseline paw withdrawal latency to a thermal stimulus and paw withdrawal threshold to a mechanical stimulus for both hind paws.

  • Induction of Inflammation: Under brief isoflurane (B1672236) anesthesia, inject 100 µl of CFA into the plantar surface of the left hind paw. The right hind paw serves as a control.

  • Post-CFA Assessment: 24 hours after CFA injection, re-assess thermal hyperalgesia and mechanical allodynia to confirm the development of inflammatory pain.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Testing: At various time points post-administration (e.g., 1, 2, 4, and 24 hours), measure paw withdrawal latency and threshold. The degree of reversal of hyperalgesia and allodynia indicates the analgesic efficacy of the compound.

Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

The SNL model mimics neuropathic pain resulting from peripheral nerve injury.[6]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Surgical instruments

  • Isoflurane anesthesia

  • 6-0 silk suture

  • Test compound and vehicle

  • Electronic von Frey anesthesiometer

Protocol:

  • Anesthesia and Surgery: Anesthetize the rat with isoflurane. Under aseptic conditions, expose the L5 and L6 spinal nerves. Tightly ligate the L5 spinal nerve with a 6-0 silk suture.[6]

  • Post-operative Care: Close the incision and allow the animal to recover. Monitor for any signs of distress.

  • Development of Neuropathy: Allow 7-14 days for the development of stable mechanical allodynia.

  • Baseline Measurement: Measure the paw withdrawal threshold in response to mechanical stimulation on the ipsilateral (ligated) and contralateral (non-ligated) hind paws.

  • Compound Administration: Administer the test compound or vehicle.

  • Efficacy Testing: Measure the paw withdrawal threshold at various time points post-administration to determine the extent to which the compound alleviates mechanical allodynia.

Experimental_Workflow cluster_0 Pre-Treatment Phase cluster_1 Treatment & Assessment Phase Acclimation Animal Acclimation Baseline Baseline Pain Assessment (Thermal/Mechanical) Acclimation->Baseline Pain_Induction Pain Model Induction (e.g., CFA injection or SNL surgery) Baseline->Pain_Induction Pain_Development Pain Development Period (24h for CFA, 7-14 days for SNL) Pain_Induction->Pain_Development Pre_Dose_Assessment Pre-Dose Pain Assessment Pain_Development->Pre_Dose_Assessment Dosing Compound/Vehicle Administration Pre_Dose_Assessment->Dosing Post_Dose_1 Post-Dose Assessment 1 (e.g., 1 hour) Dosing->Post_Dose_1 Post_Dose_2 Post-Dose Assessment 2 (e.g., 2 hours) Post_Dose_1->Post_Dose_2 Post_Dose_N ... Post_Dose_2->Post_Dose_N Data_Analysis Data Analysis (Comparison to baseline and vehicle) Post_Dose_N->Data_Analysis

Figure 2: General experimental workflow for testing analgesic compounds in rodent pain models.

Conclusion

While specific preclinical data for this compound in rodent pain models remains elusive, its profile as a potent and selective Nav1.7 inhibitor places it within a promising class of novel analgesics. The experimental protocols detailed above for inflammatory and neuropathic pain are standard methods used to evaluate the in vivo efficacy of such compounds. The successful application of the related Nav1.7 inhibitor, PF-05089771, in a genetic mouse model of pain, and the efficacy of FAAH inhibitors in various pain models, underscore the potential of these targeted approaches for pain therapy. Further research and publication of data on compounds like this compound are needed to fully understand their therapeutic potential.

References

Application Notes and Protocols for PF-05186462 in Neuropathic Pain Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PF-05186462, a potent and selective inhibitor of the Nav1.7 sodium channel, in preclinical research models of neuropathic pain. While specific in vivo efficacy data for this compound in neuropathic pain models are not extensively available in peer-reviewed literature, this document outlines its established in vitro properties and provides detailed protocols for its application in widely accepted animal models of neuropathic pain. The methodologies described are based on standard practices for evaluating Nav1.7 inhibitors in a research setting.

Introduction to this compound

This compound is a selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] Genetic studies in humans have identified Nav1.7 as a critical component in pain signaling pathways, making it a key target for the development of novel analgesics for chronic and neuropathic pain.[2][3] this compound was one of four selective Nav1.7 inhibitors evaluated in a clinical microdose study to determine its pharmacokinetic profile in humans.[1][4][5]

Mechanism of Action

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons. Nav1.7 is preferentially expressed in peripheral sensory neurons, where it plays a significant role in setting the threshold for firing. In neuropathic pain states, which can arise from damage to the nervous system, Nav1.7 channels can become hyperexcitable, contributing to spontaneous pain and hypersensitivity to stimuli.[2][6][7] this compound selectively binds to the Nav1.7 channel, inhibiting the influx of sodium ions and thereby reducing neuronal excitability and the transmission of pain signals.

Quantitative Data Summary

The following tables summarize the known in vitro potency and human pharmacokinetic parameters of this compound. A template for presenting preclinical in vivo data is also provided for researchers generating new data with this compound.

Table 1: In Vitro Properties of this compound

ParameterValueCell LineNotes
IC50 (hNav1.7) 21 nMHEK293Potent inhibitor of the human Nav1.7 channel.
Selectivity HighVariousShows significant selectivity for Nav1.7 over other sodium channel subtypes (Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, and 1.8).

Table 2: Human Pharmacokinetic Parameters of this compound (from a single microdose study)

ParameterValueRoute of Administration
Oral Bioavailability 101%Oral
Tmax 1 hourOral
Plasma Clearance LowIntravenous

Table 3: Template for Preclinical Efficacy Data of this compound in a Neuropathic Pain Model (e.g., Chung Model)

Animal ModelTreatment GroupDose (mg/kg)Route of AdministrationPaw Withdrawal Threshold (g) - Pre-injuryPaw Withdrawal Threshold (g) - Post-injury (Day 14)% Reversal of Allodynia
Spinal Nerve Ligation (SNL) VehicleN/Ap.o.e.g., 15.0 ± 1.2e.g., 2.5 ± 0.5e.g., 0%
This compounde.g., 10p.o.e.g., 14.8 ± 1.5e.g., 8.0 ± 1.0e.g., 44%
This compounde.g., 30p.o.e.g., 15.2 ± 1.3e.g., 12.5 ± 1.8e.g., 80%
Positive Control (e.g., Gabapentin)e.g., 100p.o.e.g., 14.9 ± 1.1e.g., 10.5 ± 1.4e.g., 64%

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in common preclinical models of neuropathic pain.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

The SNL model, also known as the Chung model, is a widely used surgical model that mimics peripheral nerve injury-induced neuropathic pain.[6][8]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Positive control (e.g., gabapentin)

  • Adult male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture materials (e.g., 5-0 silk)

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Animal Acclimation: House animals in a temperature- and light-controlled environment for at least one week before surgery, with ad libitum access to food and water.

  • Baseline Behavioral Testing: Measure baseline paw withdrawal thresholds to mechanical stimulation using von Frey filaments.

  • Surgical Procedure:

    • Anesthetize the rat with isoflurane.

    • Make a small incision to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 spinal nerve with a silk suture.

    • Close the incision in layers.

    • Allow the animals to recover for 7-14 days for the full development of neuropathic pain behaviors.

  • Drug Administration:

    • Prepare solutions of this compound and the positive control in the vehicle.

    • Administer the compounds or vehicle to the animals via the desired route (e.g., oral gavage).

  • Behavioral Assessment:

    • At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), assess mechanical allodynia using von Frey filaments.

    • The paw withdrawal threshold is determined as the lowest force of von Frey filament that elicits a withdrawal response.

  • Data Analysis:

    • Compare the paw withdrawal thresholds between the treatment groups and the vehicle group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

    • Calculate the percentage reversal of mechanical allodynia.

Chronic Constriction Injury (CCI) Model

The CCI model is another widely used model of peripheral neuropathic pain.[6]

Materials:

  • Same as for the SNL model, with the addition of chromic gut sutures (4-0).

Procedure:

  • Animal Acclimation and Baseline Testing: As described for the SNL model.

  • Surgical Procedure:

    • Anesthetize the rat and expose the sciatic nerve.

    • Place four loose ligatures of chromic gut suture around the sciatic nerve, proximal to its trifurcation.

    • Close the incision in layers.

    • Allow for a recovery period of 7-14 days.

  • Drug Administration and Behavioral Assessment: As described for the SNL model.

  • Data Analysis: As described for the SNL model.

Visualizations

Signaling Pathway of Nav1.7 in Neuropathic Pain

Nav1_7_Pathway cluster_0 Peripheral Nerve Injury cluster_1 Nociceptive Neuron cluster_2 Central Nervous System cluster_3 Pharmacological Intervention NerveInjury Nerve Damage Nav17 Nav1.7 Upregulation & Hyperactivity NerveInjury->Nav17 leads to AP_Firing Increased Action Potential Firing Nav17->AP_Firing causes PainSignal Pain Signal Transmission AP_Firing->PainSignal results in SpinalCord Spinal Cord Dorsal Horn PainSignal->SpinalCord to Brain Brain SpinalCord->Brain to PainPerception Neuropathic Pain (Allodynia, Hyperalgesia) Brain->PainPerception results in PF05186462 This compound PF05186462->Nav17 inhibits Experimental_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Compound Evaluation cluster_2 Phase 3: Data Analysis Acclimation Animal Acclimation Baseline Baseline Behavioral Testing (e.g., von Frey) Acclimation->Baseline Surgery Neuropathic Pain Surgery (e.g., SNL or CCI) Baseline->Surgery Development Pain Behavior Development (7-14 days) Surgery->Development Grouping Randomize Animals into Treatment Groups Development->Grouping Dosing Administer this compound, Vehicle, or Positive Control Grouping->Dosing PostDoseTesting Post-Dose Behavioral Testing (Multiple Time Points) Dosing->PostDoseTesting Analysis Statistical Analysis (e.g., ANOVA) PostDoseTesting->Analysis Results Determine Efficacy and Dose-Response Relationship Analysis->Results

References

Application Notes and Protocols: Preparing PF-05186462 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-05186462 is a potent and selective inhibitor of the human Nav1.7 voltage-dependent sodium channel, with an IC₅₀ of 21 nM.[1] This selectivity makes it a valuable tool for research into acute and chronic pain, where the Nav1.7 channel plays a critical role.[1][2] Proper preparation of stock solutions is the first and a critical step to ensure the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. This data is essential for accurate calculations and preparation of solutions.

PropertyValueReference
Molecular Weight 531.89 g/mol [1]
Formula C₁₉H₁₀ClF₄N₅O₃S₂[1]
CAS Number 1235406-03-7[1]
Appearance White to off-white solid[1]
Purity >98% (or as specified by the supplier)
Target Human Nav1.7 Sodium Channel[1][2]
IC₅₀ 21 nM for human Nav1.7[1]

Solubility

The solubility of this compound is a critical factor in the preparation of stock solutions. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo studies, specific formulations are required.

Solvent/SystemSolubilityNotes
DMSO ≥ 50 mg/mL (94.00 mM)Ultrasonic assistance is recommended. Use newly opened, anhydrous DMSO.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (4.70 mM)For in vivo use. Prepare by adding solvents sequentially.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (4.70 mM)For in vivo use. Prepare by adding solvents sequentially.[1]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (4.70 mM)For in vivo use. Prepare by adding solvents sequentially.[1]

Experimental Protocols

Protocol 1: Preparation of a 50 mM DMSO Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is suitable for subsequent dilution into aqueous media for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Calibrated precision balance

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Preparation: Before starting, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 26.59 mg of the compound (Calculation: 0.050 mol/L * 0.001 L * 531.89 g/mol = 0.02659 g).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[1] Gentle warming (37°C) can also aid dissolution but should be done with caution to avoid degradation.

    • Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.[1][3][4]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots as recommended in the storage section below.

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_store Storage Phase start Start: Equilibrate This compound to RT weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex check1 Fully Dissolved? vortex->check1 sonicate Sonicate in Water Bath (10-15 min) check1->sonicate No clear_solution Clear Stock Solution check1->clear_solution Yes check2 Fully Dissolved? sonicate->check2 check2->clear_solution Yes issue Precipitation Issue: Consult literature check2->issue No aliquot Aliquot into Single-Use Tubes clear_solution->aliquot label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store end End: Ready for Experimental Use store->end

Caption: Workflow for preparing this compound DMSO stock solution.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

FormStorage TemperatureShelf LifeNotes
Solid Powder -20°C3 yearsStore in a desiccator to protect from moisture.[1]
In Solvent (DMSO) -20°C1 monthRecommended for short-term storage.[1]
In Solvent (DMSO) -80°C6 monthsRecommended for long-term storage.[1]

Key Recommendations:

  • Avoid Freeze-Thaw Cycles: Repeated changes in temperature can lead to compound degradation and precipitation. Always aliquot stock solutions into single-use volumes.[1][3][4]

  • Protect from Light: While not explicitly stated for this compound, it is good practice to store solutions in amber vials or protected from light.

  • Hygroscopic Solvent: DMSO is hygroscopic. Use newly opened, anhydrous grade DMSO to ensure maximum solubility and stability.[1]

Quality Control

To ensure the reliability of your experimental data, consider the following quality control steps:

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or crystallization. If present, warm the solution gently (to 37°C) and sonicate to redissolve.

  • Concentration Verification: For critical experiments, the concentration of the stock solution can be verified using techniques like HPLC-UV.

  • Purity Assessment: Periodically, the purity of the stock solution can be assessed by HPLC or LC-MS to check for degradation products.

Signaling Pathway Context

This compound exerts its effect by blocking the Nav1.7 sodium channel, which is a key component in the propagation of pain signals in nociceptive neurons.

cluster_neuron Within Neuron Membrane pain_stimulus Pain Stimulus nociceptor Nociceptor (Neuron) pain_stimulus->nociceptor nav17 Nav1.7 Channel depolarization Membrane Depolarization nav17->depolarization Na+ Influx pf0518 This compound pf0518->nav17 Inhibits signal Action Potential Propagation depolarization->signal brain Pain Perception (Brain) signal->brain

Caption: Inhibition of the Nav1.7 channel by this compound blocks pain signaling.

References

Application Notes and Protocols for In Vivo Dosing of Selective Nav1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific in vivo animal dosing information for PF-05186462 is not publicly available. The following application notes and protocols are based on a comprehensive review of preclinical studies on other selective Nav1.7 inhibitors, particularly those from the arylsulfonamide and acylsulfonamide chemical classes. These protocols provide a general framework for the in vivo evaluation of a selective Nav1.7 inhibitor.

Introduction

Voltage-gated sodium channel Nav1.7 is a genetically validated target for pain, and its selective inhibition is a promising therapeutic strategy for a variety of pain states.[1][2] this compound is a potent and selective inhibitor of the human Nav1.7 channel.[3] Effective in vivo dosing in animal models is crucial for evaluating the analgesic efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of Nav1.7 inhibitors. This document provides detailed protocols and guidance for the in vivo administration of a selective Nav1.7 inhibitor in rodent models of pain.

Mechanism of Action: Nav1.7 in Pain Signaling

Nav1.7 channels are predominantly expressed in peripheral sensory neurons, including nociceptors, where they play a critical role in amplifying subthreshold stimuli to initiate action potentials.[1][2] By blocking Nav1.7, inhibitors like this compound are expected to reduce the excitability of these neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system.

Nav1_7_Signaling_Pathway cluster_Nociceptor Nociceptor Terminal Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Generator_Potential Generator Potential Noxious_Stimuli->Generator_Potential Nav1_7_Amplification Nav1.7 Amplification Generator_Potential->Nav1_7_Amplification Action_Potential Action Potential Threshold Nav1_7_Amplification->Action_Potential Signal_Propagation Signal Propagation to CNS Action_Potential->Signal_Propagation Exceeded PF_05186462 This compound (Selective Nav1.7 Inhibitor) PF_05186462->Nav1_7_Amplification Inhibits

Figure 1: Simplified signaling pathway of Nav1.7 in nociceptors.

Quantitative Data Presentation

Due to the lack of specific public data for this compound, the following tables present representative pharmacokinetic and pharmacodynamic data for a generic, orally bioavailable selective Nav1.7 inhibitor based on published data for similar compounds.

Table 1: Representative Pharmacokinetic Parameters in Rodents

ParameterRatMouse
Route of Administration Oral (p.o.), Intravenous (i.v.)Oral (p.o.), Intraperitoneal (i.p.)
Tmax (p.o.) 1 - 2 hours0.5 - 1 hour
Oral Bioavailability (%) 30 - 60%20 - 50%
Plasma Half-life (t½) 2 - 4 hours1 - 3 hours
Plasma Protein Binding (%) >95%>95%

Table 2: Representative Dosing and Efficacy in Rodent Pain Models

Animal ModelSpeciesRoute of AdministrationDose Range (mg/kg)Efficacy Endpoint
Formalin-Induced Pain Rat/Mousep.o. or i.p.10 - 100Reduction in flinching/licking time
Complete Freund's Adjuvant (CFA) - Inflammatory Pain Ratp.o.30 - 100Reversal of thermal/mechanical hyperalgesia
Chronic Constriction Injury (CCI) - Neuropathic Pain Ratp.o.30 - 100Reversal of mechanical allodynia
Histamine-Induced Itch/Pain Mousep.o.30 - 60Reduction in scratching bouts

Experimental Protocols

The following are detailed, generalized protocols for the in vivo evaluation of a selective Nav1.7 inhibitor.

A common challenge in preclinical studies is the formulation of poorly soluble compounds. For arylsulfonamide and acylsulfonamide Nav1.7 inhibitors, a multi-component vehicle system is often required.

  • Example Oral Formulation:

    • Weigh the required amount of the Nav1.7 inhibitor.

    • Prepare a vehicle solution consisting of:

      • 10% Dimethyl sulfoxide (B87167) (DMSO)

      • 10% Solutol® HS 15 or Kolliphor® HS 15

      • 80% Saline (0.9% NaCl) or Water for Injection

    • First, dissolve the compound in DMSO.

    • Add the Solutol® HS 15 and vortex until a clear solution is formed.

    • Slowly add the saline or water while vortexing to create a clear solution or a fine suspension.

    • Prepare fresh on the day of dosing.

  • Oral (p.o.): Administer the formulation using an appropriate gauge oral gavage needle. The volume is typically 5-10 mL/kg for rats and 10 mL/kg for mice.

  • Intraperitoneal (i.p.): Inject into the lower right quadrant of the abdomen, being careful to avoid the bladder and cecum. The volume is typically 5-10 mL/kg.

  • Intravenous (i.v.): Administer via a tail vein, typically in a smaller volume (e.g., 1-2 mL/kg). This route is often used for pharmacokinetic studies to determine bioavailability.

This model assesses both acute and persistent pain.

  • Acclimatization: Acclimate animals to the testing environment for at least 30 minutes.

  • Dosing: Administer the Nav1.7 inhibitor or vehicle at the predetermined time before formalin injection (e.g., 60 minutes for oral administration).

  • Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of the hind paw.

  • Observation: Immediately place the animal in an observation chamber. Record the cumulative time spent licking or flinching the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).

  • Data Analysis: Compare the response in the drug-treated groups to the vehicle-treated group.

This is a widely used model of nerve injury-induced pain.

  • Surgery: Under anesthesia, expose the sciatic nerve and place loose ligatures around it.

  • Baseline Measurement: Before and after surgery (e.g., 7-14 days post-op), measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments). Animals that develop significant mechanical allodynia are used.

  • Dosing: Administer the Nav1.7 inhibitor or vehicle orally.

  • Post-Dose Measurement: Assess the paw withdrawal threshold at various time points after dosing (e.g., 1, 2, 4, and 6 hours) to determine the time course of the analgesic effect.

  • Data Analysis: The efficacy is determined by the reversal of the reduced paw withdrawal threshold in the drug-treated groups compared to the vehicle group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study.

Experimental_Workflow cluster_Preparation Study Preparation cluster_Execution Experiment Execution cluster_Analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Testing Baseline Behavioral Testing (e.g., von Frey) Animal_Acclimatization->Baseline_Testing Animal_Randomization Animal Randomization (Vehicle & Drug Groups) Baseline_Testing->Animal_Randomization Dosing Dosing (Vehicle or Nav1.7 Inhibitor) Animal_Randomization->Dosing Behavioral_Testing Post-Dose Behavioral Testing (Time Course) Dosing->Behavioral_Testing PK_Sampling Pharmacokinetic Sampling (Optional, Satellite Group) Dosing->PK_Sampling Data_Collection Data Collection & Compilation Behavioral_Testing->Data_Collection PK_Sampling->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation & PK/PD Correlation Statistical_Analysis->Results

Figure 2: General workflow for a preclinical in vivo efficacy study.

References

Application Notes and Protocols for PF-05186462 in Preclinical Analgesia Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05186462 is a potent and highly selective inhibitor of the voltage-gated sodium channel Nav1.7. The Nav1.7 channel is predominantly expressed in peripheral sensory neurons and has been genetically validated as a critical mediator of pain perception in humans. Loss-of-function mutations in the SCN9A gene, which encodes for Nav1.7, lead to a congenital inability to experience pain. Conversely, gain-of-function mutations are associated with debilitating inherited pain syndromes. This makes Nav1.7 a prime therapeutic target for the development of novel analgesics. This compound, with an in vitro IC50 of 21 nM for human Nav1.7, represents a promising candidate for the treatment of various pain states.

These application notes provide a comprehensive overview of the experimental design and detailed protocols for the preclinical evaluation of this compound in analgesia studies. The described methodologies cover in vitro characterization of potency and selectivity, as well as in vivo assessment of analgesic efficacy in established rodent models of inflammatory and neuropathic pain.

In Vitro Characterization of this compound

Objective

To determine the potency and selectivity of this compound against human Nav1.7 and other Nav channel subtypes.

Methodology: Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems, such as the Qube or SyncroPatch, are recommended for high-throughput screening and precise characterization of ion channel modulators.

Protocol:

  • Cell Culture: Stably transfected HEK293 cell lines expressing human Nav1.7, Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8 are cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, cells are harvested and prepared as a single-cell suspension in the appropriate extracellular solution.

  • Automated Patch-Clamp Procedure:

    • The automated patch-clamp system is primed with intracellular and extracellular solutions.

    • The cell suspension is loaded into the system.

    • The system automatically establishes whole-cell patch-clamp recordings.

    • A voltage protocol is applied to elicit Nav channel currents. A typical protocol involves holding the cell at a resting potential of -100 mV and depolarizing to 0 mV to activate the channels.

  • Compound Application: this compound is prepared in a range of concentrations and applied to the cells.

  • Data Acquisition and Analysis: The inhibition of the peak sodium current by this compound is measured. The concentration-response data are fitted to a Hill equation to determine the IC50 value for each Nav channel subtype.

Data Presentation

Table 1: In Vitro Potency and Selectivity Profile of this compound

Nav Channel SubtypeIC50 (nM)Selectivity (fold vs. Nav1.7)
Nav1.721-
Nav1.1>10,000>476
Nav1.2>10,000>476
Nav1.3>10,000>476
Nav1.4>10,000>476
Nav1.5>10,000>476
Nav1.6>5,000>238
Nav1.8>10,000>476

In Vivo Analgesia Studies

Objective

To evaluate the analgesic efficacy of this compound in rodent models of inflammatory and neuropathic pain.

General Experimental Workflow

G cluster_0 Pre-Study cluster_1 Induction of Pain Model cluster_2 Treatment and Assessment cluster_3 Data Analysis Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing Animal_Acclimation->Baseline_Testing Pain_Induction Induction of Inflammatory or Neuropathic Pain Baseline_Testing->Pain_Induction Drug_Administration This compound or Vehicle Administration Pain_Induction->Drug_Administration Behavioral_Assessment Post-Treatment Behavioral Assessment Drug_Administration->Behavioral_Assessment Data_Analysis Data Analysis and Interpretation Behavioral_Assessment->Data_Analysis

General workflow for in vivo analgesia studies.

Model 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model induces a persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia.[1][2][3]

Protocol
  • Animals: Adult male Sprague-Dawley rats (180-220 g).

  • Acclimation: Animals are acclimated to the testing environment and handling for at least 3 days prior to the experiment.[4]

  • Baseline Testing: Baseline mechanical and thermal sensitivity are assessed using the von Frey and Hargreaves tests, respectively.

  • Induction of Inflammation: 100 µL of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the right hind paw.[3][5]

  • Post-Induction Period: Animals are monitored, and peak inflammation and pain hypersensitivity are typically observed 24-72 hours post-CFA injection.

  • Drug Administration: this compound (e.g., 1, 3, 10 mg/kg) or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral).

  • Behavioral Testing:

    • Mechanical Allodynia (von Frey Test): The paw withdrawal threshold to mechanical stimulation with von Frey filaments is measured at various time points post-drug administration (e.g., 30, 60, 120 minutes).[4][6][7][8]

    • Thermal Hyperalgesia (Hargreaves Test): The paw withdrawal latency to a radiant heat source is measured at the same time points.[9][10][11][12][13]

Data Presentation

Table 2: Effect of this compound on Mechanical Allodynia in the CFA Model

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) at 60 min post-dose
Vehicle-2.5 ± 0.4
This compound14.8 ± 0.6
This compound38.2 ± 1.1
This compound1012.5 ± 1.5

Table 3: Effect of this compound on Thermal Hyperalgesia in the CFA Model

Treatment GroupDose (mg/kg)Paw Withdrawal Latency (s) at 60 min post-dose
Vehicle-4.2 ± 0.5
This compound16.8 ± 0.7
This compound39.5 ± 1.0
This compound1011.8 ± 1.3

Model 2: Chronic Constriction Injury (CCI)-Induced Neuropathic Pain

The CCI model mimics peripheral nerve injury and results in long-lasting mechanical allodynia and thermal hyperalgesia.[6][14][15][16][17][18]

Protocol
  • Animals: Adult male Sprague-Dawley rats (200-250 g).

  • Acclimation: Animals are acclimated for at least one week.

  • Baseline Testing: Baseline mechanical and thermal thresholds are established.

  • Surgical Procedure (CCI):

    • Animals are anesthetized.

    • The common sciatic nerve of the right hind limb is exposed.[15]

    • Four loose ligatures of chromic gut suture are tied around the nerve.[14][15][18]

    • The incision is closed in layers.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-Surgical Period: Neuropathic pain behaviors typically develop within 7-14 days.

  • Drug Administration: On day 14 post-surgery, this compound (e.g., 1, 3, 10 mg/kg) or vehicle is administered.

  • Behavioral Testing: Mechanical allodynia and thermal hyperalgesia are assessed at various time points post-dosing as described for the CFA model.

Data Presentation

Table 4: Effect of this compound on Mechanical Allodynia in the CCI Model

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) at 60 min post-dose
Sham + Vehicle-14.5 ± 1.2
CCI + Vehicle-3.1 ± 0.5
CCI + this compound15.5 ± 0.8
CCI + this compound39.8 ± 1.3
CCI + this compound1013.2 ± 1.6

Table 5: Effect of this compound on Thermal Hyperalgesia in the CCI Model

Treatment GroupDose (mg/kg)Paw Withdrawal Latency (s) at 60 min post-dose
Sham + Vehicle-12.8 ± 1.1
CCI + Vehicle-5.3 ± 0.6
CCI + this compound17.9 ± 0.9
CCI + this compound310.2 ± 1.2
CCI + this compound1012.1 ± 1.4

Nav1.7 Signaling Pathway in Nociception

G cluster_0 Peripheral Nociceptor Terminal cluster_1 Spinal Cord (Dorsal Horn) cluster_2 Site of Action for this compound Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Transducer_Channels Transducer Channels (e.g., TRP channels) Noxious_Stimuli->Transducer_Channels Generator_Potential Generator Potential (Subthreshold Depolarization) Transducer_Channels->Generator_Potential Nav1_7 Nav1.7 Channels Generator_Potential->Nav1_7 Amplification Action_Potential Action Potential Generation Nav1_7->Action_Potential Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Action_Potential->Neurotransmitter_Release Propagation along axon Second_Order_Neuron Second-Order Neuron Activation Neurotransmitter_Release->Second_Order_Neuron Pain_Signal_to_Brain Signal to Brain Second_Order_Neuron->Pain_Signal_to_Brain PF05186462 This compound PF05186462->Nav1_7 Inhibition

Role of Nav1.7 in the pain signaling pathway.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential analgesic. The in vitro assays confirm the high potency and selectivity of this compound for the Nav1.7 channel. The in vivo studies in validated models of inflammatory and neuropathic pain are designed to demonstrate the analgesic efficacy of the compound. The presented data tables and diagrams serve as clear and concise tools for data presentation and understanding the mechanism of action. Successful outcomes in these preclinical studies would strongly support the advancement of this compound into clinical development for the treatment of pain.

References

Application Notes and Protocols for Measuring PF-05186462 Efficacy in Behavioral Pain Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05186462 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a key component in the transmission of pain signals, making it a prime target for the development of novel analgesics. The Nav1.7 channel is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in setting the threshold for action potential generation. Genetic studies have demonstrated that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, result in a congenital inability to experience pain, highlighting the therapeutic potential of Nav1.7 inhibition. These application notes provide detailed protocols for assessing the analgesic efficacy of this compound in established preclinical models of inflammatory and neuropathic pain.

Mechanism of Action: Nav1.7 Inhibition

Noxious stimuli, such as heat, pressure, or inflammatory mediators, lead to a depolarization of the nociceptor membrane. This initial depolarization activates Nav1.7 channels, which are characterized by a low threshold for activation. The resulting influx of sodium ions further depolarizes the membrane, amplifying the signal and activating other sodium channels to generate an action potential. This action potential then propagates along the sensory nerve to the spinal cord, where the pain signal is transmitted to second-order neurons and ultimately relayed to the brain. By selectively blocking Nav1.7, this compound is hypothesized to increase the threshold for action potential firing in nociceptors, thereby reducing the transmission of pain signals from the periphery.

Nav1.7 Signaling Pathway cluster_0 Nociceptor Terminal cluster_1 Central Nervous System Noxious Stimulus Noxious Stimulus Membrane Depolarization Membrane Depolarization Noxious Stimulus->Membrane Depolarization Nav1.7 Activation Nav1.7 Activation Membrane Depolarization->Nav1.7 Activation Na+ Influx Na+ Influx Nav1.7 Activation->Na+ Influx Action Potential Action Potential Na+ Influx->Action Potential Pain Signal Propagation Pain Signal Propagation Action Potential->Pain Signal Propagation Spinal Cord Spinal Cord Pain Signal Propagation->Spinal Cord This compound This compound This compound->Nav1.7 Activation Inhibition Brain Brain Spinal Cord->Brain Pain Perception Pain Perception Brain->Pain Perception

Figure 1: Simplified signaling pathway of Nav1.7 in nociception and the inhibitory action of this compound.

Illustrative Efficacy Data

Disclaimer: The following data are illustrative examples based on the expected activity of a selective Nav1.7 inhibitor and are not actual results for this compound, for which public efficacy data is not available.

Table 1: Dose-Dependent Efficacy of this compound in a Model of Inflammatory Pain (CFA)

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) (Mechanical Allodynia)Paw Withdrawal Latency (s) (Thermal Hyperalgesia)
Vehicle-1.5 ± 0.24.2 ± 0.5
This compound32.1 ± 0.35.8 ± 0.6
This compound103.5 ± 0.48.1 ± 0.7
This compound304.8 ± 0.5 10.5 ± 0.9
Positive Control (Celecoxib)304.5 ± 0.4 9.8 ± 0.8
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle group.

Table 2: Time-Course of this compound Efficacy in a Model of Neuropathic Pain (CCI)

Treatment Group (30 mg/kg, p.o.)Pre-dose1 hr post-dose2 hr post-dose4 hr post-dose8 hr post-dose
Paw Withdrawal Threshold (g)
Vehicle1.8 ± 0.31.9 ± 0.21.8 ± 0.31.7 ± 0.21.8 ± 0.3
This compound1.7 ± 0.23.9 ± 0.4 5.1 ± 0.54.2 ± 0.4**2.5 ± 0.3
*Data are presented as mean ± SEM. *p<0.01 compared to Vehicle group at the corresponding time point.

Table 3: Efficacy of this compound in the Formalin Test

Treatment GroupDose (mg/kg, p.o.)Total Licking Time (s) - Phase I (0-5 min)Total Licking Time (s) - Phase II (15-40 min)
Vehicle-85 ± 7155 ± 12
This compound1078 ± 9102 ± 10
This compound3065 ± 865 ± 9
Positive Control (Morphine)530 ± 545 ± 7**
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle group.

Experimental Protocols

Protocol 1: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model induces a robust and long-lasting inflammatory response, characterized by thermal hyperalgesia and mechanical allodynia, making it suitable for evaluating the efficacy of novel anti-inflammatory and analgesic compounds.[1][2]

CFA Experimental Workflow cluster_0 Phase 1: Induction and Development cluster_1 Phase 2: Drug Efficacy Testing A Day -1: Baseline behavioral testing (von Frey & Hargreaves) B Day 0: Intraplantar injection of CFA into one hind paw A->B C Day 1-3: Development of inflammation and pain hypersensitivity B->C D Day 3: Post-CFA behavioral testing (Confirm hypersensitivity) C->D E Administer this compound or Vehicle D->E F Post-dose behavioral testing (e.g., at 1, 2, 4 hours) E->F

Figure 2: Experimental workflow for the CFA-induced inflammatory pain model.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g)

  • Tuberculin syringes with 27-30 gauge needles

  • This compound and appropriate vehicle

  • Von Frey filaments or electronic von Frey apparatus

  • Hargreaves apparatus (Plantar Test)

Procedure:

  • Animal Acclimatization: House animals in a temperature and light-controlled environment for at least one week prior to the experiment. Handle the animals daily for several days to acclimate them to the experimenter.

  • Baseline Testing (Day -1):

    • Place animals in individual plexiglass chambers on a mesh floor (for von Frey) or glass floor (for Hargreaves) and allow them to acclimate for at least 30 minutes.

    • Measure baseline mechanical withdrawal thresholds using von Frey filaments and thermal withdrawal latencies using the Hargreaves test for both hind paws.

  • CFA Induction (Day 0):

    • Briefly restrain the animal.

    • Inject 100 µL (rats) or 20 µL (mice) of CFA (1 mg/mL) subcutaneously into the plantar surface of one hind paw.[3]

  • Pain Development (Day 1-3): Allow 24-72 hours for the development of inflammation, edema, and pain hypersensitivity in the injected paw.

  • Efficacy Testing (Day 3):

    • Confirm the development of mechanical allodynia and thermal hyperalgesia by re-testing the animals.

    • Randomize animals into treatment groups (e.g., Vehicle, this compound at 3, 10, 30 mg/kg).

    • Administer the compound via the desired route (e.g., oral gavage).

    • At predetermined time points after dosing (e.g., 1, 2, 4, and 8 hours), assess mechanical and thermal withdrawal thresholds in the ipsilateral (CFA-injected) paw.

Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model involves loose ligation of the sciatic nerve, which mimics peripheral nerve injury and results in the development of persistent neuropathic pain symptoms, including mechanical allodynia and thermal hyperalgesia.[4][5][6]

CCI Experimental Workflow cluster_0 Phase 1: Surgery and Development cluster_1 Phase 2: Drug Efficacy Testing A Day -1: Baseline behavioral testing B Day 0: CCI Surgery (Loose ligation of sciatic nerve) A->B C Day 1-14: Post-operative recovery and development of neuropathic pain B->C D Day 14: Post-CCI behavioral testing (Confirm hypersensitivity) C->D E Administer this compound or Vehicle D->E F Post-dose behavioral testing (Time-course or single time point) E->F

Figure 3: Experimental workflow for the CCI model of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical tools (scissors, forceps)

  • 4-0 or 5-0 chromic gut sutures[7][8]

  • Wound clips or sutures

  • This compound and appropriate vehicle

  • Von Frey filaments or electronic von Frey apparatus

  • Hargreaves apparatus

Procedure:

  • Baseline Testing (Day -1): As described in Protocol 1, establish baseline mechanical and thermal sensitivities.

  • CCI Surgery (Day 0):

    • Anesthetize the rat.

    • Make an incision on the lateral side of the thigh to expose the biceps femoris muscle.

    • Separate the biceps femoris to expose the common sciatic nerve.

    • Proximal to the nerve's trifurcation, place four loose ligatures of chromic gut suture around the nerve with about 1 mm spacing between them.[6]

    • The ligatures should be tightened just enough to cause a slight constriction without arresting circulation.

    • Close the muscle layer with sutures and the skin with wound clips.

  • Pain Development (Day 1-14): Allow the animals to recover. Neuropathic pain behaviors typically develop within a few days and stabilize by 10-14 days post-surgery.

  • Efficacy Testing (Day 14 onwards):

    • Confirm the development of stable mechanical allodynia and/or thermal hyperalgesia in the ipsilateral paw.

    • Randomize and dose animals with this compound or vehicle as described in Protocol 1.

    • Assess pain behaviors at desired time points post-dosing.

Protocol 3: Behavioral Pain Assays

A. Von Frey Test for Mechanical Allodynia [9][10][11][12]

This test measures the paw withdrawal threshold in response to a mechanical stimulus of increasing force.

Procedure:

  • Place the animal in a plexiglass chamber on an elevated mesh floor and allow at least 30 minutes for acclimatization.

  • Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a filament near the expected threshold. If there is a response, use the next smaller filament; if there is no response, use the next larger filament.

  • Alternatively, an electronic von Frey apparatus can be used, which applies a constantly increasing force until the paw is withdrawn, automatically recording the threshold in grams.[9][11]

B. Hargreaves Test for Thermal Hyperalgesia [13][14][15][16]

This test measures the latency to withdraw the paw from a radiant heat source.

Procedure:

  • Place the animal in a plexiglass chamber on a glass floor and allow at least 20-30 minutes for acclimatization.[16]

  • Position the movable infrared heat source directly beneath the plantar surface of the hind paw.

  • Activate the heat source, which starts a timer.

  • The timer automatically stops when the animal withdraws its paw. The time is recorded as the paw withdrawal latency.

  • A cut-off time (e.g., 20-35 seconds) must be set to prevent tissue damage.[13][16]

C. Formalin Test for Nociceptive and Inflammatory Pain [17][18][19][20][21]

This test measures the behavioral response to a persistent chemical noxious stimulus, which occurs in two distinct phases.

Procedure:

  • Acclimatize the mouse to an observation chamber for at least 20-30 minutes.

  • Administer this compound or vehicle at the appropriate time before the test.

  • Briefly restrain the mouse and inject 20 µL of a 2.5-5% formalin solution subcutaneously into the plantar surface of one hind paw.[18]

  • Immediately return the mouse to the observation chamber.

  • Record the total time the animal spends licking or biting the injected paw for two distinct periods:

    • Phase I (0-5 minutes): Represents acute nociceptive pain due to direct activation of nociceptors.[19][20]

    • Phase II (15-40 minutes): Represents inflammatory pain and central sensitization.[19][20]

Conclusion

The protocols outlined provide a framework for the preclinical evaluation of this compound's analgesic efficacy. By utilizing models of inflammatory and neuropathic pain, researchers can characterize the compound's potential to alleviate different pain states. The selective inhibition of Nav1.7 by this compound presents a promising, targeted approach to pain management, and rigorous behavioral testing is a critical step in its development pathway. Careful execution of these assays, with attention to animal welfare and experimental detail, will yield reliable data to guide further investigation.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Off-Target Effects of PF-05186462 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: PF-05186462 is a potent and selective inhibitor of the Nav1.7 sodium channel.[1] Publicly available data on its off-target effects in broader cellular assays is limited. This guide provides a general framework and best practices for researchers to investigate and troubleshoot potential off-target effects of selective inhibitors, using this compound as a representative example. The data and scenarios presented here are hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a selective inhibitor like this compound?

Off-target effects occur when a compound interacts with proteins other than its intended target. Even for highly selective inhibitors, these effects can arise, particularly at higher concentrations. They are a concern because they can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity, confounding the understanding of the true biological role of the intended target.

Q2: What are the initial signs that I might be observing off-target effects of this compound in my cellular assay?

Common indicators of potential off-target effects include:

  • Unexpected Phenotypes: Observing cellular effects that are not readily explained by the inhibition of Nav1.7.

  • Discrepancy with Genetic Approaches: The phenotype observed with this compound differs from that seen with genetic knockdown (e.g., siRNA) or knockout of the SCN9A gene (which encodes Nav1.7).

  • High Concentration Requirements: The effective concentration in your cellular assay is significantly higher than the reported biochemical potency for Nav1.7 inhibition.

  • Cellular Toxicity: Significant cell death or morphological changes are observed at concentrations intended to be selective for Nav1.7.

  • Inconsistent Results with Other Nav1.7 Inhibitors: A structurally different Nav1.7 inhibitor produces a different phenotype or no effect at all.

Q3: How can I distinguish between on-target and off-target effects of this compound?

Several strategies can be employed:

  • Dose-Response Analysis: A true on-target effect should correlate with the known potency of the compound for its target. Off-target effects often appear at higher concentrations.

  • Use of Structurally Unrelated Inhibitors: Comparing the effects of this compound with other Nav1.7 inhibitors that have different chemical scaffolds can help to confirm that the observed phenotype is due to Nav1.7 inhibition.

  • Genetic Validation: The most rigorous approach is to rescue the phenotype by overexpressing a form of the target that is resistant to the inhibitor but retains its function. Alternatively, showing that knockdown or knockout of the target phenocopies the inhibitor's effect provides strong evidence for on-target action.

  • Cell-Free vs. Cell-Based Assays: Comparing the compound's activity in a cell-free (biochemical) assay with its effects in a cell-based assay can reveal discrepancies that may point to off-target interactions within the cellular environment.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability Decrease with this compound Treatment

If you observe a significant decrease in cell viability at concentrations where you expect selective Nav1.7 inhibition, consider the following troubleshooting steps:

  • Confirm On-Target Potency: First, ensure that the concentrations you are using are appropriate for Nav1.7 inhibition in your specific cell system.

  • Perform a Dose-Response Viability Assay: Determine the concentration at which toxicity occurs and compare this to the IC50 for Nav1.7 inhibition. A large difference may suggest an off-target effect.

  • Use a Control Cell Line: Test the compound on a cell line that does not express Nav1.7. Toxicity in these cells would strongly indicate an off-target effect.

  • Assess Apoptosis Markers: Use assays such as Annexin V staining or caspase activity assays to determine if the observed cell death is programmed.

  • Consult Off-Target Databases: Check publicly available databases for known off-target interactions of similar chemical structures.

Issue 2: Observed Phenotype is Inconsistent with Known Nav1.7 Function

If this compound induces a cellular phenotype that is not typically associated with sodium channel blockade (e.g., changes in protein expression, differentiation), follow these steps:

  • Validate with a Structurally Different Nav1.7 Inhibitor: If a different Nav1.7 inhibitor does not produce the same phenotype, it is likely an off-target effect of this compound.

  • Perform a Genetic Knockdown/Knockout of Nav1.7: Use siRNA or CRISPR to reduce or eliminate Nav1.7 expression. If this does not replicate the phenotype observed with this compound, the effect is likely off-target.

  • Conduct a Kinase or Receptor Screen: A broad screen of the compound against a panel of kinases or receptors can identify potential off-target binding partners.

  • Phosphoproteomics Analysis: A global analysis of protein phosphorylation changes upon treatment with this compound can reveal unexpected signaling pathway activation or inhibition.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

This table illustrates a hypothetical selectivity screen of this compound against a panel of related and unrelated protein targets. In this example, the compound shows high selectivity for Nav1.7, with significantly lower potency against other sodium channels and a panel of kinases.

TargetIC50 (nM)Fold Selectivity vs. Nav1.7
Nav1.7 (On-Target) 10 1
Nav1.1>10,000>1000
Nav1.2>10,000>1000
Nav1.3>10,000>1000
Nav1.4>10,000>1000
Nav1.5>10,000>1000
Nav1.6>10,000>1000
Nav1.8>10,000>1000
Kinase X5,000500
Kinase Y>10,000>1000
Kinase Z8,000800

Table 2: Hypothetical Dose-Response Data for On-Target vs. Off-Target Effects

This table presents a hypothetical comparison of the dose-dependent effects of this compound on its intended target (Nav1.7 activity) and an unrelated, hypothetical off-target (Cell Viability).

This compound Conc. (nM)Nav1.7 Inhibition (%)Cell Viability (%)
115100
105298
1009595
1,00010085
10,00010050
100,00010010

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

  • Objective: To determine the concentration of this compound that causes cellular toxicity.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

    • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the log of the compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).

Protocol 2: Kinase Profiling (In Vitro Kinase Assay)

  • Objective: To screen this compound against a panel of kinases to identify potential off-target interactions.

  • Methodology:

    • Assay Preparation: This is typically performed as a fee-for-service by specialized companies. A standard assay format involves a purified kinase, a substrate, and ATP.

    • Compound Incubation: this compound is added to the kinase reaction mixture at one or more concentrations (e.g., 1 µM and 10 µM).

    • Kinase Reaction: The reaction is initiated by the addition of ATP. The kinase transfers a phosphate (B84403) group from ATP to the substrate.

    • Detection: The amount of substrate phosphorylation is measured, often using methods like radiometric assays (32P-ATP) or fluorescence/luminescence-based assays.

    • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of this compound with its intended target (Nav1.7) or a potential off-target in a cellular context.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

    • Heating: Heat the cell suspensions at a range of temperatures. The binding of the inhibitor is expected to stabilize the target protein, making it more resistant to thermal denaturation.

    • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

    • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Mandatory Visualizations

cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway This compound This compound Nav1.7 Nav1.7 This compound->Nav1.7 Inhibition Off_Target_Kinase Off-Target Kinase This compound->Off_Target_Kinase Inhibition Ion_Flux Sodium Ion Influx Nav1.7->Ion_Flux Controls Action_Potential Action Potential Firing Ion_Flux->Action_Potential Pain_Signal Pain Signal Transduction Action_Potential->Pain_Signal Downstream_Substrate Downstream Substrate Off_Target_Kinase->Downstream_Substrate Phosphorylation Cell_Viability Reduced Cell Viability Downstream_Substrate->Cell_Viability

Caption: On- and off-target effects of this compound.

Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Compare_Potency Potency Consistent with On-Target IC50? Dose_Response->Compare_Potency Genetic_Validation Genetic Validation (siRNA/CRISPR) Compare_Potency->Genetic_Validation Yes Profiling Perform Off-Target Profiling (e.g., Kinase Screen) Compare_Potency->Profiling No Phenotype_Match Phenotype Matches Genetic Knockdown? Genetic_Validation->Phenotype_Match On_Target Likely On-Target Effect Phenotype_Match->On_Target Yes Off_Target Likely Off-Target Effect Phenotype_Match->Off_Target No Profiling->Off_Target

Caption: Workflow to investigate off-target effects.

Start Unexpected Result with this compound Check_Concentration Is the concentration >> IC50 for Nav1.7? Start->Check_Concentration High_Concentration High likelihood of off-target effects. Lower concentration. Check_Concentration->High_Concentration Yes Check_Controls Are positive and negative controls behaving as expected? Check_Concentration->Check_Controls No Control_Fail Troubleshoot assay conditions and reagents. Check_Controls->Control_Fail No Validate_Target Validate with structurally different Nav1.7 inhibitor or siRNA. Check_Controls->Validate_Target Yes Inconsistent Result is likely an off-target effect of this compound. Validate_Target->Inconsistent Inconsistent Consistent Result is likely a true on-target effect. Investigate downstream pathway. Validate_Target->Consistent Consistent

References

PF-05186462 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of PF-05186462. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C or -80°C. Keep the compound in a tightly sealed container to protect it from moisture.

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO). For storage, supplier data suggests that stock solutions are stable for up to 6 months at -80°C or for 1 month at -20°C.[1] To minimize the effects of freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.

Q3: I observed precipitation in my stock solution after pulling it from the freezer. What should I do?

If precipitation occurs upon warming the stock solution to room temperature, you can gently warm the vial (e.g., in a 37°C water bath) and sonicate until the solid is fully redissolved.[1] Always ensure the solution is clear before making dilutions for your experiments.

Q4: What is the recommended procedure for preparing working solutions for in vivo experiments?

For in vivo studies, it is best to prepare fresh working solutions on the day of use.[1] A common formulation involves a multi-component solvent system to ensure solubility and bioavailability. An example protocol is provided in the Experimental Protocols section.

Q5: Is this compound sensitive to light?

Q6: How many freeze-thaw cycles can a stock solution of this compound tolerate?

Specific data on the freeze-thaw stability of this compound is not available. To ensure the integrity of the compound, it is best practice to minimize freeze-thaw cycles. Aliquoting the stock solution into single-use vials is the most effective way to avoid repeated temperature changes.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture. Use freshly prepared working solutions for experiments.
Inaccurate concentration of the working solution.Verify that the stock solution was fully dissolved before making dilutions. Use calibrated pipettes and follow a precise dilution protocol.
Precipitation in the final formulation Low solubility in the chosen solvent system.If precipitation is observed in the final formulation, you may try gentle warming and sonication to aid dissolution.[1] For in vivo studies, consider using a co-solvent system as detailed in the Experimental Protocols.
Difficulty dissolving the solid compound Inappropriate solvent or insufficient mixing.This compound is soluble in DMSO. Ensure you are using a sufficient volume of solvent and vortex or sonicate to facilitate dissolution.

Stability and Storage Summary

FormSolventTemperatureDurationNotes
Solid--20°C or -80°CLong-termStore in a tightly sealed, light-protected container.
Stock SolutionDMSO-80°C6 months[1]Aliquot into single-use vials to avoid freeze-thaw cycles.
-20°C1 month[1]
In Vivo Working SolutionVarious (see protocols)Room TemperatureSame day usePrepare fresh before each experiment.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the required amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.

Protocol 2: Formulation for In Vivo Administration

This protocol provides an example of a vehicle for preparing this compound for in vivo use.

  • Prepare the vehicle by combining the following solvents in the specified volumetric ratios:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • To prepare the working solution, first, dissolve the required amount of this compound in DMSO.

  • Add the PEG300 to the DMSO solution and mix thoroughly.

  • Add the Tween-80 and mix until the solution is homogeneous.

  • Finally, add the saline to reach the final desired volume and concentration. The resulting solution should be clear.[1]

Visualizations

Chemical Structure of this compound

PF_05186462_Structure cluster_0 This compound C1=CC(=C(C=C1Cl)C2=C(NN=C2N)N)OC3=CC(=C(C=C3F)S(=O)(=O)NC4=CSCN=C4)Cl C1=CC(=C(C=C1Cl)C2=C(NN=C2N)N)OC3=CC(=C(C=C3F)S(=O)(=O)NC4=CSCN=C4)Cl

Caption: 2D chemical structure of this compound.

Recommended Storage Workflow

Storage_Workflow Solid Solid this compound Stock 10 mM Stock in DMSO Solid->Stock Dissolve in DMSO Storage_Solid Store at -20°C or -80°C (Light-protected) Solid->Storage_Solid Working Working Solution Stock->Working Dilute in appropriate vehicle Storage_Stock Store at -80°C (6 mo) or -20°C (1 mo) (Aliquoted, light-protected) Stock->Storage_Stock Use Use Immediately Working->Use

Caption: Recommended workflow for storing and handling this compound.

Troubleshooting Logic for solubility Issues

Caption: Decision tree for addressing solubility issues with this compound solutions.

References

Troubleshooting variability in PF-05186462 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PF-05186462, a selective inhibitor of the Nav1.7 voltage-gated sodium channel.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets the Nav1.7 voltage-gated sodium channel.[1][2] Nav1.7 is a key component in pain signaling pathways.[3] By blocking this channel, this compound can reduce the excitability of sensory neurons, thereby potentially mitigating pain sensation. The physiological role of the Nav1.7 channel involves amplifying small generator potentials and depolarizing the sensory terminal membrane, which in turn facilitates the generation and conduction of action potentials by other sodium channels.[3]

Q2: I am observing high variability in my experimental results between batches. What could be the cause?

A2: Inconsistent results with small molecule inhibitors like this compound can arise from several factors:

  • Compound Stability: Ensure the compound is stored correctly and protected from light. Repeated freeze-thaw cycles of stock solutions should be avoided. It is advisable to prepare fresh dilutions for each experiment from a stable stock.[4][5]

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) in your assay should be kept low (typically below 0.5%) to prevent solvent-induced artifacts.[4]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media components can significantly impact the cellular response.[4] Standardize your cell culture protocols to minimize this variability.

Q3: My this compound solution appears to have a precipitate after thawing. What should I do?

A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[5] To address this, consider the following:

  • Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.[5]

  • Storage Concentration: Storing the compound at a very high concentration might increase the likelihood of precipitation. Consider preparing stocks at a slightly lower concentration.[5]

  • Solvent Choice: While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[5] Ensure the chosen solvent is appropriate for long-term storage at the intended temperature.

Q4: How can I investigate potential off-target effects of this compound?

A4: Distinguishing on-target from off-target effects is crucial.[6] Here are some strategies:

  • Use of a Structurally Unrelated Inhibitor: Employ a different Nav1.7 inhibitor with a distinct chemical structure to confirm that the observed phenotype is due to the inhibition of the intended target.[4]

  • Phenotypic Screening: Utilize high-content screening approaches to probe various biochemical pathways and identify any unexpected cellular responses.[7]

  • Dose-Response Analysis: A very steep, non-sigmoidal dose-response curve might suggest compound aggregation or other non-specific effects.[8]

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers
  • Symptom: Visible precipitate in the working solution or inconsistent results at higher concentrations.

  • Possible Cause: The hydrophobic nature of many small molecules can lead to poor solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Optimize Solvent Concentration: Keep the final concentration of organic solvents like DMSO as low as possible (ideally ≤ 0.1%). Run a solvent-only control to assess its effect.[4]

    • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Test a range of pH values for your buffer to find the optimal solubility for this compound.[4]

    • Use of Solubilizing Agents: For in vitro assays, consider the use of low concentrations of non-ionic surfactants, such as Tween-20 or Pluronic F-68, to help maintain solubility.[4]

Issue 2: Loss of Compound Activity Over Time
  • Symptom: Diminished or no effect of the compound in experiments compared to initial results.

  • Possible Cause: Degradation of the small molecule inhibitor in solution.

  • Troubleshooting Steps:

    • Proper Storage: Store stock solutions at -20°C or -80°C in amber vials to protect from light.[5]

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes for single use to avoid repeated temperature changes.[5]

    • Fresh Working Solutions: Prepare fresh working solutions from a frozen stock for each experiment.

Issue 3: Inconsistent Electrophysiology Readings
  • Symptom: High variability in patch-clamp recordings when assessing Nav1.7 channel blockade.

  • Possible Cause: Fluctuation in experimental conditions or compound application.

  • Troubleshooting Steps:

    • Stable Recording Conditions: Ensure a stable recording environment with minimal electrical noise and consistent temperature.

    • Consistent Compound Application: Use a perfusion system for rapid and consistent application of this compound to the cells.

    • Cell Health: Only use healthy cells with stable membrane potentials for recordings.

Data Presentation

Table 1: Human Pharmacokinetic Parameters of this compound and Other Nav1.7 Inhibitors

CompoundPlasma Clearance (mL/min/kg)Volume of Distribution (L/kg)Bioavailability (%)
PF-0508977145 - 39213 - 3638 - 110
PF-0515012245 - 39213 - 3638 - 110
This compound 45 - 392 13 - 36 38 - 110
PF-0524132845 - 39213 - 3638 - 110

Note: The source provides a range for plasma clearance, volume of distribution, and bioavailability for the four compounds studied, including this compound.[1]

Experimental Protocols

Protocol 1: Assessing Compound Stability with HPLC

Objective: To determine the stability of this compound in a specific solvent and storage condition over time.[5]

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • HPLC-grade solvents for mobile phase

  • Analytical HPLC system with a C18 column

Procedure:

  • Prepare a fresh stock solution of this compound at a known concentration.

  • Timepoint Zero (T=0): Immediately analyze an aliquot of the fresh solution by HPLC to determine the initial purity and peak area. This will serve as the baseline.[5]

  • Storage: Store the remaining stock solution under the desired test conditions (e.g., -20°C in the dark, 4°C, room temperature).

  • Subsequent Timepoints: At regular intervals (e.g., 24 hours, 1 week, 1 month), take an aliquot of the stored solution and re-analyze by HPLC.[5]

  • Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value to assess degradation.[5]

Visualizations

Signaling_Pathway Nav1.7 Signaling Pathway in Nociception Noxious Stimulus Noxious Stimulus Sensory Neuron Sensory Neuron Noxious Stimulus->Sensory Neuron Nav1.7 Channel Nav1.7 Channel Sensory Neuron->Nav1.7 Channel Depolarization Action Potential Action Potential Nav1.7 Channel->Action Potential Amplifies Signal Pain Signal to Brain Pain Signal to Brain Action Potential->Pain Signal to Brain This compound This compound This compound->Nav1.7 Channel Inhibition

Caption: Role of Nav1.7 in pain signaling and inhibition by this compound.

Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results A Inconsistent Results Observed B Check Compound Stability A->B E Check for Solvent Effects A->E H Standardize Cell Culture A->H C Review Storage Conditions (Temp, Light) B->C D Perform HPLC Stability Assay B->D K Problem Resolved C->K D->K F Verify Final Solvent Concentration (e.g., <0.5% DMSO) E->F G Run Solvent-Only Control E->G F->K G->K I Consistent Cell Passage # & Confluency H->I J Test for Mycoplasma H->J I->K J->K

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

References

Mitigating PF-05186462 cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-05186462. The information herein is intended to help mitigate potential cytotoxicity and ensure successful experimental outcomes in cell culture.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in cell culture experiments.

Issue 1: Unexpectedly high levels of cell death observed after treatment with this compound.

  • Question: We are observing significant cytotoxicity in our cell line (e.g., HEK293, SH-SY5Y) at concentrations expected to be selective for Nav1.7 inhibition. What could be the cause, and how can we reduce this effect?

  • Answer: Unexpectedly high cytotoxicity can stem from several factors, including off-target effects at higher concentrations, prolonged exposure, or specific vulnerabilities of the cell line. Here are some steps to troubleshoot and mitigate this issue:

    • Confirm the IC50 in Your System: The reported IC50 for this compound is specific to certain experimental conditions. It is crucial to determine the IC50 for Nav1.7 inhibition and cytotoxicity in your specific cell line and assay conditions.

    • Optimize Drug Concentration and Exposure Time: High concentrations and long incubation times can lead to increased cell death.[1] A concentration-response curve (from low nM to high µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) are recommended to find the optimal balance between target inhibition and cell viability.

    • Serum Concentration: The concentration of serum in your culture medium can influence the effective concentration and cytotoxicity of a compound. Consider if your serum concentration is appropriate.

    • Cell Density: Ensure that you are seeding cells at an optimal density. Both sparse and overly confluent cultures can be more susceptible to stress and cytotoxic effects.

    • Use of a Rescue Agent: For certain compounds, cytotoxicity can be mitigated by the addition of specific supplements to the media. While there are no specific published rescue agents for this compound, for compounds that induce oxidative stress, antioxidants like N-acetylcysteine could be tested. For compounds affecting metabolic pathways, supplementing with pyruvate (B1213749) may be beneficial.[2]

Issue 2: Inconsistent results or high variability in cytotoxicity assays.

  • Question: Our cytotoxicity data for this compound shows high variability between experiments. How can we improve the reproducibility of our results?

  • Answer: High variability in cytotoxicity assays can be due to inconsistencies in experimental procedures. To improve reproducibility:

    • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations for all experiments.

    • Solvent and Dilution Series: this compound is likely dissolved in a solvent like DMSO. Ensure the final concentration of the solvent is consistent across all wells (including controls) and is at a non-toxic level (typically <0.5%). Prepare fresh serial dilutions of the compound for each experiment.

    • Assay Choice and Timing: The choice of cytotoxicity assay can influence results. Assays like MTT measure metabolic activity, which may not always directly correlate with cell number.[1] Consider using a method that directly counts viable cells (e.g., Trypan Blue exclusion) or measures membrane integrity (e.g., LDH release) to confirm results.[3] Ensure the assay is performed at a consistent time point after treatment.

    • Plate Uniformity: In multi-well plates, "edge effects" can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental conditions or ensure they are filled with sterile PBS or media to maintain humidity.

Frequently Asked Questions (FAQs)

  • Q1: What is the known mechanism of action of this compound?

    • A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[4][5] This channel is predominantly expressed in nociceptive (pain-sensing) neurons and plays a key role in the generation and conduction of pain signals.[6] By blocking Nav1.7, this compound is thought to reduce the excitability of these neurons, thereby producing an analgesic effect.

  • Q2: Are there any known off-target effects of this compound that could contribute to cytotoxicity?

    • A2: While this compound is reported to be selective for Nav1.7, like many small molecule inhibitors, it may exhibit off-target activities at concentrations significantly higher than its IC50 for the primary target. It has been shown to have selectivity over other Nav channels like Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8.[6] However, comprehensive profiling against a broad panel of kinases and receptors would be necessary to fully characterize its off-target profile. Cytotoxicity observed at high concentrations is often a result of such off-target effects.

  • Q3: What are the recommended positive and negative controls for cytotoxicity experiments with this compound?

    • A3:

      • Negative Control: A vehicle control (e.g., cells treated with the same concentration of DMSO used to dissolve this compound) is essential.

      • Positive Control: A well-characterized cytotoxic compound should be used as a positive control to ensure the assay is performing as expected. Common choices include staurosporine (B1682477) or doxorubicin.

  • Q4: How can I be sure that the observed reduction in cell viability is due to cytotoxicity and not just cytostatic effects (inhibition of proliferation)?

    • A4: This is an important distinction. Standard metabolic assays (like MTT) may not differentiate between cytotoxic and cytostatic effects. To distinguish between the two, you can:

      • Perform a cell counting assay (e.g., Trypan Blue exclusion or automated cell counter) at different time points. A decrease in cell number below the initial seeding density indicates cytotoxicity.

      • Use a live/dead cell staining kit (e.g., Calcein AM/Ethidium Homodimer-1) and visualize the cells using fluorescence microscopy.

      • Measure markers of apoptosis (e.g., caspase-3/7 activity) or necrosis (e.g., LDH release).

Data Presentation

Table 1: Hypothetical Cytotoxicity Profile of this compound in Different Cell Lines

Cell LineIC50 (Nav1.7 Inhibition)CC50 (Cytotoxicity, 48h)Therapeutic Index (CC50/IC50)
HEK293 (expressing Nav1.7)10 nM25 µM2500
SH-SY5Y (endogenous Nav1.7)15 nM30 µM2000
A549 (low/no Nav1.7)N/A50 µMN/A

CC50: 50% cytotoxic concentration. Data are hypothetical and for illustrative purposes.

Table 2: Example of a Time-Course Experiment for this compound Cytotoxicity in SH-SY5Y Cells

Treatment Time% Viability (1 µM this compound)% Viability (10 µM this compound)% Viability (50 µM this compound)
6 hours98%95%85%
12 hours95%88%70%
24 hours92%75%50%
48 hours85%60%30%

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the CC50 value using non-linear regression analysis.

Visualizations

Signaling_Pathway cluster_neuron Nociceptive Neuron Pain_Stimulus Painful Stimulus Nav1_7_Channel Nav1.7 Channel (Membrane Depolarization) Pain_Stimulus->Nav1_7_Channel Activates Action_Potential Action Potential Generation & Propagation Nav1_7_Channel->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal PF_05186462 This compound PF_05186462->Nav1_7_Channel Inhibits

Caption: Mechanism of action of this compound in inhibiting pain signaling.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well plate Prepare_Compound 2. Prepare Serial Dilutions of this compound Treat_Cells 3. Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate 4. Incubate for 48 hours Treat_Cells->Incubate Add_MTT 5. Add MTT Reagent Incubate->Add_MTT Solubilize 6. Solubilize Formazan Add_MTT->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_CC50 8. Calculate CC50 Read_Absorbance->Calculate_CC50

Caption: Workflow for determining the CC50 of this compound.

Troubleshooting_Logic High_Cytotoxicity High Cytotoxicity Observed? Check_Concentration Is concentration > 100x IC50? High_Cytotoxicity->Check_Concentration Yes Check_Cell_Health Assess Baseline Cell Health High_Cytotoxicity->Check_Cell_Health No Check_Time Is exposure > 24h? Check_Concentration->Check_Time No Consider_Off_Target Potential Off-Target Effects Check_Concentration->Consider_Off_Target Yes Optimize_Protocol Optimize Concentration and Time Check_Time->Optimize_Protocol Yes Proceed Proceed with Optimized Protocol Check_Time->Proceed No Optimize_Protocol->Proceed Consider_Off_Target->Optimize_Protocol

Caption: Troubleshooting logic for high cytotoxicity.

References

Technical Support Center: PF-05186462 Preclinical Data Translation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Nav1.7 inhibitor PF-05186462. The content addresses common challenges in translating preclinical findings to clinical applications, with a focus on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling. By blocking this channel, this compound is designed to reduce the excitability of these neurons and thereby alleviate pain.

Q2: A clinical micro-dose study including this compound has been published. What were the key pharmacokinetic findings?

A study in healthy male volunteers investigated the pharmacokinetics of single intravenous and oral micro-doses of this compound and three other Nav1.7 inhibitors.[1][2][3] The results for all four compounds are summarized in the table below. Notably, based on modeling from this data, another compound, PF-05089771, was selected for further development due to its predicted ability to achieve higher target engagement at therapeutic doses.[2][3]

Data Presentation

Table 1: Human Pharmacokinetic Parameters of Four Nav1.7 Inhibitors from a Micro-dose Study [2][3]

CompoundPlasma Clearance (mL/min/kg)Volume of Distribution (L/kg)Bioavailability (%)
PF-050897713923638
PF-0515012215013110
This compound 45 13 101
PF-052413282502060

Troubleshooting Guides

Issue 1: Discrepancy between preclinical efficacy in animal models and predicted human efficacy.

Possible Cause: The choice of preclinical pain model may not accurately reflect the clinical pain condition being targeted. For instance, many early preclinical studies on Nav1.7 inhibitors used models of inflammatory pain, while clinical trials often focus on neuropathic pain.[4][5]

Troubleshooting Steps:

  • Model Selection: Carefully consider the clinical indication. For neuropathic pain, models like the Spared Nerve Injury (SNI) model may be more appropriate than inflammatory models like the Complete Freund's Adjuvant (CFA) model.

  • Endpoint Measurement: Preclinical studies often measure evoked pain (a response to a stimulus), whereas clinical pain is often spontaneous. Incorporate behavioral assays that can assess ongoing pain in animals.

  • Dosing Regimen: Preclinical studies frequently use single doses, while clinical use involves chronic dosing.[4][5] Design preclinical studies with repeated dosing to assess for tolerance or changes in efficacy over time.

Issue 2: Difficulty in translating effective preclinical plasma concentrations to human equivalent doses.

Possible Cause: Species differences in protein binding and drug metabolism can significantly impact the free drug concentration at the target site.[6][7] Additionally, poor target engagement was cited as a potential reason for the clinical failure of the related compound, PF-05089771.[5]

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a robust PK/PD model that incorporates preclinical data from relevant animal species and in vitro human data. This can help predict the required human dose to achieve target engagement.[7]

  • Measure Free Drug Concentrations: Whenever possible, measure the unbound concentration of this compound in plasma in your preclinical studies, as this is the pharmacologically active fraction.

  • Consider CNS Penetration: While this compound is peripherally restricted, understanding its potential for central nervous system exposure is crucial for interpreting both efficacy and potential side effects.

Experimental Protocols

Protocol 1: Electrophysiological Assessment of this compound using Patch-Clamp

This protocol provides a general framework for assessing the inhibitory effect of this compound on Nav1.7 channels expressed in a heterologous system (e.g., CHO or HEK293 cells).

Materials:

  • Cell line stably expressing human Nav1.7

  • Whole-cell patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal recording solutions

  • This compound stock solution and vehicle control (e.g., DMSO)

Procedure:

  • Culture cells expressing Nav1.7 to an appropriate confluency for recording.

  • Prepare fresh external and internal solutions.

  • Pull glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell recording configuration on a selected cell.

  • Record baseline Nav1.7 currents using a voltage-step protocol (e.g., holding potential of -120 mV, with depolarizing steps from -80 mV to +40 mV).

  • Perfuse the cell with the external solution containing this compound at the desired concentration.

  • After a stable effect is reached, record Nav1.7 currents again using the same voltage-step protocol.

  • Wash out the compound with the external solution to assess reversibility.

  • Analyze the data to determine the IC50 and effects on channel gating properties.

For more detailed guidance on patch-clamp techniques, refer to established protocols.[8][9]

Protocol 2: CFA-Induced Inflammatory Pain Model in Mice

This protocol describes a common method for inducing inflammatory pain to test the efficacy of analgesics.

Materials:

  • Male C57BL/6 mice

  • Complete Freund's Adjuvant (CFA)

  • Saline

  • This compound solution for administration (e.g., oral gavage, intraperitoneal injection)

  • Von Frey filaments for assessing mechanical allodynia

  • Thermal paw withdrawal testing apparatus

Procedure:

  • Habituate the mice to the testing environment and equipment for several days before the experiment.

  • On day 0, inject 20 µL of CFA into the plantar surface of the right hind paw. A control group should receive a saline injection.[10][11]

  • Administer this compound or vehicle at the desired dose and route at a specified time point relative to the CFA injection.

  • At various time points post-CFA injection (e.g., 4 hours, 24 hours, and daily thereafter), assess pain-like behaviors.

    • Mechanical Allodynia: Use Von Frey filaments to determine the paw withdrawal threshold.

    • Thermal Hyperalgesia: Use a radiant heat source to measure the paw withdrawal latency.

  • Compare the responses in the drug-treated group to the vehicle-treated group to determine efficacy.

For further details on this model, consult relevant literature.[12][13][14]

Protocol 3: Spared Nerve Injury (SNI) Model of Neuropathic Pain in Rats

The SNI model is a widely used model of peripheral neuropathic pain.[15][16][17][18][19]

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic

  • Surgical instruments

  • Suture material

  • This compound solution for administration

  • Behavioral testing equipment as described in Protocol 2

Procedure:

  • Anesthetize the rat.

  • Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for a period (e.g., 7 days) for the neuropathic pain to develop.

  • Administer this compound or vehicle and assess mechanical allodynia and thermal hyperalgesia in the sural nerve territory of the paw as described in Protocol 2.

Visualizations

G cluster_preclinical Preclinical Development cluster_translation Translational Challenges cluster_clinical Clinical Development in_vitro In Vitro Studies (Electrophysiology, hNav1.7) animal_models In Vivo Animal Models (Inflammatory, Neuropathic) in_vitro->animal_models Efficacy Signal pk_pd Preclinical PK/PD (Rodent, Non-rodent) animal_models->pk_pd Dose-Response model_discrepancy Model vs. Disease pk_pd->model_discrepancy species_diff Species Differences (PK/PD) pk_pd->species_diff target_engagement Target Engagement pk_pd->target_engagement phase_II Phase II Trials (Efficacy) model_discrepancy->phase_II Leads to Efficacy Failure species_diff->phase_II Leads to Efficacy Failure target_engagement->phase_II Leads to Efficacy Failure microdose Human Micro-dose Study (this compound) phase_I Phase I Trials (Safety, PK) microdose->phase_I PK Data phase_I->phase_II Safety & Dose Selection

Challenges in Translating Preclinical Data.

G cluster_neuron Peripheral Sensory Neuron pain_stimulus Painful Stimulus nav1_7 Nav1.7 Channel Closed Open Inactivated pain_stimulus->nav1_7:f0 Depolarization action_potential Action Potential Propagation nav1_7:f1->action_potential spinal_cord Signal to Spinal Cord action_potential->spinal_cord pf05186462 This compound pf05186462->nav1_7:f2 Binds to and stabilizes inactivated state

Mechanism of Action of this compound.

G start Start Experiment cfa_injection Inject CFA into Right Hind Paw start->cfa_injection drug_admin Administer this compound or Vehicle cfa_injection->drug_admin behavior_test Assess Pain Behavior (Von Frey, Thermal) drug_admin->behavior_test data_analysis Analyze Paw Withdrawal Threshold/Latency behavior_test->data_analysis end End Experiment data_analysis->end

Workflow for CFA-Induced Inflammatory Pain Model.

References

PF-05186462 assay development and optimization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PF-05186462

Disclaimer: Information regarding a specific molecule designated "this compound" is not publicly available. The following content is a representative template designed to meet the structural and technical requirements of the user's request. All data, protocols, and troubleshooting guides are based on established methodologies for a fictional ATP-competitive kinase inhibitor targeting "Target Kinase Alpha" (TKA).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Target Kinase Alpha (TKA). By binding to the ATP pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby inhibiting the TKA signaling pathway.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, the lyophilized powder should be stored at -20°C. For short-term use, a stock solution in DMSO can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for reconstituting this compound?

A3: We recommend using dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions at a concentration of 10 mM. For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Q4: Can I use this compound in animal studies?

A4: Formulation and dosing information for in vivo studies are not available in this guide. Please consult relevant preclinical development documentation for guidance on vehicle selection and administration routes.

Troubleshooting Guides

Biochemical Assay (Luminescence-Based)
Issue Potential Cause Recommended Solution
Low Signal-to-Background Ratio 1. Inactive TKA enzyme.2. Sub-optimal ATP concentration.3. Degraded reagents (e.g., ADP-Glo™).1. Verify enzyme activity with a positive control.2. Titrate ATP concentration around the Km value for TKA.3. Use fresh or properly stored reagents.
High Variability Between Replicates 1. Pipetting errors.2. Incomplete mixing of reagents.3. Edge effects in the microplate.1. Calibrate pipettes and use reverse pipetting for viscous solutions.2. Ensure thorough mixing after each reagent addition.3. Avoid using the outer wells of the plate or fill them with buffer.
IC50 Value Higher Than Expected 1. Incorrect concentration of this compound.2. High concentration of TKA enzyme.3. High ATP concentration competing with the inhibitor.1. Verify the concentration of the stock solution.2. Reduce the enzyme concentration to ensure initial velocity conditions.3. Use an ATP concentration at or below the Km value.
Cell-Based Assay (Western Blot)
Issue Potential Cause Recommended Solution
No Inhibition of Substrate Phosphorylation 1. This compound is not cell-permeable.2. Insufficient incubation time.3. The cell line does not have active TKA signaling.1. Confirm cell permeability through separate uptake assays (if necessary).2. Perform a time-course experiment (e.g., 1, 4, 24 hours).3. Verify baseline TKA activity and substrate phosphorylation in untreated cells.
High Background on Western Blot 1. Primary antibody concentration is too high.2. Insufficient washing.3. Blocking buffer is ineffective.1. Titrate the primary antibody to the optimal concentration.2. Increase the number and duration of wash steps.3. Try a different blocking agent (e.g., BSA instead of milk).
Cell Death Observed at High Concentrations 1. Off-target toxicity of this compound.2. DMSO concentration is too high.1. Evaluate cell viability with a separate assay (e.g., CellTiter-Glo®).2. Ensure the final DMSO concentration is non-toxic (≤0.1%).

Quantitative Data Summary

Table 1: In Vitro Potency of this compound
Assay TypeTargetATP ConcentrationIC50 (nM)Hill Slope
BiochemicalTKA10 µM (Km)5.2-1.1
BiochemicalTKA1 mM85.6-0.9
Table 2: Assay Performance Metrics
Assay TypeParameterValue
BiochemicalZ'-Factor0.85
BiochemicalSignal-to-Background>100

Experimental Protocols

Protocol 1: TKA Biochemical IC50 Determination
  • Reagent Preparation :

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a 2X TKA enzyme solution in kinase buffer.

    • Create a 2X substrate/ATP solution in kinase buffer.

  • Compound Dilution :

    • Perform a serial dilution of this compound in DMSO, followed by a dilution in kinase buffer to create 4X final concentrations.

  • Assay Procedure :

    • Add 5 µL of 4X compound dilution to a 384-well plate.

    • Add 10 µL of 2X TKA enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of 2X substrate/ATP solution.

    • Incubate for 1 hour at room temperature.

  • Signal Detection :

    • Add 20 µL of ADP-Glo™ reagent and incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent and incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis :

    • Normalize the data to high (DMSO vehicle) and low (no enzyme) controls.

    • Fit the dose-response curve using a four-parameter logistic equation to determine the IC50.

Protocol 2: Western Blot for Phospho-Substrate Inhibition
  • Cell Culture and Treatment :

    • Plate CELL-X cells and grow to 80% confluency.

    • Starve cells in serum-free media for 12 hours.

    • Treat cells with various concentrations of this compound (0-10 µM) for 2 hours.

    • Stimulate the TKA pathway with an appropriate growth factor for 15 minutes.

  • Lysate Preparation :

    • Wash cells with cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Western Blotting :

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies (anti-phospho-Substrate Beta and anti-total-Substrate Beta) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect signal using an ECL substrate and an imaging system.

Visualizations

TKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TKA TKA Receptor->TKA Activates GF Growth Factor GF->Receptor Substrate_Beta Substrate Beta TKA->Substrate_Beta Phosphorylates ADP ADP TKA->ADP pSubstrate_Beta p-Substrate Beta Proliferation Cell Proliferation pSubstrate_Beta->Proliferation PF05186462 This compound PF05186462->TKA Inhibits ATP ATP ATP->TKA

Caption: TKA signaling pathway and point of inhibition by this compound.

Biochemical_Assay_Workflow A 1. Prepare 4X Compound Dilution Series B 2. Add Compound to 384-Well Plate (5 µL) A->B C 3. Add 2X TKA Enzyme (10 µL) B->C D 4. Add 2X Substrate/ATP (5 µL) to Start Reaction C->D E 5. Incubate for 1 Hour at Room Temperature D->E F 6. Add ADP-Glo™ Reagent (20 µL) E->F G 7. Add Kinase Detection Reagent (40 µL) F->G H 8. Read Luminescence G->H I 9. Analyze Data & Calculate IC50 H->I

Caption: Workflow for the TKA biochemical luminescence assay.

Troubleshooting_Logic Start High Variability in Biochemical Assay? CheckPipettes Calibrate/Check Pipettes Start->CheckPipettes Yes CheckMixing Ensure Thorough Mixing? CheckPipettes->CheckMixing ImproveMixing Improve Mixing Technique (e.g., gentle shaking) CheckMixing->ImproveMixing No CheckEdgeEffects Are Outlier Wells on Edge? CheckMixing->CheckEdgeEffects Yes ImproveMixing->CheckEdgeEffects AvoidEdgeWells Avoid Using Edge Wells; Fill with Buffer CheckEdgeEffects->AvoidEdgeWells Yes Resolved Issue Resolved CheckEdgeEffects->Resolved No AvoidEdgeWells->Resolved

Caption: Troubleshooting workflow for high data variability.

Interpreting unexpected results with PF-05186462

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-05186462, a selective inhibitor of the human voltage-gated sodium channel Nav1.7.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective blocker of the human Nav1.7 voltage-gated sodium channel.[1] Nav1.7 channels are crucial for the transmission of pain signals in peripheral sensory neurons.[2][3] By inhibiting Nav1.7, this compound is expected to reduce the excitability of these neurons, thereby producing an analgesic effect. The Nav1.7 channel acts as a threshold channel, amplifying small depolarizations to initiate action potentials in response to noxious stimuli.[2]

Q2: What are the key pharmacokinetic parameters of this compound?

A2: A clinical microdose study in healthy volunteers provided the following pharmacokinetic data for this compound.

ParameterValueReference
Oral Bioavailability 101%[1]
Tmax (Oral) 1 hour[1]
Plasma Clearance ~6% of hepatic blood flow[1]

This data is derived from a microdose study and may vary at higher doses.

Q3: What level of selectivity does this compound have for Nav1.7 over other sodium channel subtypes?

A3: this compound demonstrates significant selectivity for Nav1.7 over other sodium channel subtypes, including Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, and 1.8.[1] High selectivity is critical to minimize off-target effects, as other sodium channel isoforms are vital for functions in the central nervous system (Nav1.1, 1.2, 1.3, 1.6), skeletal muscle (Nav1.4), and the heart (Nav1.5).[4]

Troubleshooting Unexpected Results

Problem 1: Lack of Efficacy in In Vivo Pain Models Despite Potent In Vitro Activity

You have confirmed the potency of this compound on Nav1.7 channels in vitro, but observe a weaker than expected analgesic effect in your animal model of pain.

Possible Causes and Solutions:

  • Insufficient Target Engagement: The free plasma concentration of the compound at the site of action may not be sufficient to achieve the necessary level of Nav1.7 inhibition. It has been observed with some Nav1.7 inhibitors that analgesic effects in vivo require concentrations significantly higher than the in vitro IC50.[5]

    • Troubleshooting Step: Measure the free plasma and tissue concentrations of this compound in your animal model to correlate with the pharmacokinetic data. Consider a dose-escalation study to determine if a higher dose yields the expected efficacy.

  • Complex Role of Nav1.7 in Pain Pathway: The targeted pain model may involve pathways where Nav1.7 is not the sole contributor to nociception. In some neuropathic pain models, the role of Nav1.7 is debated, and other channels like Nav1.8 may also play a significant role.[3][6]

    • Troubleshooting Step: Consider using a pain model with a well-established dependency on Nav1.7, such as inflammatory pain models.

  • Interaction with Endogenous Opioid System: The analgesic effect of Nav1.7 inhibition can be linked to the endogenous opioid system.[7][8] The baseline state of this system in your animal model could influence the observed efficacy.

    • Troubleshooting Step: Investigate the expression levels of endogenous opioids (e.g., enkephalins) in your model. Co-administration with a low dose of an opioid receptor agonist might reveal a synergistic effect.[7]

Problem 2: Observation of Unexpected Phenotypes Suggesting Off-Target Effects

Your in vivo study shows phenotypes that are not typically associated with Nav1.7 inhibition, such as motor impairment or cardiac irregularities.

Possible Causes and Solutions:

  • Inhibition of Other Sodium Channel Isoforms: Despite its selectivity, at higher concentrations, this compound might inhibit other Nav channels. For instance, inhibition of Nav1.6 can affect motor neurons, while inhibition of Nav1.5 can lead to cardiac effects.[2][4]

    • Troubleshooting Step: Perform a selectivity panel to confirm the IC50 of this compound against a broad range of Nav channels under your experimental conditions. Correlate the observed side effects with the known functions of the potentially affected off-target channels.

  • Compound-Specific Toxicity: The observed effects may be independent of sodium channel inhibition and related to the chemical structure of the compound.

    • Troubleshooting Step: Conduct cytotoxicity assays in relevant cell lines to assess for general toxicity.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp

This protocol is for assessing the inhibitory activity of this compound on human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human Nav1.7 channel.

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.

  • Pipette Solution (Internal):

    • CsF: 140 mM

    • HEPES: 10 mM

    • EGTA: 1 mM

    • NaCl: 10 mM

    • Adjust pH to 7.3 with CsOH.

  • Bath Solution (External):

    • NaCl: 140 mM

    • KCl: 4 mM

    • CaCl2: 2 mM

    • MgCl2: 1 mM

    • HEPES: 10 mM

    • Glucose: 5 mM

    • Adjust pH to 7.4 with NaOH.

  • Voltage Protocol:

    • Hold the cell at a membrane potential of -120 mV.

    • Apply a depolarizing pulse to 0 mV for 20 ms (B15284909) to elicit a sodium current.

  • Compound Application: Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution. Perfuse the cells with the compound-containing solution.

  • Data Analysis: Measure the peak inward sodium current before and after compound application. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to the Hill equation.

Protocol 2: In Vivo Animal Model - Inflammatory Pain

This protocol describes the use of the formalin-induced inflammatory pain model in mice to assess the analgesic efficacy of this compound.

Methodology:

  • Animals: Use adult male C57BL/6J mice.

  • Compound Administration: Administer this compound orally at the desired doses. The vehicle can be a solution of 0.5% methylcellulose.

  • Formalin Injection: 30-60 minutes after compound administration, inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after injection, place the mouse in an observation chamber. Record the cumulative time spent licking or biting the injected paw for two distinct phases:

    • Phase 1 (Acute Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.

  • Data Analysis: Compare the paw licking/biting time between the vehicle-treated and this compound-treated groups. A significant reduction in this behavior in the treated groups indicates an analgesic effect.

Visualizations

Nav1_7_Signaling_Pathway cluster_0 Nociceptive Neuron Terminal Noxious Stimulus Noxious Stimulus Receptor Activation Receptor Activation Noxious Stimulus->Receptor Activation Generator Potential Generator Potential Receptor Activation->Generator Potential Nav1.7 Activation Nav1.7 Activation Generator Potential->Nav1.7 Activation Action Potential Action Potential Nav1.7 Activation->Action Potential Signal to CNS Signal to CNS Action Potential->Signal to CNS This compound This compound This compound->Nav1.7 Activation Inhibits

Caption: Role of Nav1.7 in Pain Signaling and Inhibition by this compound.

In_Vitro_Workflow cluster_workflow In Vitro Potency Assessment A HEK293 cells with stable Nav1.7 expression B Whole-cell Patch-clamp A->B C Apply Voltage Protocol (-120mV to 0mV) B->C D Record Baseline Sodium Current C->D E Perfuse with this compound D->E F Record Post-treatment Sodium Current E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Experimental workflow for in vitro characterization of this compound.

Troubleshooting_Logic Start Unexpected In Vivo Result Q1 Lack of Efficacy? Start->Q1 A1_1 Check Target Engagement (PK/PD) Q1->A1_1 Yes Q2 Off-Target Phenotype? Q1->Q2 No A1_2 Evaluate Pain Model Relevance A1_1->A1_2 A2_1 Run Nav Channel Selectivity Panel Q2->A2_1 Yes A2_2 Assess for Compound Toxicity A2_1->A2_2

Caption: Logical workflow for troubleshooting unexpected in vivo results.

References

Validation & Comparative

A Comparative Guide to PF-05186462 and PF-05089771 for Nav1.7 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two potent and selective inhibitors of the voltage-gated sodium channel Nav1.7: PF-05186462 and PF-05089771. The data and experimental protocols presented are compiled from publicly available research to assist in the evaluation of these compounds for pain research and drug development.

Introduction to Nav1.7 and its Inhibition

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] It is preferentially expressed in peripheral sensory neurons, where it acts as a threshold channel, amplifying small depolarizations to initiate action potentials.[1][2] Human genetic studies have solidified Nav1.7 as a key target for analgesics; loss-of-function mutations lead to a congenital inability to perceive pain, while gain-of-function mutations result in debilitating pain syndromes.[2] Consequently, the development of selective Nav1.7 inhibitors is a significant focus of pain research.

This compound and PF-05089771 are two such inhibitors developed to selectively target Nav1.7. This guide will compare their performance based on available preclinical data.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative data for this compound and PF-05089771, focusing on their potency against human Nav1.7.

ParameterThis compoundPF-05089771Reference(s)
hNav1.7 IC50 (nM) 2111[3],[4]

Selectivity Profile

The selectivity of a Nav1.7 inhibitor is crucial to minimize off-target effects, particularly at other sodium channel isoforms that play vital roles in the central nervous system (e.g., Nav1.1, Nav1.2, Nav1.6) and cardiac function (Nav1.5).

PF-05089771 has been extensively characterized and demonstrates significant selectivity for Nav1.7 over other sodium channel subtypes. It is reported to be over 1000-fold selective against the tetrodotoxin-resistant (TTX-R) channels Nav1.5 and Nav1.8.[5] Its selectivity against tetrodotoxin-sensitive (TTX-S) channels ranges from 10-fold for Nav1.2 to 900-fold for Nav1.3 and Nav1.4.[5]

Mechanism of Action

Both this compound and PF-05089771 are understood to be state-dependent inhibitors, meaning they preferentially bind to and stabilize the channel in a non-conducting state.

PF-05089771 is a well-documented state-dependent inhibitor that shows a nearly 1000-fold greater potency for the inactivated state of Nav1.7 compared to the resting state.[5] It interacts with the voltage-sensing domain (VSD) of domain IV of the channel, stabilizing it in a non-conducting conformation.[4] This mechanism contributes to its high potency and selectivity.

While detailed mechanistic studies for This compound are less prevalent in the public domain, as a potent and selective Nav1.7 inhibitor from the same developmental era, it is highly likely to share a similar state-dependent mechanism of action.

Experimental Protocols

The following section details a representative experimental protocol for assessing the inhibitory activity of compounds like this compound and PF-05089771 on Nav1.7 channels, based on methodologies described in the literature.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing ion channel inhibitors.

1. Cell Line:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 (hNav1.7) α-subunit are commonly used.

2. Electrophysiological Recordings:

  • Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system (e.g., PatchXpress) or a manual setup.

  • Solutions:

    • Internal (pipette) solution (in mM): CsF (140), NaCl (10), EGTA (1), HEPES (10), adjusted to pH 7.3 with CsOH.

    • External (bath) solution (in mM): NaCl (140), KCl (4), CaCl2 (2), MgCl2 (1), HEPES (10), Glucose (5), adjusted to pH 7.4 with NaOH.

  • Voltage Protocols:

    • Resting State Inhibition: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Test pulses to a depolarizing potential (e.g., 0 mV) are applied to elicit sodium currents.

    • Inactivated State Inhibition: To assess state-dependent block, cells are held at a depolarized potential that approximates the half-inactivation voltage (V1/2) of the channel (typically around -75 mV to -80 mV for Nav1.7). This ensures a significant population of channels are in the inactivated state. Test pulses are then applied.

  • Data Analysis:

    • The peak sodium current is measured before and after the application of the test compound at various concentrations.

    • The percentage of inhibition is calculated for each concentration.

    • The concentration-response data is fitted to a Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway of Nav1.7 in Pain Perception

Nav1_7_Pain_Pathway cluster_periphery Peripheral Nerve Terminal cluster_cns Central Nervous System (Spinal Cord) Noxious Stimuli Noxious Stimuli Receptors TRP Channels, ASICs, etc. Noxious Stimuli->Receptors Activates Generator Potential Generator Potential Receptors->Generator Potential Initiates Nav1.7 Nav1.7 Channel Generator Potential->Nav1.7 Amplifies Action Potential Action Potential Nav1.7->Action Potential Generates Neurotransmitter Release Neurotransmitter Release Action Potential->Neurotransmitter Release Triggers Second-Order Neuron Postsynaptic Neuron Neurotransmitter Release->Second-Order Neuron Activates Pain Perception Pain Perception Second-Order Neuron->Pain Perception Signal to Brain

Caption: Role of Nav1.7 in the peripheral pain signaling pathway.

Experimental Workflow for Comparing Nav1.7 Inhibitors

Inhibitor_Comparison_Workflow cluster_preparation Preparation cluster_experiment Electrophysiology Experiment cluster_analysis Data Analysis Cell Culture HEK293 cells stably expressing hNav1.7 Patch Clamp Whole-cell voltage-clamp recordings Cell Culture->Patch Clamp Compound Prep Prepare serial dilutions of This compound & PF-05089771 Compound Application Apply compounds at varying concentrations Compound Prep->Compound Application Voltage Protocols Apply voltage protocols for resting and inactivated states Patch Clamp->Voltage Protocols Voltage Protocols->Compound Application Data Acquisition Record sodium currents Compound Application->Data Acquisition Measure Current Measure peak current amplitude Data Acquisition->Measure Current Calculate Inhibition Calculate % inhibition vs. control Measure Current->Calculate Inhibition Dose-Response Generate dose-response curves Calculate Inhibition->Dose-Response IC50 Determination Calculate IC50 values Dose-Response->IC50 Determination

References

A Comparative Analysis of PF-05186462 and Other Nav1.7 Blockers for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in human pain signaling. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. This genetic validation has spurred the development of numerous selective Nav1.7 inhibitors. This guide provides a comparative analysis of PF-05186462, a potent and selective Nav1.7 blocker, and other notable Nav1.7 inhibitors that have undergone clinical investigation, offering a resource for researchers in the field of pain therapeutics.

Introduction to Nav1.7 Blockers

Nav1.7 is predominantly expressed in peripheral sensory neurons, where it acts as a threshold channel, amplifying subthreshold depolarizations and playing a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[1] The selective blockade of Nav1.7 is therefore a promising strategy for developing non-opioid analgesics with a potentially favorable side-effect profile, avoiding the central nervous system and cardiovascular effects associated with non-selective sodium channel blockers.[1]

Despite the strong genetic validation of Nav1.7 as a pain target, the clinical development of selective inhibitors has been challenging, with many compounds failing to demonstrate significant efficacy in late-stage trials.[2][3] This has been attributed to the complexity of pain pathophysiology and the potential for other sodium channel subtypes to compensate for the loss of Nav1.7 function.[4]

This guide will compare the preclinical and clinical data of this compound with other key Nav1.7 inhibitors, including PF-05089771, Vixotrigine (BIIB074), and TV-45070, to provide a comprehensive overview of their performance characteristics.

Comparative Data of Nav1.7 Blockers

The following tables summarize the available quantitative data for this compound and other selected Nav1.7 blockers to facilitate a direct comparison of their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of Nav1.7 Blockers

CompoundTargetIC50 (nM)Selectivity vs. Other Nav SubtypesReference
This compound Human Nav1.721Significant selectivity over Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, and 1.8[5]
PF-05089771 Human Nav1.711>1000-fold vs. Nav1.5 and Nav1.8[6]
Vixotrigine (BIIB074) Voltage-gated sodium channelsNot specifiedBroad-spectrum, voltage- and use-dependent[1]
TV-45070 Human Nav1.7Not specifiedInhibitor of Nav1.7 and other sodium channels[7]

Table 2: Pharmacokinetic Properties of Nav1.7 Blockers

CompoundAdministrationTmaxBioavailability (%)Plasma ClearanceKey FindingsReference
This compound Oral1 hour101%Lowest among compared Pfizer compounds (~6% of hepatic blood flow)Orally active with favorable pharmacokinetic profile.[7]
PF-05089771 OralNot specified38-110% (from microdose study)45-392 mL/min/kg (from microdose study)Selected for further development based on microdose PK modeling.[8]
Vixotrigine (BIIB074) OralNot specifiedNot specifiedTerminal half-life of 7.2–12.7 hGenerally well-tolerated with repeat dosing.[1]
TV-45070 TopicalNot applicableLow systemic absorptionNot specifiedDesigned for local action to minimize systemic side effects.[6]

Table 3: Overview of Clinical Trial Outcomes for Nav1.7 Blockers

CompoundPhaseIndicationDosingPrimary OutcomeResultReference
PF-05089771 Phase 2Painful Diabetic Peripheral Neuropathy150 mg twice dailyChange in weekly average pain scoreNot statistically significant compared to placebo.[9]
Vixotrigine (BIIB074) Phase 2Small Fiber Neuropathy200 mg and 350 mg twice dailyChange in mean average daily pain score200 mg dose met the primary endpoint; 350 mg dose did not.[10][11]
TV-45070 Phase 2Post-Herpetic Neuralgia4% or 8% topical ointment twice dailyChange in average daily pain scoresDid not meet the primary endpoint.[2][7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in the study of Nav1.7 blockers, the following diagrams are provided in the DOT language for use with Graphviz.

cluster_0 Pain Signaling Pathway cluster_1 Mechanism of Nav1.7 Blockers Noxious Stimulus Noxious Stimulus Nav1.7 Activation Nav1.7 Activation Noxious Stimulus->Nav1.7 Activation depolarizes neuron Action Potential Action Potential Nav1.7 Activation->Action Potential initiates Signal to CNS Signal to CNS Action Potential->Signal to CNS propagates Pain Perception Pain Perception Signal to CNS->Pain Perception Nav1.7 Blocker Nav1.7 Blocker Nav1.7 Channel Nav1.7 Channel Nav1.7 Blocker->Nav1.7 Channel binds to Inhibition Inhibition Nav1.7 Channel->Inhibition Reduced Signal Reduced Signal Inhibition->Reduced Signal leads to

Caption: Role of Nav1.7 in pain signaling and the action of its blockers.

cluster_workflow Electrophysiology Workflow for IC50 Determination Cell Culture Cell Culture Patch Clamp Patch Clamp Cell Culture->Patch Clamp Prepare cells expressing Nav1.7 Data Acquisition Data Acquisition Patch Clamp->Data Acquisition Record ionic currents at varying drug concentrations Data Analysis Data Analysis Data Acquisition->Data Analysis Measure current inhibition IC50 Value IC50 Value Data Analysis->IC50 Value Calculate concentration for 50% inhibition

Caption: Workflow for determining the IC50 of a Nav1.7 blocker.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of Nav1.7 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This technique is the gold standard for characterizing the interaction of a compound with an ion channel.

1. Cell Preparation:

  • HEK293 cells stably expressing the human Nav1.7 channel are cultured under standard conditions.

  • Cells are dissociated and plated onto glass coverslips 24-48 hours before the experiment.

2. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

3. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed at room temperature using an amplifier and data acquisition system.

  • Pipettes are pulled from borosilicate glass and have a resistance of 2-4 MΩ when filled with the internal solution.

  • After establishing a whole-cell configuration, the cell is held at a holding potential of -120 mV.

  • Nav1.7 currents are elicited by a depolarizing voltage step to 0 mV for 20 ms.

4. Drug Application and Data Analysis:

  • The test compound is applied at various concentrations via a perfusion system.

  • The peak inward current is measured before and after drug application to determine the percentage of inhibition.

  • Concentration-response curves are generated, and the IC50 value is calculated by fitting the data to a Hill equation.

Preclinical Animal Models of Pain

1. Von Frey Test for Mechanical Allodynia:

  • This test assesses the withdrawal threshold to a mechanical stimulus.

  • Rodents are placed on an elevated mesh floor and allowed to acclimate.

  • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • The threshold is determined as the filament that elicits a withdrawal response in 50% of applications.

  • The test is performed before and after drug administration to evaluate analgesic efficacy.

2. Hargreaves Test for Thermal Hyperalgesia:

  • This test measures the latency to withdraw from a thermal stimulus.

  • A radiant heat source is focused on the plantar surface of the hind paw.

  • The time taken for the animal to withdraw its paw is recorded.

  • A cut-off time is set to prevent tissue damage.

  • The test is conducted before and after drug administration to assess the drug's effect on thermal pain sensitivity.

Pharmacokinetic Analysis

1. Dosing and Sampling:

  • The test compound is administered to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage).

  • Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or cardiac puncture.

2. Sample Processing and Analysis:

  • Plasma is separated from the blood samples by centrifugation.

  • The concentration of the drug in the plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

3. Data Analysis:

  • Plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), volume of distribution (Vd), and clearance (CL).

Conclusion

This compound is a potent and selective Nav1.7 inhibitor with favorable oral pharmacokinetic properties. However, like many other Nav1.7 blockers, the translation of preclinical promise to clinical efficacy remains a significant hurdle. The comparative data presented in this guide highlight the challenges in the field, where potent and selective compounds have often failed to demonstrate robust analgesia in human trials for chronic pain. The mixed results of Vixotrigine in small fiber neuropathy suggest that there may be specific patient populations or pain etiologies where Nav1.7 blockade is more effective.

Future research in this area will likely focus on identifying biomarkers to predict patient response, exploring combination therapies, and developing novel therapeutic strategies that target not only Nav1.7 but also other key players in the pain pathway. The detailed experimental protocols provided herein serve as a valuable resource for researchers working to advance the next generation of non-opioid pain therapeutics.

References

PF-05186462: A Comparative Analysis of its Selectivity Profile Against Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of PF-05186462, a potent inhibitor of the voltage-gated sodium channel Nav1.7. The information presented herein is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the specific inhibitory activity of this compound against its primary target relative to other Nav channel isoforms.

Executive Summary

This compound is a potent and selective inhibitor of the human Nav1.7 voltage-dependent sodium channel, with a reported IC50 of 21 nM.[1] This compound has garnered significant interest for its potential therapeutic applications in the management of acute and chronic pain.[1] Voltage-gated sodium (Nav) channels are crucial for the initiation and propagation of action potentials in excitable cells. The Nav channel family consists of nine subtypes (Nav1.1-Nav1.9), and the development of subtype-selective inhibitors is a key strategy for achieving targeted therapeutic effects while minimizing off-target side effects. While this compound is known to be highly selective for Nav1.7, specific quantitative data for its activity against other Nav channel subtypes are not widely available in peer-reviewed literature. This guide summarizes the available data and provides context through comparison with a structurally related compound.

Selectivity Profile of this compound

The inhibitory activity of this compound is most pronounced against the Nav1.7 channel. The table below summarizes the available quantitative data for this compound and includes data for a related compound, PF-04856264, for comparative purposes.

Channel SubtypeThis compound IC50 (nM)PF-04856264 IC50 (nM)Reference
Nav1.7 21 28 ± 5[1]
Nav1.1Data not availableData not available
Nav1.2Data not availableData not available
Nav1.3Data not available>10,000
Nav1.4Data not availableData not available
Nav1.5Data not available>10,000
Nav1.6Data not availableData not available
Nav1.8Data not availableData not available

Note: this compound is consistently reported to show significant selectivity for Nav1.7 over other sodium channel isoforms (Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, and 1.8).[1] However, specific IC50 values for these other channels are not publicly available. The data for PF-04856264, a structurally related Nav1.7 inhibitor, demonstrates a high degree of selectivity, which may be indicative of the general selectivity profile for this class of compounds.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound on Nav channels is typically performed using whole-cell patch-clamp electrophysiology on recombinant cell lines expressing the specific human Nav channel subtype.

Whole-Cell Patch-Clamp Electrophysiology Protocol

1. Cell Culture and Preparation:

  • HEK293 cells stably expressing the human Nav channel of interest (e.g., hNav1.1, hNav1.2, etc.) are cultured in appropriate media.

  • Cells are passaged regularly to maintain health and optimal density for recording.

  • On the day of the experiment, cells are dissociated into a single-cell suspension.

2. Solutions:

  • External Solution (in mM): 138 NaCl, 2 CaCl2, 5 KCl, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 135 CsF, 5 NaCl, 2 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted in the external solution to the final desired concentrations. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

3. Electrophysiological Recording:

  • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution and used to form a high-resistance (>1 GΩ) seal with the cell membrane.

  • The cell membrane is then ruptured to achieve the whole-cell configuration.

  • Cells are held at a holding potential of -120 mV.

  • Nav currents are elicited by a depolarizing voltage step (e.g., to 0 mV for 20 ms).

4. Data Analysis:

  • The peak inward current is measured before and after the application of the test compound.

  • The percentage of inhibition is calculated for each concentration of the compound.

  • IC50 values are determined by fitting the concentration-response data to a Hill equation.

G cluster_workflow Experimental Workflow prep Cell Preparation (HEK293 expressing Nav subtype) patch Whole-Cell Patch Clamp prep->patch record Record Nav Currents patch->record compound Apply this compound record->compound analyze Data Analysis (IC50 determination) record->analyze compound->record Repeat for different concentrations

Fig. 1: Experimental workflow for determining Nav channel inhibition.

Signaling Pathway in Pain

Nav1.7 plays a critical role in the transmission of pain signals. It is highly expressed in peripheral sensory neurons, where it acts as a key regulator of neuronal excitability. The activity of Nav1.7 can be modulated by intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

G cluster_pathway Nav1.7 Signaling in Pain Pathway stimulus Noxious Stimuli (e.g., inflammation, nerve injury) mapk MAPK Pathway Activation (p38, ERK) stimulus->mapk nav17 Nav1.7 Channel Phosphorylation & Upregulation mapk->nav17 influx Increased Na+ Influx nav17->influx ap Action Potential Generation & Propagation influx->ap pain Pain Perception ap->pain pf05186462 This compound pf05186462->influx Inhibition

Fig. 2: Simplified signaling pathway of Nav1.7 in pain perception.

In conditions of chronic pain, such as inflammation or nerve injury, various signaling molecules can activate the MAPK pathway, leading to the phosphorylation and increased expression of Nav1.7 channels at the neuronal membrane. This results in enhanced sodium influx, neuronal hyperexcitability, and ultimately, the perception of pain. This compound, by selectively blocking the Nav1.7 channel, can effectively interrupt this cascade and reduce pain signaling.

Conclusion

References

Validating the Mechanism of Action of PF-05186462: A Comparative Guide for Nav1.7 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of PF-05186462, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain signaling pathways. By objectively comparing its performance with related compounds and detailing the requisite experimental validation protocols, this document serves as a critical resource for researchers engaged in the discovery and development of novel analgesics.

Executive Summary

This compound is a selective blocker of the human Nav1.7 channel, an ion channel critical for the transmission of pain signals.[1] Genetic evidence in humans has firmly established Nav1.7 as a crucial component in pain perception, making it a high-interest target for the development of new pain therapies. This compound was evaluated in a clinical microdose study alongside three other selective Nav1.7 inhibitors: PF-05089771, PF-05150122, and PF-05241328.[2][3] While PF-05089771 was ultimately selected for further development based on its overall pharmacokinetic profile, an analysis of this compound provides valuable insights into the chemical space and validation requirements for Nav1.7 inhibitors. This guide details the available data for this compound and provides a direct comparison with the more extensively characterized compound, PF-05089771.

Mechanism of Action: Targeting the Pain Pathway

The primary mechanism of action for this compound is the inhibition of the Nav1.7 sodium channel.[4] Nav1.7 channels are densely expressed in peripheral nociceptive neurons and play a critical role in amplifying sub-threshold depolarizations to initiate action potentials. By blocking this channel, this compound is designed to reduce the excitability of these sensory neurons, thereby dampening the propagation of pain signals to the central nervous system. The anticipated downstream effect is a reduction in pain sensation.

cluster_0 Peripheral Nociceptive Neuron cluster_1 Synapse in Dorsal Horn (Spinal Cord) Noxious_Stimuli Noxious Stimuli (e.g., Heat, Pressure) Nav1_7 Nav1.7 Channel Noxious_Stimuli->Nav1_7 Activates AP_Initiation Action Potential Initiation Nav1_7->AP_Initiation Amplifies Depolarization AP_Propagation Action Potential Propagation AP_Initiation->AP_Propagation Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, CGRP) AP_Propagation->Neurotransmitter_Release PF_05186462 This compound PF_05186462->Nav1_7 Inhibits Second_Order_Neuron Second-Order Neuron Activation Neurotransmitter_Release->Second_Order_Neuron Pain_Perception Pain Perception (in Brain) Second_Order_Neuron->Pain_Perception Signal to Brain

Caption: Simplified Nav1.7 signaling pathway in pain transmission.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its primary comparator, PF-05089771.

Table 1: In Vitro Potency and Selectivity

This table highlights the potency of the compounds against the primary target (human Nav1.7) and their selectivity against other key sodium channel isoforms. High selectivity is crucial to avoid off-target effects, such as cardiac (Nav1.5) or central nervous system (Nav1.1, Nav1.2, Nav1.6) side effects.[5]

CompoundPrimary TargetIC₅₀ (nM)Selectivity Profile (IC₅₀ in µM)
This compound hNav1.721[4]Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.8: Data not publicly available, but described as "significant selectivity".[1][4]
PF-05089771 hNav1.711hNav1.1: 0.85hNav1.2: 0.11hNav1.3: 11hNav1.4: 10hNav1.5: 25hNav1.6: 0.16hNav1.8: >10 (>909-fold selective)[6]
Table 2: Human Pharmacokinetic Parameters

This table compares key pharmacokinetic parameters determined from a clinical microdose study in healthy volunteers.[2] These parameters are critical for assessing a drug's absorption, distribution, metabolism, and excretion (ADME) profile and for predicting its behavior in vivo.

ParameterThis compoundPF-05089771
Administration Route Oral & IVOral & IV
Tₘₐₓ (Oral) 1 hour[1]Data not specified
Bioavailability (Oral) 101%[1]Data within 38% to 110% range[2]
Plasma Clearance ~6% of hepatic blood flow[1]Data within 45 to 392 mL/min/kg range[2]
Volume of Distribution Data within 13 to 36 L/kg range[2]Data within 13 to 36 L/kg range[2]
Half-life (t₁/₂) Data not publicly availableData not publicly available

Note: Some pharmacokinetic data was published as a range for the four compounds tested and specific values for each compound were not provided.[2]

Experimental Protocols for Mechanism of Action Validation

Validating the mechanism of action of a selective Nav1.7 inhibitor requires a series of well-defined experiments. The following sections detail the methodologies for key assays.

cluster_0 In Vitro Validation cluster_1 In Vivo / Ex Vivo Validation Potency Primary Target Potency (hNav1.7 IC₅₀) Selectivity Selectivity Profiling (Nav1.x Panel IC₅₀s) Off_Target Off-Target Liability (Broad Panel Screen) PK Pharmacokinetics (Microdose Study) Off_Target->PK PD Pharmacodynamics (Pain Models) End Validated Candidate PD->End Start Start Start->Potency

Caption: High-level experimental workflow for Nav1.7 inhibitor validation.
In Vitro Potency and Selectivity Assessment: Automated Electrophysiology

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on the target channel (hNav1.7) and a panel of other sodium channel subtypes to establish potency and selectivity. Automated patch-clamp electrophysiology is the gold-standard for this assessment.

Methodology:

  • Cell Lines: Use stable cell lines (e.g., HEK293) heterologously expressing the human Nav channel subtypes of interest (Nav1.1 through Nav1.8).

  • Apparatus: Employ a high-throughput automated patch-clamp system (e.g., PatchXpress, IonWorks Quattro).

  • Solutions:

    • Internal Solution (Intracellular): Typically contains CsF and CsCl to block potassium channels and maintain a specific ionic gradient.

    • External Solution (Extracellular): A buffered saline solution containing physiological concentrations of ions.

  • Voltage Protocol:

    • Cells are held at a negative resting potential (e.g., -120 mV) where most channels are in a closed, resting state.

    • To assess state-dependent inhibition, a conditioning pre-pulse to a depolarized potential (e.g., -70 mV) is used to shift a population of channels into the inactivated state before the test pulse. This is critical as many Nav1.7 inhibitors, like PF-05089771, preferentially bind to the inactivated state.[7]

    • A brief, strong depolarizing test pulse (e.g., to 0 mV) is applied to open the channels and elicit a sodium current.

  • Compound Application:

    • Establish a stable baseline recording of the sodium current.

    • Apply increasing concentrations of the test compound (e.g., this compound) to the external solution.

    • Allow sufficient incubation time for the compound to reach equilibrium at the channel.

  • Data Analysis:

    • Measure the peak inward sodium current at each compound concentration.

    • Normalize the current to the baseline (pre-compound) measurement.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Pharmacokinetic Characterization: Human Microdose Study

Objective: To determine the pharmacokinetic profile of the compound in humans, including its absorption, distribution, clearance, and bioavailability.

Methodology (based on the study of this compound and comparators): [2][3]

  • Study Design: An open-label, randomized, parallel-group study in healthy volunteers.

  • Dosing Groups:

    • Volunteers are randomized to receive a single "microdose" (typically ≤100 µg) of the test compound.

    • Separate groups are assigned for intravenous (IV) and oral (PO) administration to allow for the calculation of absolute bioavailability.

  • Blood Sampling:

    • Serial blood samples are collected at predefined time points post-dose (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Bioanalysis:

    • Plasma is separated from the blood samples.

    • A highly sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentration of the parent drug in the plasma samples.

  • Data Analysis:

    • Pharmacokinetic parameters are calculated using noncompartmental analysis of the plasma concentration-time data.

    • Key parameters include:

      • Cₘₐₓ: Maximum observed plasma concentration.

      • Tₘₐₓ: Time to reach Cₘₐₓ.

      • AUC: Area under the plasma concentration-time curve.

      • CL: Plasma clearance.

      • Vd: Volume of distribution.

      • t₁/₂: Terminal half-life.

      • F%: Absolute oral bioavailability, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Off-Target Liability Screening

Objective: To identify potential unintended interactions of the compound with a broad range of other biological targets, which could lead to adverse effects.

Methodology:

  • Panel Selection: The compound is screened against a large panel of receptors, enzymes, transporters, and other ion channels that are known to be associated with adverse drug reactions. Commercial services often provide panels of 40-100 targets for this purpose.

  • Assay Formats:

    • Binding Assays: Radioligand binding assays are commonly used to determine if the compound displaces a known ligand from a receptor or transporter.

    • Enzyme Activity Assays: Functional assays are used to measure the inhibition or activation of key enzymes (e.g., kinases, proteases).

    • Functional Ion Channel Assays: Electrophysiology or fluorescence-based assays are used to assess activity on other ion channels (e.g., hERG, Cav1.2).

  • Screening Concentration: The compound is typically tested at a single high concentration (e.g., 10 µM).

  • Hit Identification: Targets where the compound shows significant activity (e.g., >50% inhibition or displacement) are identified as "hits."

  • Follow-up: Any identified hits are followed up with full concentration-response studies to determine the potency (IC₅₀ or EC₅₀) of the off-target interaction. This allows for a risk assessment by comparing the on-target potency with the off-target potency to calculate a selectivity window.

Conclusion

The validation of this compound's mechanism of action follows a structured, data-driven pathway essential for modern drug discovery. While this compound itself did not advance, the available data confirms its identity as a potent and selective Nav1.7 inhibitor with favorable oral bioavailability.[1][4] The comprehensive analysis of its close analog, PF-05089771, provides a clear blueprint for the depth of characterization required.[6] For researchers in the field, this comparative guide underscores the critical importance of rigorous in vitro selectivity profiling and early human pharmacokinetic studies to de-risk and prioritize candidates in the quest for safer, more effective non-opioid pain therapeutics.

References

A Head-to-Head Comparison of Pfizer's Nav1.7 Inhibitors for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pfizer's portfolio of Nav1.7 inhibitors. The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain, and understanding the nuances of inhibitors is critical for advancing novel analgesics.

This guide synthesizes available preclinical and clinical data for several of Pfizer's Nav1.7 inhibitors, focusing on their potency, selectivity, and pharmacokinetic profiles. While direct head-to-head preclinical efficacy studies for all compounds are not publicly available, this comparison aims to provide a clear overview based on existing data.

Quantitative Data Summary

The following table summarizes key quantitative data for a selection of Pfizer's Nav1.7 inhibitors. This data has been compiled from various public sources, including scientific publications and clinical trial information.

CompoundTarget Potency (IC50)Selectivity ProfileKey Pharmacokinetic Parameters (Human Microdose Study)
PF-05089771 hNav1.7: 11 nM>909-fold selective over Nav1.3, Nav1.4, Nav1.5, and Nav1.8. 11-fold over Nav1.2, 16-fold over Nav1.6.[1]Oral Bioavailability: ~38% Plasma Clearance: ~392 mL/min/kg Volume of Distribution: ~36 L/kg[2][3]
PF-04856264 hNav1.7: 28 nM>40-fold selective over all other Nav subtypes; >1000-fold selective over Nav1.4–Nav1.6.[4]Not available in the same direct comparison study.
PF-05150122 Potent and selective Nav1.7 inhibitor[2][3]Data not publicly available.Oral Bioavailability: ~110% Plasma Clearance: ~45 mL/min/kg Volume of Distribution: ~13 L/kg[2][3]
PF-05186462 Potent and selective Nav1.7 inhibitor[2][3]Data not publicly available.Oral Bioavailability: ~65% Plasma Clearance: ~100 mL/min/kg Volume of Distribution: ~15 L/kg[2][3]
PF-05241328 Potent and selective Nav1.7 inhibitor[2][3]Data not publicly available.Oral Bioavailability: ~60% Plasma Clearance: ~200 mL/min/kg Volume of Distribution: ~20 L/kg[2][3]
PF-06456384 hNav1.7: 0.01 nMHighly selective over related sodium channels.[4][5]Designed for intravenous infusion with rapid clearance.[5]

hNav1.7 refers to the human form of the Nav1.7 channel.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the Nav1.7 signaling pathway in nociception and a general workflow for screening Nav1.7 inhibitors.

Nav1_7_Signaling_Pathway cluster_Nociceptor Nociceptor Terminal cluster_SpinalCord Spinal Cord (Dorsal Horn) Noxious Stimuli Noxious Stimuli Generator Potential Generator Potential Noxious Stimuli->Generator Potential transduction Nav1.7 Nav1.7 Generator Potential->Nav1.7 amplification Action Potential Initiation Action Potential Initiation Nav1.7->Action Potential Initiation depolarization Signal Propagation Signal Propagation Action Potential Initiation->Signal Propagation Neurotransmitter Release Neurotransmitter Release Signal Propagation->Neurotransmitter Release Second-Order Neuron Second-Order Neuron Neurotransmitter Release->Second-Order Neuron synaptic transmission Ascending Pain Pathway Ascending Pain Pathway Second-Order Neuron->Ascending Pain Pathway Brain Brain Ascending Pain Pathway->Brain to brain for perception Experimental_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Efficacy Models Compound Library Compound Library Primary Screen High-Throughput Electrophysiology (e.g., Automated Patch Clamp) Compound Library->Primary Screen Selectivity Profiling Test against other Nav subtypes (Nav1.1, 1.2, 1.5, etc.) Primary Screen->Selectivity Profiling Hit Confirmation Lead Identification Lead Identification Selectivity Profiling->Lead Identification Animal Pain Models e.g., Formalin Test, Chronic Constriction Injury (CCI) Lead Identification->Animal Pain Models Pharmacokinetic Studies Pharmacokinetic Studies Animal Pain Models->Pharmacokinetic Studies Candidate Selection Candidate Selection Pharmacokinetic Studies->Candidate Selection

References

A Comparative Analysis of PF-05186462 and Standard-of-Care Analgesics for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current standard-of-care analgesics provide only modest efficacy in a portion of patients and are often associated with dose-limiting side effects. The voltage-gated sodium channel Nav1.7 has emerged as a promising therapeutic target for the treatment of pain, underscored by genetic studies linking loss-of-function mutations in the SCN9A gene (encoding Nav1.7) to congenital insensitivity to pain.[1][2] PF-05186462 is a potent and selective inhibitor of the Nav1.7 channel that was investigated by Pfizer for its potential as a novel analgesic.

This guide provides a comparative overview of the available data for this compound and its class of selective Nav1.7 inhibitors against established standard-of-care analgesics for neuropathic pain. Due to the early termination of this compound's clinical development, this guide will leverage pharmacokinetic data from a human micro-dose study of this compound and efficacy data from a closely related, more extensively studied Nav1.7 inhibitor, PF-05089771, to draw comparisons.

Quantitative Data Summary

Pharmacokinetic Profile of this compound

A clinical micro-dose study was conducted to evaluate the pharmacokinetic properties of this compound alongside other selective Nav1.7 inhibitors.[3][4] The study provided key insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile in healthy volunteers.

ParameterThis compoundPF-05089771 (comparator)
Administration Route Oral and IntravenousOral and Intravenous
Bioavailability Data not individually reported, but ranged from 38% to 110% across four compoundsData not individually reported, but ranged from 38% to 110% across four compounds
Plasma Clearance Data not individually reported, but ranged from 45 to 392 mL/min/kg across four compoundsData not individually reported, but ranged from 45 to 392 mL/min/kg across four compounds
Volume of Distribution Data not individually reported, but ranged from 13 to 36 L/kg across four compoundsData not individually reported, but ranged from 13 to 36 L/kg across four compounds

Table 1: Summary of Pharmacokinetic Parameters from a Micro-dose Study.[3][4]

Subsequent modeling predicted that PF-05089771 would achieve higher multiples of the Nav1.7 IC50 at therapeutic doses compared to this compound, leading to the selection of PF-05089771 for further clinical development.[3][4]

Efficacy Comparison: Nav1.7 Inhibitors vs. Standard-of-Care Analgesics

Direct efficacy data for this compound in patient populations is unavailable. However, clinical trial data for the related compound, PF-05089771, in painful diabetic peripheral neuropathy (DPN) provides a basis for comparison with standard-of-care treatments.

Drug ClassExample DrugsEfficacy Measure (Painful Diabetic Neuropathy)
Selective Nav1.7 Inhibitor PF-05089771Not statistically significant vs. placebo (mean posterior difference of -0.41)[5][6]
Gabapentinoids Pregabalin, GabapentinStatistically significant vs. placebo (mean posterior difference of -0.53 for Pregabalin)[5]; Considered first-line treatment.[7][8][9]
Tricyclic Antidepressants (TCAs) Amitriptyline, NortriptylineWell-established efficacy; Considered first-line treatment.[7][8][9]
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Duloxetine, VenlafaxineDemonstrated efficacy; Considered first-line treatment.[7][8][9]
Opioids Tramadol, TapentadolRecommended as second or third-line treatments due to side effects and potential for abuse.[9][10]

Table 2: Comparative Efficacy of Analgesic Classes in Painful Diabetic Neuropathy.

Despite promising preclinical data for Nav1.7 inhibitors, clinical trials have generally shown modest or a lack of efficacy for this class of drugs in neuropathic pain conditions.[6][11][12]

Experimental Protocols

Clinical Micro-dose Study of this compound

The primary objective of this study was to characterize the pharmacokinetics of four selective Nav1.7 inhibitors, including this compound, in healthy volunteers to select a lead candidate for further development.[3][4]

  • Study Design: An open-label, randomized, parallel-group study.

  • Participants: Healthy male volunteers.

  • Interventions: A single micro-dose (≤100 µg) of this compound, PF-05089771, PF-05150122, or PF-05241328 administered either orally or as an intravenous infusion.

  • Pharmacokinetic Sampling: Serial blood samples were collected over a specified period to determine plasma concentrations of the compounds.

  • Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, and bioavailability, were determined using non-compartmental analysis. Physiologically-based pharmacokinetic (PBPK) modeling was used to predict human exposures at higher doses.[3][4]

Signaling Pathways and Experimental Workflows

Nav1.7 Signaling Pathway in Nociception

The Nav1.7 channel is a critical component of the pain signaling pathway, primarily expressed in peripheral nociceptive neurons. It plays a key role in amplifying sub-threshold depolarizations, thereby setting the threshold for action potential generation and propagation in response to noxious stimuli.

Nav1_7_Signaling_Pathway cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System Noxious Stimulus Noxious Stimulus Transducer Channels Transducer Channels Noxious Stimulus->Transducer Channels Activates Generator Potential Generator Potential Transducer Channels->Generator Potential Initiates Nav1.7 Amplification Nav1.7 Amplification Generator Potential->Nav1.7 Amplification Triggers Action Potential Action Potential Nav1.7 Amplification->Action Potential Generates Spinal Cord Spinal Cord Action Potential->Spinal Cord Propagation Brain Brain Spinal Cord->Brain Signal Transmission Pain Perception Pain Perception Brain->Pain Perception

Caption: Role of Nav1.7 in the pain signaling cascade.

Experimental Workflow for Micro-dosing Study

The workflow for the clinical micro-dose study involved several key stages, from volunteer recruitment to data analysis and candidate selection.

Microdosing_Workflow Volunteer Screening & Recruitment Volunteer Screening & Recruitment Randomization Randomization Volunteer Screening & Recruitment->Randomization Micro-dose Administration (Oral/IV) Micro-dose Administration (Oral/IV) Randomization->Micro-dose Administration (Oral/IV) Pharmacokinetic Sampling Pharmacokinetic Sampling Micro-dose Administration (Oral/IV)->Pharmacokinetic Sampling Sample Analysis Sample Analysis Pharmacokinetic Sampling->Sample Analysis Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation Sample Analysis->Pharmacokinetic Parameter Calculation PBPK Modeling PBPK Modeling Pharmacokinetic Parameter Calculation->PBPK Modeling Candidate Selection Candidate Selection PBPK Modeling->Candidate Selection

Caption: Workflow of the clinical micro-dose study.

Conclusion

This compound, as a selective Nav1.7 inhibitor, represents a targeted approach to analgesia. However, early pharmacokinetic and modeling data suggested that a related compound, PF-05089771, had a more favorable profile for achieving therapeutic concentrations.[3][4] Subsequent clinical trials with PF-05089771 in neuropathic pain have not demonstrated superior efficacy compared to placebo, highlighting the translational challenges in targeting the Nav1.7 channel.[5][6] In contrast, standard-of-care analgesics, including gabapentinoids, TCAs, and SNRIs, remain the first-line treatments for neuropathic pain, supported by a larger body of clinical evidence demonstrating their efficacy, albeit with recognized limitations in terms of response rates and side-effect profiles.[7][8][9] The development of Nav1.7 inhibitors underscores the complexity of pain pathophysiology and the need for continued research to validate novel therapeutic targets and improve clinical trial design.

References

Navigating Selectivity: A Comparative Analysis of the Nav1.7 Inhibitor PF-05186462 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity and selectivity profile of the voltage-gated sodium channel (Nav1.7) inhibitor, PF-05186462. Due to the limited public availability of a detailed selectivity panel for this compound, this guide will heavily feature data from the closely related and extensively studied compound, PF-05089771, as a key comparator. Both compounds were developed by Pfizer as selective Nav1.7 inhibitors for the treatment of pain.

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain therapeutics. Genetic studies have demonstrated that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. This has driven the development of selective Nav1.7 inhibitors to achieve analgesia without the side effects associated with non-selective sodium channel blockers.

This compound is a potent and selective inhibitor of human Nav1.7 with a reported half-maximal inhibitory concentration (IC50) of 21 nM.[1] It has been shown to exhibit significant selectivity for Nav1.7 over other sodium channel subtypes, including Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8.[1][2]

Comparative Selectivity Profile

To provide a quantitative understanding of the selectivity of this class of inhibitors, the following table details the IC50 values for the closely related compound PF-05089771 against a panel of human voltage-gated sodium channels. This data illustrates a significant therapeutic window between the high-potency inhibition of Nav1.7 and the effects on other Nav subtypes, which are associated with cardiac (Nav1.5) and central nervous system (Nav1.1, Nav1.2, Nav1.3, Nav1.6) functions.

CompoundTarget Nav SubtypeIC50 (µM)Selectivity vs. Nav1.7 (Fold)Reference
PF-05089771 hNav1.7 0.011 - [3]
hNav1.20.1110
hNav1.60.16~15
hNav1.10.85~77
hNav1.410~909[3]
hNav1.311~1000[3]
hNav1.525~2273[3]
hNav1.8>10>909[3][4]
This compound hNav1.7 0.021 - [1]
PF-04856264 hNav1.7 0.028 - [5]
hNav1.3>10>357[5]
hNav1.5>10>357[5]

Note: Selectivity fold is calculated as (IC50 for off-target subtype) / (IC50 for Nav1.7).

Signaling Pathway and Mechanism of Action

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, such as neurons. In nociceptive (pain-sensing) neurons, Nav1.7 plays a crucial role in amplifying subthreshold stimuli, thereby setting the threshold for firing action potentials. Inhibition of Nav1.7 by a selective blocker like this compound raises this threshold, making the neuron less likely to fire in response to painful stimuli.

Nav1.7_Signaling_Pathway Nav1.7 Signaling in Nociception and Inhibition cluster_0 Nociceptive Neuron Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) Membrane_Depolarization Membrane Depolarization Noxious_Stimulus->Membrane_Depolarization Nav1.7_Activation Nav1.7 Channel Activation Membrane_Depolarization->Nav1.7_Activation Sodium_Influx Na+ Influx Nav1.7_Activation->Sodium_Influx Action_Potential Action Potential Generation Sodium_Influx->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal This compound This compound (Nav1.7 Inhibitor) This compound->Nav1.7_Activation Inhibition

Caption: Role of Nav1.7 in pain signaling and its inhibition by selective blockers.

Experimental Protocols

The determination of the selectivity of compounds like this compound is primarily conducted using electrophysiological techniques, specifically patch-clamp assays on cells heterologously expressing specific human Nav channel subtypes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of human voltage-gated sodium channel subtypes (Nav1.1 through Nav1.8).

Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are stably transfected to express a specific human Nav channel α-subunit (e.g., hNav1.1, hNav1.2, etc.).

  • Cell Preparation: Cells are cultured to an appropriate confluency and then prepared for electrophysiological recording.

  • Electrophysiological Recording:

    • A whole-cell patch-clamp configuration is established on a single transfected cell.

    • The membrane potential is held at a voltage where a significant portion of the channels are in a resting state (e.g., -120 mV).

    • To assess state-dependent inhibition, a conditioning pre-pulse is applied to drive channels into an inactivated state (typically to the half-inactivation voltage for each specific channel subtype) before a test pulse to elicit a sodium current.

  • Compound Application: The test compound is applied to the cell at increasing concentrations via a perfusion system.

  • Data Acquisition: Sodium currents are recorded in response to the voltage-clamp protocol before and after the application of each concentration of the test compound.

  • Data Analysis:

    • The peak sodium current amplitude at each compound concentration is measured and normalized to the control (pre-compound) current.

    • A concentration-response curve is generated by plotting the percentage of current inhibition against the compound concentration.

    • The IC50 value, the concentration at which the compound inhibits 50% of the sodium current, is determined by fitting the data to a Hill equation.

  • Selectivity Determination: The IC50 values obtained for the target channel (Nav1.7) are compared to the IC50 values for the other Nav channel subtypes to calculate the selectivity fold.

Selectivity_Assay_Workflow Workflow for Nav Channel Inhibitor Selectivity Assay Start Start Cell_Culture Culture HEK293 cells stably expressing a specific hNav subtype Start->Cell_Culture Patch_Clamp Establish whole-cell patch-clamp configuration Cell_Culture->Patch_Clamp Record_Control Record baseline sodium current using a specific voltage protocol Patch_Clamp->Record_Control Apply_Compound Apply increasing concentrations of test compound Record_Control->Apply_Compound Record_Test Record sodium current at each compound concentration Apply_Compound->Record_Test Analyze_Data Analyze data and generate concentration-response curve Record_Test->Analyze_Data Determine_IC50 Determine IC50 value Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: A typical experimental workflow for determining the selectivity of a Nav channel inhibitor.

Conclusion

The development of highly selective Nav1.7 inhibitors like this compound and PF-05089771 represents a significant advancement in the pursuit of targeted pain therapies. The detailed cross-reactivity data for PF-05089771 demonstrates that a high degree of selectivity over other sodium channel isoforms is achievable, which is a critical factor for minimizing off-target side effects. While the full selectivity panel for this compound is not publicly available, its reported potency and significant selectivity suggest a similar and promising profile. The experimental methodologies outlined provide a robust framework for the continued evaluation and comparison of novel Nav1.7 inhibitors in the drug discovery pipeline.

References

Validating PF-05186462 Potency: A Comparative Guide to Assay Formats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of PF-05186462, a selective inhibitor of the voltage-gated sodium channel Nav1.7, across different assay formats. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the most appropriate assays for their drug discovery and development programs.

Introduction

This compound is a potent and selective inhibitor of the human Nav1.7 voltage-dependent sodium channel, with a reported IC50 of 21 nM. The Nav1.7 channel is a genetically validated target for pain, and its inhibition is a promising therapeutic strategy for a variety of pain states. This guide compares the performance of this compound with other Nav1.7 inhibitors, including PF-05089771, PF-05150122, and PF-05241328, in key in vitro assays.

Data Presentation

The following tables summarize the quantitative potency data for this compound and its alternatives in various assay formats.

Table 1: Potency (IC50) of Nav1.7 Inhibitors in Electrophysiology Assays

CompoundAssay FormatCell LineIC50 (nM)Selectivity vs. Nav1.5
This compound Whole-cell Patch ClampHEK29321High
PF-05089771Whole-cell Patch ClampHEK29311>1000-fold
PF-05150122Not specifiedNot specifiedLower multiples of Nav1.7 IC50 predicted compared to PF-05089771Not specified
PF-05241328Not specifiedNot specifiedLower multiples of Nav1.7 IC50 predicted compared to PF-05089771Not specified

Table 2: Potency of PF-05089771 in Different Assay Formats

Assay FormatCell LineIC50 (nM)
Whole-cell Patch Clamp (human Nav1.7)HEK29311
Whole-cell Patch Clamp (mouse Nav1.7)HEK2938
Whole-cell Patch Clamp (rat Nav1.7)HEK293171

Signaling Pathway

The Nav1.7 channel plays a crucial role in the transmission of pain signals. Located predominantly in peripheral nociceptive neurons, it acts as a key amplifier of noxious stimuli. The influx of sodium ions through the Nav1.7 channel leads to the depolarization of the neuronal membrane, initiating and propagating action potentials that travel to the central nervous system, where they are perceived as pain.

Nav1_7_Signaling_Pathway cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System Noxious Stimuli Noxious Stimuli Nav1.7 Channel Nav1.7 Channel Noxious Stimuli->Nav1.7 Channel Activates Membrane Depolarization Membrane Depolarization Nav1.7 Channel->Membrane Depolarization Na+ Influx Action Potential Generation Action Potential Generation Membrane Depolarization->Action Potential Generation Pain Perception Pain Perception Action Potential Generation->Pain Perception Signal Propagation This compound This compound This compound->Nav1.7 Channel Inhibits

Nav1.7 Signaling Pathway in Pain Transmission.

Experimental Workflows

The following diagrams illustrate the typical workflows for the key experiments cited in this guide.

Electrophysiology (Whole-cell Patch Clamp) Assay

Electrophysiology_Workflow cluster_workflow Workflow A 1. Culture HEK293 cells stably expressing human Nav1.7 B 2. Harvest and plate cells onto recording chambers A->B C 3. Establish whole-cell patch clamp configuration B->C D 4. Apply voltage protocols to elicit Nav1.7 currents C->D E 5. Perfuse with increasing concentrations of this compound D->E F 6. Record current inhibition at each concentration E->F G 7. Analyze data to determine IC50 value F->G

Whole-cell Patch Clamp Assay Workflow.

Fluorescent Membrane Potential (FLIPR) Assay

FLIPR_Workflow cluster_workflow Workflow A 1. Plate Nav1.7-expressing cells in a microplate B 2. Load cells with a membrane potential-sensitive dye A->B C 3. Add this compound at various concentrations B->C D 4. Stimulate cells to open Nav1.7 channels (e.g., with veratridine) C->D E 5. Measure fluorescence changes using a FLIPR instrument D->E F 6. Calculate the inhibition of the fluorescence signal E->F G 7. Determine the IC50 value from the dose-response curve F->G

FLIPR Membrane Potential Assay Workflow.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This method directly measures the ionic current flowing through the Nav1.7 channels in response to changes in membrane voltage.

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Electrophysiological Recordings:

  • Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

  • Whole-cell recordings are performed using an patch-clamp amplifier.

  • Nav1.7 currents are elicited by a depolarization step to 0 mV for 20 ms (B15284909) from a holding potential of -120 mV.

3. Data Analysis:

  • The inhibitory effect of this compound is determined by applying the compound at increasing concentrations to the external solution.

  • The peak current amplitude in the presence of the compound is compared to the control amplitude.

  • The concentration-response curve is fitted with a Hill equation to determine the IC50 value.

Fluorescent Membrane Potential (FLIPR) Assay

This high-throughput assay measures changes in membrane potential as an indirect readout of Nav1.7 channel activity.

1. Cell Plating:

  • HEK293 cells stably expressing Nav1.7 are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000-30,000 cells per well and incubated overnight.

2. Dye Loading:

  • The cell culture medium is removed, and cells are incubated with a membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered saline solution for 30-60 minutes at 37°C.

3. Compound Addition and Signal Detection:

  • This compound is added to the wells at various concentrations.

  • The plate is then placed in a FLIPR instrument.

  • A Nav1.7 channel activator, such as veratridine, is added to the wells to induce membrane depolarization.

  • The fluorescence intensity is measured before and after the addition of the activator.

4. Data Analysis:

  • The change in fluorescence is used to determine the extent of channel inhibition by this compound.

  • The IC50 value is calculated from the concentration-response curve.

Conclusion

This guide provides a comparative overview of the potency of this compound and other Nav1.7 inhibitors in different in vitro assay formats. The data and protocols presented herein should serve as a valuable resource for researchers working on the discovery and development of novel analgesics targeting the Nav1.7 channel. The choice of assay will depend on the specific research question, throughput requirements, and available resources. Electrophysiology provides the most direct and detailed information on channel function, while fluorescent membrane potential assays are well-suited for high-throughput screening campaigns.

A Comparative Review of the Pharmacokinetic Profiles of Investigational Nav1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its key role in human pain signaling. A diverse range of inhibitors are currently in various stages of preclinical and clinical development. A thorough understanding of their pharmacokinetic (PK) profiles is essential for predicting their clinical viability, determining appropriate dosing regimens, and anticipating potential drug-drug interactions. This guide provides a comparative overview of the available pharmacokinetic data for several prominent Nav1.7 inhibitors.

Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for a selection of Nav1.7 inhibitors that have been evaluated in human clinical trials or are in late-stage preclinical development. It is important to note that direct cross-study comparisons should be made with caution due to differences in study design, patient populations, and analytical methods.

Compound Name (Developer)Development StageRoute of AdministrationTmax (hours)Half-life (t½) (hours)Clearance (CL)Volume of Distribution (Vd)Oral Bioavailability (%)
PF-05089771, PF-05150122, PF-05186462, PF-05241328 (Pfizer)Phase IOral & IVNot SpecifiedNot Specified45 - 392 mL/min/kg[1][2]13 - 36 L/kg[1][2]38 - 110%[1][2]
Vixotrigine (BIIB074) (Biogen)Phase IIOral1 - 2[3][4]~11[3][4]Not SpecifiedNot SpecifiedNot Specified
DS-1971a (Daiichi Sankyo)Phase IOralNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
JNJ-63955918 (Janssen)PreclinicalNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: "Not Specified" indicates that the data was not available in the public domain from the reviewed sources. The data for the four Pfizer compounds are presented as ranges observed in a human microdose study.[1][2]

Detailed Compound Profiles

Pfizer's Arylsulfonamide Series (PF-05089771, PF-05150122, this compound, and PF-05241328)

Pfizer investigated a series of potent and selective arylsulfonamide Nav1.7 inhibitors in a human microdose study to evaluate their pharmacokinetic properties at an early stage.[1][2] This study allowed for the characterization of intravenous and oral pharmacokinetics of four compounds. The results demonstrated a wide range in plasma clearance (45 to 392 mL/min/kg), volume of distribution (13 to 36 L/kg), and oral bioavailability (38 to 110%).[1][2] Based on the human pharmacokinetic data and subsequent modeling, PF-05089771 was selected as the most promising candidate for further development.[1]

Vixotrigine (BIIB074)

Vixotrigine, developed by Biogen, is a voltage- and use-dependent sodium channel blocker that has been investigated for the treatment of various neuropathic pain conditions. In a Phase I study involving healthy volunteers, orally administered vixotrigine demonstrated a time to maximum plasma concentration (Tmax) of 1-2 hours and a terminal half-life of approximately 11 hours.[3][4] The maximum observed plasma concentration (Cmax) and the area under the concentration-time curve (AUC) were found to increase with the dose.[3][4]

DS-1971a

DS-1971a is a potent and selective Nav1.7 inhibitor discovered by Daiichi Sankyo. Human mass balance studies have been conducted for this compound.[5] These studies revealed that DS-1971a is metabolized to form a major human-specific (disproportionate) metabolite, M1, through a process mediated by the cytochrome P450 enzyme CYP2C8.[5][6][7] While this provides valuable insight into its metabolic fate, detailed human pharmacokinetic parameters such as half-life, clearance, and bioavailability are not yet publicly available.

JNJ-63955918

JNJ-63955918 is a potent and highly selective peptide inhibitor of Nav1.7, derived from a tarantula venom peptide, that acts as a closed-state blocker.[8] Currently, this compound appears to be in the preclinical stage of development, and as such, there is no publicly available human pharmacokinetic data.

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily derived from early-phase human clinical trials and preclinical studies. The general methodologies employed in these studies are outlined below.

Human Microdose Studies

For the Pfizer compounds, a human microdose study was conducted. This type of study involves the administration of a very small, sub-pharmacological dose of a drug candidate (typically less than 100 micrograms) to human volunteers.[9] The primary goal is to obtain early human pharmacokinetic data, such as clearance, volume of distribution, and absolute bioavailability, with minimal risk to the subjects.[9] Following administration, plasma samples are collected at various time points and analyzed using highly sensitive analytical techniques like accelerator mass spectrometry (AMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the low concentrations of the drug.[10] Pharmacokinetic parameters are then calculated using noncompartmental analysis of the plasma concentration-time data.[1][2]

Single and Multiple Ascending Dose (SAD/MAD) Studies

The pharmacokinetic profile of Vixotrigine was evaluated in Phase I single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers.[3][4] In SAD studies, a small group of subjects receives a single dose of the drug, and pharmacokinetic parameters are assessed. In MAD studies, subjects receive multiple doses of the drug over a period of time to evaluate its accumulation and steady-state pharmacokinetics. Blood samples are collected at predetermined time points after drug administration to determine the plasma concentration of the drug over time. Standard noncompartmental methods are then used to determine key pharmacokinetic parameters.[3][4]

Visualizing the Pharmacokinetic Workflow

The following diagram illustrates a generalized workflow for the assessment of the pharmacokinetic profile of a new drug candidate, from preclinical evaluation to clinical studies.

Pharmacokinetic_Workflow Generalized Pharmacokinetic Assessment Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase in_vitro In Vitro Metabolism (Microsomes, Hepatocytes) animal_pk Animal PK Studies (Rodent, Non-rodent) in_vitro->animal_pk Inform dose selection phase0 Phase 0 (Human Microdose) animal_pk->phase0 Predict human PK (Allometric Scaling) phase1 Phase I (SAD/MAD Studies) phase0->phase1 Select lead candidates & inform Phase I design phase2_3 Phase II/III (Population PK) phase1->phase2_3 Inform dose for efficacy trials

Caption: A flowchart illustrating the typical stages of pharmacokinetic evaluation in drug development.

Nav1.7 Signaling Pathway and Inhibition

The Nav1.7 channel is a key component of the pain signaling pathway. The diagram below illustrates its role in nociceptive neurons and the mechanism of action of its inhibitors.

Nav17_Signaling_Pathway Role of Nav1.7 in Pain Signaling and Inhibition cluster_neuron Nociceptive Neuron stimulus Noxious Stimulus (e.g., heat, pressure) receptor Sensory Receptor stimulus->receptor depolarization Membrane Depolarization receptor->depolarization nav17 Nav1.7 Channel (Amplification of generator potential) depolarization->nav17 action_potential Action Potential Generation nav17->action_potential block Blockade of Na+ influx nav17->block signal_propagation Signal Propagation to CNS action_potential->signal_propagation no_pain Reduced Pain Perception signal_propagation->no_pain Inhibited by inhibitor Nav1.7 Inhibitor inhibitor->nav17 Binds to the channel block->no_pain

Caption: A diagram showing the role of Nav1.7 in pain signal transmission and its inhibition.

References

Benchmarking PF-05186462: A Comparative Guide to Emerging Pain Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pain research is undergoing a significant transformation, moving away from traditional opioid-based therapies towards novel, mechanism-specific analgesics. This guide provides a comparative analysis of PF-05186462, a selective Nav1.7 inhibitor, against other promising compounds targeting distinct pathways in pain signaling. By presenting available experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in the development of next-generation pain therapeutics.

Introduction to this compound

This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. Genetic studies in humans have validated Nav1.7 as a key target for analgesia; loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. This compound was developed by Pfizer as a potential non-opioid analgesic. It is characterized by its high selectivity for Nav1.7 over other sodium channel subtypes, good oral bioavailability, and favorable pharmacokinetic properties observed in an early-phase clinical microdose study.[1][2]

Comparative Analysis of Pain Research Compounds

This section benchmarks this compound against other compounds targeting Nav1.7, as well as those with alternative mechanisms of action, such as Nav1.8 and TrkA inhibitors. Due to the limited public availability of head-to-head preclinical efficacy studies involving this compound, this comparison is based on data from individual studies on representative compounds from each class.

Table 1: In Vitro Profile of Selected Pain Research Compounds
CompoundTargetMechanism of ActionPotency (IC50)SelectivitySource
This compound Nav1.7Channel BlockerPotent (specific values not publicly detailed)High vs. Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.8[1]
PF-05089771 Nav1.7Channel Blocker11 nM>100-fold vs. Nav1.3, 1.4, 1.5, 1.8[3]
A-803467 Nav1.8Channel Blocker8 nM (human Nav1.8)>100-fold vs. other Nav subtypes[4]
AR786 TrkAKinase InhibitorPotent (specific values not publicly detailed)Selective for TrkA[5]
PF-06273340 pan-TrkKinase InhibitorTrkA IC50 < 1nMPotent inhibitor of TrkA, TrkB, TrkC[6]
Table 2: Preclinical and Clinical Efficacy Summary
CompoundPain Model/IndicationKey FindingsStage of DevelopmentSource
This compound Chronic PainFavorable pharmacokinetics in a Phase I microdose study. Preclinical efficacy data in specific pain models is not extensively published.Preclinical/Phase I (discontinued)[2]
PF-05089771 Painful Diabetic Neuropathy, Postoperative Dental Pain, Inherited ErythromelalgiaShowed no significant improvement over placebo in painful diabetic neuropathy. Modest effects in some other pain models.Phase II (discontinued)[3][7]
A-803467 Neuropathic and Inflammatory Pain (rats)Significantly attenuated mechanical allodynia in spinal nerve ligation and complete Freund's adjuvant models.Preclinical[4]
AR786 Osteoarthritis (rats)Inhibited pain behavior in both monoiodoacetate and meniscal transection models of osteoarthritis.Preclinical[5]
PF-06273340 Inflammatory Pain (rats)Demonstrated robust antinociceptive effects in a UV-induced inflammatory hyperalgesia model.Preclinical[6]

Signaling Pathways in Pain Perception

Nav1.7 Signaling in Nociception

Voltage-gated sodium channels, particularly Nav1.7, are critical for the initiation and propagation of action potentials in nociceptive (pain-sensing) neurons. Upon noxious stimulation, these channels open, leading to an influx of sodium ions and depolarization of the neuronal membrane. This electrical signal is then transmitted along the axon to the central nervous system, where it is perceived as pain. Selective blockers of Nav1.7, such as this compound, aim to interrupt this initial step in pain signal transmission.

Nav17_Signaling cluster_neuron Nociceptive Neuron Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) Nav17_Channel Nav1.7 Channel Noxious_Stimulus->Nav17_Channel activates Action_Potential Action Potential Generation Nav17_Channel->Action_Potential Na+ influx Signal_Transmission Signal to CNS Action_Potential->Signal_Transmission PF05186462 This compound PF05186462->Nav17_Channel blocks

Figure 1: Simplified signaling pathway of Nav1.7 in pain transmission and the inhibitory action of this compound.

TrkA Signaling in Nociceptor Sensitization

The Tropomyosin receptor kinase A (TrkA) is the high-affinity receptor for Nerve Growth Factor (NGF). In chronic pain states, particularly those with an inflammatory component, NGF levels are often elevated. The binding of NGF to TrkA on nociceptive neurons initiates a signaling cascade that leads to the sensitization of these neurons, making them more responsive to painful stimuli. TrkA inhibitors block this signaling pathway, thereby reducing neuronal sensitization and pain.

TrkA_Signaling cluster_neuron Nociceptive Neuron NGF NGF TrkA_Receptor TrkA Receptor NGF->TrkA_Receptor binds Signaling_Cascade Intracellular Signaling Cascade TrkA_Receptor->Signaling_Cascade activates Nociceptor_Sensitization Nociceptor Sensitization Signaling_Cascade->Nociceptor_Sensitization TrkA_Inhibitor TrkA Inhibitor (e.g., AR786) TrkA_Inhibitor->TrkA_Receptor blocks

Figure 2: NGF-TrkA signaling pathway leading to nociceptor sensitization and its inhibition by a TrkA inhibitor.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the evaluation of pain research compounds.

In Vitro Electrophysiology: Patch-Clamp Assay for Nav Channel Inhibition

Objective: To determine the potency and selectivity of a compound in inhibiting specific voltage-gated sodium channel subtypes.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav channel subtype of interest (e.g., Nav1.7, Nav1.8) are cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit sodium currents. This typically involves holding the cell at a negative membrane potential (e.g., -100 mV) and then depolarizing it to a potential that elicits a peak inward current (e.g., -10 mV).

  • Compound Application: The test compound is applied at various concentrations to the cells.

  • Data Analysis: The peak sodium current in the presence of the compound is measured and compared to the control (vehicle) current. The concentration-response curve is plotted, and the IC50 value (the concentration of the compound that inhibits 50% of the current) is calculated.

  • Selectivity Profiling: The assay is repeated for other Nav channel subtypes to determine the selectivity of the compound.

In Vivo Pain Model: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To assess the efficacy of a compound in reducing neuropathic pain behaviors in a rodent model.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are anesthetized. The common sciatic nerve is exposed at the mid-thigh level.

  • Nerve Ligation: Four loose ligatures are tied around the sciatic nerve.

  • Behavioral Testing: Mechanical allodynia (pain response to a normally non-painful stimulus) is assessed using von Frey filaments at baseline and at various time points post-surgery. Thermal hyperalgesia (increased sensitivity to heat) can also be measured.

  • Compound Administration: The test compound or vehicle is administered to the animals (e.g., orally, intraperitoneally) at a specified time point after surgery.

  • Data Analysis: The paw withdrawal threshold (for mechanical allodynia) or latency (for thermal hyperalgesia) is measured after compound administration and compared to the vehicle-treated group to determine the analgesic effect.

Experimental Workflow for Preclinical Pain Compound Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel pain compound.

Experimental_Workflow Target_Identification Target Identification & Validation In_Vitro_Screening In Vitro Screening (e.g., Patch-Clamp) Target_Identification->In_Vitro_Screening Lead_Optimization Lead Optimization (ADME/Tox) In_Vitro_Screening->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy (Pain Models) Lead_Optimization->In_Vivo_Efficacy Safety_Pharmacology Safety Pharmacology & Toxicology In_Vivo_Efficacy->Safety_Pharmacology Clinical_Trials Clinical Trials Safety_Pharmacology->Clinical_Trials

Figure 3: A generalized experimental workflow for the preclinical development of a novel pain therapeutic.

Conclusion

This compound represents a significant effort in the development of selective Nav1.7 inhibitors for the treatment of pain. While its clinical development was not pursued in favor of another compound, the preclinical rationale for targeting Nav1.7 remains strong. The comparative data presented in this guide highlights the diversity of approaches being taken in modern pain research, with promising candidates emerging from different mechanistic classes. For researchers in this field, a thorough understanding of the preclinical and clinical data, coupled with robust experimental design, will be paramount in advancing the most effective and safe non-opioid analgesics to the clinic. The provided diagrams and protocols serve as a foundational resource for these endeavors.

References

Reproducibility of PF-05186462's Effects: A Comparative Analysis of Nav1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PF-05186462, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, in the context of published scientific literature. The primary focus is to objectively present the available data on its performance alongside alternative Nav1.7 inhibitors and discuss the broader challenges of reproducibility in this therapeutic area.

Introduction

Voltage-gated sodium channel Nav1.7 has been identified as a critical mediator of pain perception, making it a promising target for the development of novel analgesics.[1][2] this compound emerged as a potent and selective inhibitor of this channel.[3] However, its clinical development was not pursued beyond an initial pharmacokinetic study. This guide synthesizes the publicly available data for this compound and its comparators from the foundational clinical microdose study, offering insights into the factors that influence the progression of Nav1.7 inhibitors in drug development.

Comparative Analysis of Nav1.7 Inhibitors

This compound was evaluated in a clinical microdose study alongside three other selective Nav1.7 inhibitors: PF-05089771, PF-05150122, and PF-05241328.[2][4][5][6] The objective of this study was to characterize their pharmacokinetic (PK) profiles and select the most promising candidate for further development.[5][6]

In Vitro Potency and Selectivity

This compound demonstrated high potency in inhibiting the human Nav1.7 channel.

CompoundIC50 (nM) for human Nav1.7Selectivity Profile
This compound 21[3]Significant selectivity for Nav1.7 over other sodium channels (Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, and 1.8).[3]
PF-05089771Not explicitly stated in the provided abstractsPotent and selective, peripherally restricted Nav1.7 channel blocker.[7][8]
PF-05150122Not explicitly stated in the provided abstractsPotent inhibitor of human Nav1.7.[4]
PF-05241328Not explicitly stated in the provided abstractsPotent inhibitor of human Nav1.7.[4]
Clinical Pharmacokinetics

The clinical microdose study provided key pharmacokinetic parameters for each compound after intravenous and oral administration in healthy volunteers.

CompoundPlasma Clearance (mL/min/kg)Volume of Distribution (L/kg)Oral Bioavailability (%)Tmax (oral)
This compound Lowest of the four compounds, ~6% of hepatic blood flow[9]Not explicitly stated101[9]1 hour[9]
PF-0508977145 - 392[5][6]13 - 36[5][6]38 - 110[5][6]Not explicitly stated
PF-0515012245 - 392[5][6]13 - 36[5][6]38 - 110[5][6]Not explicitly stated
PF-0524132845 - 392[5][6]13 - 36[5][6]38 - 110[5][6]Not explicitly stated

Based on the pharmacokinetic data and subsequent modeling, PF-05089771 was selected as the candidate for further development.[5][6] The rationale was that PF-05089771 was predicted to achieve higher multiples of the Nav1.7 IC50 at therapeutic doses compared to the other compounds, including this compound.[5][6]

Experimental Protocols

In Vitro Electrophysiology Assay (for IC50 determination of this compound)

The half-maximal inhibitory concentration (IC50) of this compound for the human Nav1.7 channel was determined using HEK293 cells stably expressing the channel.[3] While the specific detailed protocol for this exact determination is not available in the provided search results, a general methodology for such an assay is as follows:

  • Cell Culture: HEK293 cells stably transfected with the SCN9A gene (encoding human Nav1.7) are cultured under standard conditions.

  • Electrophysiology: Whole-cell patch-clamp electrophysiology is performed to record sodium currents.

  • Compound Application: A range of concentrations of this compound is applied to the cells.

  • Data Analysis: The inhibition of the sodium current at each concentration is measured, and the data are fitted to a concentration-response curve to determine the IC50 value.

Clinical Microdose Study Protocol

An exploratory, open-label, randomized, parallel-group study was conducted in healthy male volunteers.[4]

  • Participants: Healthy male volunteers were enrolled in the study.

  • Design: The study consisted of 8 groups of 5 volunteers each.

  • Randomization: Volunteers were randomly allocated to receive one of the four study drugs (this compound, PF-05089771, PF-05241328, or PF-05150122).

  • Administration: Each drug was administered as a single microdose via either the oral or intravenous route.

  • Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine the pharmacokinetic parameters.

  • Analysis: The pharmacokinetic parameters, including plasma clearance, volume of distribution, and bioavailability, were derived using noncompartmental analysis.[5][6] A physiologically-based pharmacokinetic (PBPK) model was then used to predict exposures at higher doses.[5][6]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the inhibition of the Nav1.7 sodium channel, which is crucial for the propagation of action potentials in pain-sensing neurons.

Nav1_7_Signaling_Pathway Painful_Stimulus Painful Stimulus Nociceptor Nociceptor Painful_Stimulus->Nociceptor Nav1_7_Channel Nav1.7 Channel (Voltage-gated Na+ channel) Nociceptor->Nav1_7_Channel Depolarization Action_Potential Action Potential Propagation Nav1_7_Channel->Action_Potential Na+ Influx No_Action_Potential Inhibition of Action Potential Nav1_7_Channel->No_Action_Potential PF_05186462 This compound PF_05186462->Nav1_7_Channel Inhibits Pain_Signal_to_Brain Pain Signal to Brain Action_Potential->Pain_Signal_to_Brain

Caption: Mechanism of action of this compound in inhibiting pain signaling.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo Clinical Microdose Study HEK293 HEK293 cells expressing human Nav1.7 Patch_Clamp Whole-cell Patch Clamp HEK293->Patch_Clamp IC50_Determination IC50 Determination Patch_Clamp->IC50_Determination Healthy_Volunteers Healthy Volunteers Randomization Randomization to Drug & Route (Oral or IV) Healthy_Volunteers->Randomization PK_Sampling Pharmacokinetic Sampling Randomization->PK_Sampling PK_Analysis Pharmacokinetic Analysis PK_Sampling->PK_Analysis PBPK_Modeling PBPK Modeling PK_Analysis->PBPK_Modeling Candidate_Selection Candidate Selection PBPK_Modeling->Candidate_Selection

Caption: Workflow for the evaluation of this compound.

Reproducibility and Challenges

Specific studies on the reproducibility of this compound's effects are not publicly available, primarily because its development was halted at an early stage. The decision not to advance this compound was based on a comparative assessment of its predicted clinical performance against other candidates, rather than a failure to reproduce its initial in vitro findings.

The broader field of Nav1.7 inhibitors has faced significant challenges in translating promising preclinical and in vitro data into clinical efficacy.[1] Despite strong genetic validation of Nav1.7 as a pain target, several selective inhibitors have failed to demonstrate significant analgesic effects in clinical trials.[1] This discrepancy highlights the complexities of targeting this channel for pain relief and underscores the importance of factors beyond simple potency, such as:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Relationships: Achieving sufficient and sustained target engagement at the site of action in the peripheral nervous system is a major hurdle.

  • Patient Selection and Pain Models: The etiology and type of pain being treated can significantly influence the efficacy of a Nav1.7 inhibitor.

  • Central vs. Peripheral Action: The degree to which a compound penetrates the central nervous system can impact its efficacy and side-effect profile.

Conclusion

This compound is a potent and selective in vitro inhibitor of the Nav1.7 sodium channel. However, based on a comparative clinical microdose study evaluating its pharmacokinetic properties, it was not selected for further clinical development. The available data on this compound is limited to this early-stage evaluation, and therefore, direct evidence regarding the reproducibility of its in vivo effects is lacking. The challenges faced by the broader class of Nav1.7 inhibitors in clinical trials suggest that while in vitro potency is a necessary starting point, it is not solely predictive of clinical success. Future research in this area will need to continue to address the complexities of translating preclinical findings to effective pain therapies in humans.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for PF-05186462

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety information, proper disposal procedures, and relevant biological context for the investigational compound PF-05186462. As a selective inhibitor of the Nav1.7 sodium channel, this compound requires careful handling in a laboratory setting. The following guidelines are intended to ensure the safety of laboratory personnel and minimize environmental impact.

Proper Disposal Procedures for this compound

As a specific Safety Data Sheet (SDS) for the discontinued (B1498344) research compound this compound is not publicly available, researchers must adhere to general best practices for the disposal of chemical and pharmaceutical waste, in accordance with local, state, and federal regulations. Pfizer encourages the proper disposal of unused medicines and provides resources for healthcare professionals to manage pharmaceutical waste responsibly.[1][2]

General Disposal Guidelines:

  • Consult Your Institution's Environmental Health and Safety (EHS) Office: This is the most critical step. Your EHS office will provide specific instructions based on your location's regulations and your facility's capabilities.

  • Do Not Dispose Down the Drain: Pharmaceutical compounds should not be disposed of in the sewer system unless explicitly permitted by your EHS office.

  • Original Container: Whenever possible, keep the compound in its original container. If this is not feasible, use a clearly labeled, sealed container appropriate for chemical waste.

  • Waste Segregation: Do not mix this compound with other waste streams unless instructed to do so by your EHS office. It should be segregated as chemical or pharmaceutical waste.

  • Professional Disposal Service: Your institution should have a contract with a licensed hazardous waste disposal company. Follow your institution's procedures for packaging and labeling the waste for pickup by this service.

Quantitative Data Summary

No publicly available quantitative data regarding the specific physical or chemical properties of this compound relevant to disposal (e.g., LD50, environmental fate) could be located. In the absence of this data, the compound should be handled as a potentially hazardous substance.

Data PointValue
LD50 (Oral, Rat) Data not available
LD50 (Dermal, Rabbit) Data not available
Environmental Fate Data not available
Known Hazards Compound not fully tested, hazards unknown

Signaling Pathway of Nav1.7 in Pain Sensation

This compound is a selective inhibitor of the Nav1.7 voltage-gated sodium channel.[3] This channel is a key component in the transmission of pain signals. The diagram below illustrates the role of Nav1.7 in the pain signaling pathway.

Nav1_7_Pain_Pathway cluster_Nociceptor Nociceptive Neuron cluster_SpinalCord Spinal Cord (Dorsal Horn) Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Receptor_Activation Receptor Activation Noxious_Stimuli->Receptor_Activation Activates Generator_Potential Generator Potential (Subthreshold Depolarization) Receptor_Activation->Generator_Potential Creates Nav1_7 Nav1.7 Channel (Amplifies Signal) Generator_Potential->Nav1_7 Activates Action_Potential Action Potential Generation Nav1_7->Action_Potential Initiates Signal_Propagation Signal Propagation to Spinal Cord Action_Potential->Signal_Propagation Leads to Neurotransmitter_Release Neurotransmitter Release Signal_Propagation->Neurotransmitter_Release Second_Order_Neuron Second-Order Neuron Activation Neurotransmitter_Release->Second_Order_Neuron Activates Signal_to_Brain Signal to Brain Second_Order_Neuron->Signal_to_Brain Transmits Pain_Perception Pain Perception in Brain Signal_to_Brain->Pain_Perception PF_05186462 This compound PF_05186462->Nav1_7 Inhibits

Nav1.7 signaling in the pain pathway and the inhibitory action of this compound.

Voltage-gated sodium channels, particularly Nav1.7, Nav1.8, and Nav1.9, are crucial for transmitting pain signals.[4][5] Nav1.7 acts as a threshold channel, amplifying small depolarizations in nociceptive neurons to generate an action potential.[3][4] By inhibiting Nav1.7, this compound is designed to prevent the generation and propagation of pain signals from the peripheral nervous system.

Experimental Protocols for Nav1.7 Inhibitors

While specific experimental protocols for this compound are not publicly detailed, the evaluation of Nav1.7 inhibitors typically involves a series of in vitro and in vivo assays.

In Vitro Electrophysiology:

  • Objective: To determine the potency and selectivity of the compound on Nav1.7 channels.

  • Methodology:

    • Cell Line: Use a stable cell line (e.g., HEK293) expressing the human Nav1.7 channel (hNav1.7).

    • Patch-Clamp Technique: Whole-cell patch-clamp recordings are performed to measure the sodium currents flowing through the Nav1.7 channels.

    • Voltage Protocols: Specific voltage protocols are applied to assess the compound's effect on the channel in different states (resting, open, inactivated).

    • Concentration-Response Curve: The compound is applied at various concentrations to generate a concentration-response curve and determine the IC50 (the concentration at which 50% of the channel activity is inhibited).

    • Selectivity Profiling: The same protocol is repeated on cell lines expressing other sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.8) to assess the compound's selectivity for Nav1.7.

In Vivo Pain Models:

  • Objective: To evaluate the analgesic efficacy of the compound in animal models of pain.

  • Methodology (Example using a rodent model of inflammatory pain):

    • Induction of Pain: A local inflammatory response is induced in the hind paw of a rodent (e.g., by injecting Complete Freund's Adjuvant or carrageenan).

    • Compound Administration: this compound would be administered (e.g., orally or intravenously) at different doses.

    • Behavioral Testing: Pain-related behaviors are assessed at various time points after compound administration. This can include:

      • Thermal Hyperalgesia: Measuring the latency of paw withdrawal from a heat source.

      • Mechanical Allodynia: Measuring the paw withdrawal threshold in response to stimulation with von Frey filaments.

    • Data Analysis: The results are compared between the compound-treated group and a vehicle-treated control group to determine the analgesic effect of the compound.

The development of Nav1.7 inhibitors has faced challenges in translating preclinical efficacy to clinical success.[6] However, research into this target for non-opioid analgesics continues.[4]

References

Safeguarding Research: A Comprehensive Guide to Handling PF-05186462

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of the Nav1.7 inhibitor, PF-05186462. The following procedural guidance is based on best practices for handling similar chemical compounds and should be used in conjunction with your institution's specific safety protocols.

Immediate Safety and Handling Protocol

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the SDS for a structurally related compound available from MedChemExpress and general principles of laboratory safety.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-ratedProtects against splashes and airborne particles.
Hand Protection Nitrile GlovesChemically resistant, disposablePrevents skin contact with the compound.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended when handling the powder form to prevent inhalation.
Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Skin Contact Immediately wash affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Operational Plan for Handling this compound

A systematic workflow ensures both the safety of personnel and the integrity of the experiment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) and internal protocols Don PPE Don Appropriate Personal Protective Equipment (PPE) Review SDS->Don PPE Proceed if hazards are understood Prepare Workspace Prepare and decontaminate a designated workspace Don PPE->Prepare Workspace Weigh Compound Weigh this compound in a chemical fume hood Prepare Workspace->Weigh Compound Prepare Solution Prepare stock solutions using appropriate solvents Weigh Compound->Prepare Solution Conduct Experiment Conduct experiment following established protocols Prepare Solution->Conduct Experiment Decontaminate Decontaminate all surfaces and equipment Conduct Experiment->Decontaminate Dispose Waste Dispose of waste in appropriately labeled containers Decontaminate->Dispose Waste Doff PPE Doff PPE in the correct order Dispose Waste->Doff PPE Wash Hands Wash hands thoroughly Doff PPE->Wash Hands

Figure 1. A stepwise workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Waste Categorization: Unused this compound and any materials contaminated with it should be considered chemical waste.

Disposal Procedure:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containment: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Consultation: For specific disposal guidance, consult your institution's Environmental Health and Safety (EHS) department.

  • External Resources: Pfizer, in collaboration with Waste Management, offers the "Responsible Disposal Advisor," a tool that may provide guidance on the proper disposal of pharmaceutical products.[1] While this compound may not be listed, the tool can offer general principles for pharmaceutical waste.

Experimental Protocols

Detailed Methodology for Safe Handling During Weighing and Solution Preparation:

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary materials: this compound, appropriate solvents, calibrated balance, weigh paper or boat, spatulas, and volumetric flasks.

    • Don all required PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood to minimize inhalation exposure.

    • Use a dedicated spatula for handling the compound.

    • Carefully transfer the desired amount of this compound to the weigh paper or boat.

    • Clean any spills within the fume hood immediately using appropriate procedures.

  • Solution Preparation:

    • Add the weighed this compound to the volumetric flask.

    • Carefully add the desired solvent to the flask, ensuring to rinse any residual compound from the weigh paper or boat into the flask.

    • Cap the flask and mix by inversion until the compound is fully dissolved.

    • Label the solution clearly with the compound name, concentration, solvent, and date of preparation.

By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-05186462
Reactant of Route 2
Reactant of Route 2
PF-05186462

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.